molecular formula CrI2 B13812784 Chromous iodide

Chromous iodide

Cat. No.: B13812784
M. Wt: 305.805 g/mol
InChI Key: BMSDTRMGXCBBBH-UHFFFAOYSA-L
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Description

Chromous iodide is a useful research compound. Its molecular formula is CrI2 and its molecular weight is 305.805 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

CrI2

Molecular Weight

305.805 g/mol

IUPAC Name

diiodochromium

InChI

InChI=1S/Cr.2HI/h;2*1H/q+2;;/p-2

InChI Key

BMSDTRMGXCBBBH-UHFFFAOYSA-L

Canonical SMILES

[Cr](I)I

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Crystal Structure and Bonding of Chromous Iodide (CrI₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Materials Science

This technical guide provides a comprehensive overview of the crystal structure and chemical bonding of chromous iodide (CrI₂), also known as chromium(II) iodide. It consolidates crystallographic data, describes the underlying electronic principles governing its structure, and outlines relevant experimental methodologies.

Crystal Structure of this compound

This compound crystallizes in a monoclinic system, characterized by a layered or 'sandwich' type structure.[1] This structure is a consequence of the electronic configuration of the chromium(II) ion and its interaction with the iodide ligands.

Crystallographic Data

The crystal structure of CrI₂ was determined through single-crystal X-ray diffraction.[1] The compound belongs to the space group C2/m.[1][2] This layered structure exhibits a pronounced tendency to delaminate.[1] Key crystallographic parameters are summarized in the table below.

Parameter Value Reference
Crystal SystemMonoclinic[1]
Space GroupC2/m (No. 12)[1][2]
Lattice Constant, a7.545 Å[1]
Lattice Constant, b3.929 Å[1]
Lattice Constant, c7.505 Å[1]
Angle, β115° 31'[1]
Formula Units (Z)2[1]
Calculated Density5.033 g/cm³[1]
Coordination Environment and Structural Motif

Within the crystal lattice, each chromium(II) ion is coordinated to six iodide ions, forming a distorted octahedron (CrI₆).[1][2][3] These octahedra share edges to form infinite planar ribbons that stack together, creating the overall layered structure.[1][2] The iodine atoms are arranged in an approximately close-packed array.[1]

The distortion of the CrI₆ octahedra is a critical feature of the structure and is a direct result of the Jahn-Teller effect.[2][3]

Chemical Bonding and Electronic Structure

The bonding in CrI₂ is primarily ionic but with significant covalent contributions, which are crucial for understanding its electronic and magnetic properties. The key to its structure lies in the d-electron configuration of the Cr²⁺ cation.

The Jahn-Teller Effect in CrI₂

The Chromium(II) ion has a d⁴ electron configuration. In a high-spin octahedral ligand field, this corresponds to a (t₂g)³(eg)¹ configuration.[4] The single electron in the doubly degenerate e_g orbitals results in a degenerate electronic ground state.[4][5][6]

According to the Jahn-Teller theorem, any non-linear molecule or crystal system in a degenerate electronic state will undergo a geometric distortion to remove the degeneracy and lower the overall energy.[5][6][7] In CrI₂, this manifests as a tetragonal distortion of the CrI₆ octahedra.[3] This distortion elongates two axial Cr-I bonds while shortening the four equatorial bonds, breaking the perfect octahedral symmetry and stabilizing the system.[2][5][6]

Computational studies suggest that hybridization between the Cr-d(z²) and I-p(z) orbitals creates an antibonding interaction near the Fermi level, which weakens and elongates the axial Cr-I bonds, resulting in the observed distortion.[8]

Bond Bond Length (Å) Description Reference
Cr-I (Equatorial)2.74 ÅFour shorter bonds[2]
Cr-I (Axial)3.37 ÅTwo longer bonds[2]
Magnetic Properties

The electronic structure gives rise to interesting magnetic behavior. The presence of unpaired d-electrons on the Cr²⁺ ions and the specific crystal structure lead to bulk CrI₂ being a ferromagnetic semiconductor.[8][9] The nature of the magnetic coupling is strongly linked to the lattice geometry and bonding interactions.[8]

The diagram below illustrates the relationship between the electronic configuration of Cr(II) and the resulting structural and magnetic properties of this compound.

G cluster_0 Electronic Configuration cluster_1 Fundamental Principle cluster_2 Structural Manifestation cluster_3 Resulting Properties A Cr(II) Ion B d4 Electron Configuration A->B C Degenerate eg Orbitals (t2g³ eg¹) B->C I Ferromagnetism B->I D Jahn-Teller Theorem C->D E Geometric Distortion D->E F Distorted CrI6 Octahedra (4 short, 2 long bonds) E->F G Monoclinic (C2/m) Layered Crystal Structure F->G H Anisotropic Physical Properties G->H

Caption: Logical flow from Cr(II) electronics to the crystal structure and properties of CrI₂.

Experimental Protocols

Synthesis and Crystal Growth of CrI₂

A detailed protocol for producing high-purity CrI₂ crystals is based on the work of Tracy et al. (1962).[1] The process involves multiple steps to ensure the correct stoichiometry and crystallinity.

  • Formation of Chromium(III) Iodide (CrI₃): Elemental chromium metal (98% pure) and iodine are sealed in a Pyrex tube. The tube is heated, causing the elements to react and form CrI₃.[1]

  • Decomposition to CrI₂: The resulting CrI₃ is transferred to an evacuated system and heated to 500-600 °C. At this temperature, CrI₃ decomposes into solid this compound (CrI₂) and gaseous iodine, which is pumped away.[1]

  • Purification by Sublimation: The crude CrI₂ is purified by sublimation in a quartz tube under high vacuum at 700 °C.[1]

  • Single Crystal Growth: Purified CrI₂ is sealed in a quartz tube under a partial pressure of argon gas (approx. 25 cm Hg). The tube is placed in a temperature gradient, and single crystals are grown via sublimation.[1]

The following diagram outlines the experimental workflow for the synthesis and characterization of CrI₂.

G A Reactants: Cr Metal + I₂ B Step 1: Reaction (Sealed Tube) A->B C Intermediate: CrI₃ B->C D Step 2: Decomposition (500-600°C, Vacuum) C->D E Crude Product: CrI₂ D->E F Step 3: Purification (700°C, Sublimation) E->F G Pure CrI₂ Powder F->G H Step 4: Crystal Growth (Sublimation under Ar) G->H I Single Crystals of CrI₂ H->I J Characterization: Single-Crystal X-ray Diffraction I->J K Structural Data: Space Group, Lattice Parameters J->K

Caption: Experimental workflow for synthesis and characterization of this compound crystals.

Structural Characterization

The primary technique for determining the crystal structure is single-crystal X-ray diffraction .

  • Mounting: A suitable single crystal is selected and mounted. Due to the material's tendency to delaminate, careful handling is required.[1]

  • Data Collection: A combination of rotation, Weissenberg, and precession photographs are taken using a known radiation source (e.g., Cu Kα, λ=1.5418 Å).[1] A standard, such as NaCl, can be used for calibration.[1]

  • Analysis:

    • The photographs are analyzed to determine the lattice parameters (a, b, c, β).[1]

    • Systematic absences of reflections (e.g., h+k odd) are used to identify the possible space groups (C2, Cm, or C2/m).[1]

    • Intensity data is collected and used for structure refinement. A trial structure is proposed based on ionic radii and packing considerations (e.g., a layered model).[1]

    • The atomic coordinates are refined using full-matrix least-squares methods to achieve the final structural solution.[1]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Chromium(II) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of chromium(II) iodide (CrI₂). The information is presented to support research and development activities where this compound may be of interest. All quantitative data is summarized in structured tables for clarity and ease of comparison.

Physical Properties

Chromium(II) iodide is an inorganic compound with the formula CrI₂.[1] It is a solid at room temperature and is notable for its distinct coloration and crystalline structure.[1][2][3]

Table 1: Summary of Physical Properties of Chromium(II) Iodide

PropertyValue
Molecular Formula CrI₂[2]
Molar Mass 305.81 g/mol [2]
Appearance Red-brown or black crystalline solid[1][2][3]
Density 5.196 g/cm³[1][2][4]
Melting Point 856 °C[2][4][5]
Boiling Point Not available[3]
Solubility Soluble in water[4][6]

Crystal Structure

Chromium(II) iodide adopts a monoclinic crystal structure, which is a distorted form of the cadmium iodide (CdI₂) structure.[1][7] This structure consists of layers of octahedrally coordinated chromium(II) centers linked by bridging iodide ligands.[1][7] The d⁴ electronic configuration of the Cr²⁺ ion leads to a significant distortion in its coordination sphere.[1]

Table 2: Crystallographic Data for Chromium(II) Iodide

ParameterValue
Crystal System Monoclinic (pseudo hexagonal)[7]
Space Group C2/m[7]
Lattice Constants a = 7.545 Å, b = 3.929 Å, c = 7.505 Å[7]
β Angle 115° 31'[7]

Chemical Properties and Reactivity

Chromium(II) iodide is a strong electrolyte and readily dissociates in water to form hydrated chromium(II) ions and iodide ions.[8][9][10] The hydrated form, CrI₂(H₂O)n, presents as a blue solid.[1]

  • Reaction in Water: When solid chromium(II) iodide is dissolved in water, it dissociates as follows: CrI₂(s) → Cr²⁺(aq) + 2I⁻(aq)[8]

  • Reactivity with Air: While chromium(III) iodide is stable in contact with oxygen and moisture at room temperature, chromium(II) compounds are generally susceptible to oxidation.[11] Specific data on the atmospheric reactivity of CrI₂ is limited, but it is advisable to handle it under inert conditions to prevent oxidation to chromium(III).

Experimental Protocols

Detailed methodologies for the synthesis of chromium(II) iodide are crucial for obtaining pure samples for research. Two primary methods are reported in the literature.

Protocol 1: Thermal Decomposition of Chromium(III) Iodide

This method involves the synthesis of chromium(III) iodide (CrI₃) followed by its thermal decomposition.

  • Synthesis of CrI₃: React chromium metal with an excess of iodine in a sealed tube at 500 °C.

    • 2 Cr + 3 I₂ → 2 CrI₃[11]

  • Decomposition to CrI₂: The resulting CrI₃ is then heated to 700 °C in a vacuum. This causes it to decompose, and the chromium(II) iodide sublimes, allowing for its separation and purification.[1][11]

Protocol 2: Reaction of Chromium with Hydroiodic Acid

This protocol yields a hydrated form of chromium(II) iodide.

  • Reaction: Treat chromium powder with concentrated hydroiodic acid (HI). This reaction produces a blue, hydrated chromium(II) iodide and hydrogen gas.[1]

    • Cr + 2 HI + n H₂O → CrI₂(H₂O)n + H₂[1]

  • Further Processing: The hydrated complex can be converted to other related complexes, for instance, with acetonitrile.[1]

Synthesis_of_Hydrated_Chromium_II_Iodide Cr Chromium Powder (Cr) Reactor Reaction Vessel Cr->Reactor + HI Conc. Hydroiodic Acid (HI) HI->Reactor + H2O Water (H2O) H2O->Reactor + Product Hydrated Chromium(II) Iodide CrI₂(H₂O)n (blue solid) Reactor->Product Yields H2 Hydrogen Gas (H₂) Reactor->H2 Byproduct

Caption: Synthesis of hydrated chromium(II) iodide.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, gloves, and protective clothing.[12]

  • Handling: Use in a well-ventilated area or under a fume hood. Avoid creating dust.[12]

  • Storage: Store in a cool, dry, and well-ventilated area.[12]

References

Thermodynamic Properties of Chromous Iodide Sublimation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic data associated with the sublimation of chromous iodide (CrI₂). The information presented is critical for professionals in research and development, particularly in fields where the behavior of metallic halides at elevated temperatures is of interest. This document summarizes key thermodynamic parameters, details the experimental methodologies used for their determination, and provides a visual representation of the experimental workflow.

Core Thermodynamic Data

The sublimation of solid this compound into its gaseous state is a key physical property. The thermodynamic data for this phase transition were determined by Thomas L. Allen in 1956.[1][2][3][4] The standard enthalpy of sublimation, as well as the Gibbs free energy and entropy of sublimation at standard conditions, are summarized in the table below.

Thermodynamic PropertyValueUnitsTemperature (K)
Enthalpy of Sublimation (ΔH°)71.4kcal/mol298.16
Gibbs Free Energy of Sublimation (ΔF°)54.0kcal/mol298.16
Entropy of Sublimation (ΔS°)58.4cal/deg·mol298.16
Standard Enthalpy of Sublimation (ΔsubH°)298.7kJ/mol298.7

Data sourced from Allen, 1956 and the NIST Chemistry WebBook.[1][3]

Experimental Protocol: The Transpiration Method

The thermodynamic data for this compound sublimation were determined by measuring the vapor pressure of CrI₂ over a temperature range of 943 to 1054 K using the transpiration method, also known as the saturated vapor flow method.[3]

Apparatus and Procedure:

The experimental setup involved a flow system where an inert carrier gas was passed over a heated sample of solid this compound. The carrier gas becomes saturated with the vapor of the substance under investigation.

  • Sample Preparation: Due to the sensitivity of this compound to oxidation and hydrolysis, all handling of the material was conducted in a dry box under a nitrogen atmosphere.[3]

  • Transpiration Chamber: A known mass of this compound was placed in a heated tube, the transpiration chamber.

  • Carrier Gas Flow: A stream of purified argon gas was passed through the transpiration chamber at a controlled and measured rate.

  • Vapor Saturation: As the argon gas flowed over the heated CrI₂, it became saturated with gaseous this compound.

  • Condensation and Collection: The gas mixture then passed into a cooler section of the apparatus where the this compound vapor condensed and was collected.

  • Quantification: The amount of sublimed this compound was determined by a suitable analytical method, in this case, by thiosulfate (B1220275) titration to determine the amount of iodine in the sublimate.[3]

  • Vapor Pressure Calculation: The vapor pressure of the this compound at a given temperature was calculated from the amount of sublimed material, the volume of the carrier gas that passed through the chamber, and the temperature of the experiment.

Data Analysis:

The relationship between the vapor pressure (P) and the absolute temperature (T) was then used to determine the thermodynamic properties of sublimation. By plotting the natural logarithm of the vapor pressure against the inverse of the temperature (a van't Hoff plot), the enthalpy of sublimation can be derived from the slope of the resulting line.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the transpiration method used to determine the thermodynamic properties of this compound sublimation.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_experiment Transpiration Experiment cluster_analysis Data Analysis prep Prepare CrI₂ Sample in N₂ Atmosphere chamber Place Sample in Transpiration Chamber prep->chamber Transfer heat Heat Chamber to Desired Temperature (943-1054 K) chamber->heat flow Introduce Controlled Flow of Argon Gas heat->flow saturate Saturate Argon with Gaseous CrI₂ flow->saturate collect Condense and Collect Sublimate saturate->collect quantify Quantify Collected Sublimate (Titration) collect->quantify calculate Calculate Vapor Pressure quantify->calculate plot Plot ln(P) vs. 1/T calculate->plot thermo Determine Thermodynamic Properties (ΔH°, ΔS°) plot->thermo

Caption: Workflow for the transpiration method.

References

Solubility of Chromous Iodide in Anhydrous Tetrahydrofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chromous iodide is a valuable precursor in inorganic and organometallic synthesis. Its solubility in ethereal solvents like anhydrous THF is critical for its use in homogeneous reaction media. Evidence from related chromium(II) halides, such as chromium(II) chloride, which is known to be quite soluble in THF and forms stable adducts, strongly suggests that this compound exhibits significant solubility in this solvent. This solubility is attributed to the formation of a stable Lewis acid-base adduct, likely [CrI₂(THF)ₓ]. This guide provides detailed experimental methodologies for the quantitative determination of this solubility, specifically tailored for the air-sensitive nature of the compound.

Theoretical Framework for Solubility

The dissolution of this compound in THF is primarily governed by Lewis acid-base interactions. The chromium(II) center in CrI₂ is electron-deficient and acts as a Lewis acid. The oxygen atom in the THF molecule possesses lone pairs of electrons and functions as a Lewis base. The coordination of THF molecules to the chromium center forms a stable coordination complex, which is then solvated by the bulk THF. This process overcomes the lattice energy of the solid CrI₂.

Based on the well-characterized chromium(II) chloride THF adduct, [CrCl₂(THF)₂], it is highly probable that this compound forms a similar adduct, likely with a stoichiometry of [CrI₂(THF)₂] or [CrI₂(THF)₄].

LewisAcidBaseInteraction CrI2 CrI₂ (Lewis Acid) Adduct [CrI₂(THF)ₓ] Adduct (Soluble Complex) CrI2->Adduct Coordination THF THF (Lewis Base) (Tetrahydrofuran) THF->Adduct Coordination

Caption: Lewis acid-base interaction between CrI₂ and THF leading to a soluble adduct.

Data Presentation

As of the last literature review, specific quantitative solubility data for this compound in anhydrous THF has not been published. The table below summarizes the available qualitative and analogous data. Researchers are encouraged to use the protocols in this guide to populate the quantitative fields.

CompoundSolventTemperature (°C)SolubilityData TypeSource
CrI₂ Anhydrous THF ~25 Soluble Qualitative Inferred from reactivity
CrI₂ Anhydrous THF User-defined To be determined Quantitative Experimental
CrCl₂Anhydrous THF~25"Quite soluble"QualitativeLiterature
[Cp'''Cr(µ‐I)]₂Anhydrous THF~25SolubleQualitativeInferred from reactivity

Experimental Protocols for Solubility Determination

The following protocols are designed for the determination of CrI₂ solubility in anhydrous THF under a strict inert atmosphere (e.g., using a Schlenk line or a glovebox).[1][2][3]

Materials and Reagents
  • This compound (CrI₂), anhydrous

  • Tetrahydrofuran (B95107) (THF), anhydrous, freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl)[4]

  • Argon or Nitrogen gas, high purity

  • Standard laboratory glassware, oven-dried

  • Schlenk flasks and other air-sensitive technique glassware[1]

  • Cannula, gas-tight syringes[5]

  • Analytical balance

Gravimetric Determination of Solubility

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume or mass of the solvent.[6][7][8]

Procedure:

  • Preparation: In an inert atmosphere glovebox or on a Schlenk line, add an excess of anhydrous CrI₂ to a tared Schlenk flask.

  • Solvation: Add a known volume or mass of anhydrous THF to the Schlenk flask.

  • Equilibration: Seal the flask and stir the suspension at a constant, recorded temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Settling: Cease stirring and allow the excess solid to settle completely.

  • Filtration: Under a positive pressure of inert gas, carefully transfer a known volume of the clear, supernatant saturated solution to a second tared Schlenk flask via a cannula fitted with a filter (e.g., a small plug of glass wool).[1]

  • Solvent Evaporation: Remove the THF from the second flask under vacuum to leave the dissolved CrI₂ as a solid residue.

  • Mass Determination: Once the residue is completely dry, measure the mass of the second Schlenk flask. The difference between this mass and the initial tare mass gives the mass of CrI₂ that was dissolved in the transferred volume of the saturated solution.

  • Calculation: Calculate the solubility in g/100 mL or mol/L.

GravimetricWorkflow cluster_prep Preparation (Inert Atmosphere) cluster_equilibration Equilibration cluster_separation Separation & Analysis A Add excess CrI₂ to tared Schlenk flask B Add known volume/mass of anhydrous THF A->B C Stir suspension at constant temperature (24-48h) B->C D Allow excess solid to settle C->D E Cannula filter a known volume of supernatant to a 2nd tared flask D->E F Evaporate THF under vacuum E->F G Weigh flask with dry CrI₂ residue F->G H Calculate Solubility (g/100mL or mol/L) G->H

Caption: Experimental workflow for the gravimetric determination of CrI₂ solubility.

Spectroscopic (UV-Vis) Determination of Solubility

This method can be used if the [CrI₂(THF)ₓ] complex has a distinct and measurable absorbance in the UV-Vis spectrum. It requires the preparation of a calibration curve or the use of a known molar absorptivity.

Procedure:

  • Prepare Saturated Solution: Follow steps 1-4 of the gravimetric method (Section 4.2).

  • Prepare Sample for Analysis: Under inert atmosphere, cannulate a small, accurately measured volume of the clear supernatant into a volumetric flask. Dilute with anhydrous THF to a concentration that falls within the linear range of the spectrophotometer.

  • Spectroscopic Measurement: Transfer the diluted sample to an airtight cuvette (e.g., a screw-cap quartz cuvette with a septum) under inert atmosphere. Measure the absorbance at the wavelength of maximum absorbance (λ_max).

  • Calculation: Use a previously established calibration curve (absorbance vs. concentration of a known CrI₂-THF solution) or the Beer-Lambert law (A = εbc) to determine the concentration of the diluted sample. Back-calculate to find the concentration of the original saturated solution.

Safety and Handling Considerations

  • Air Sensitivity: Chromium(II) compounds are readily oxidized by air. All manipulations must be performed under a strict inert atmosphere of argon or nitrogen.[2][3]

  • Anhydrous Conditions: THF must be rigorously dried, as water will react with CrI₂. The use of freshly distilled, anhydrous THF is crucial.[4]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

While quantitative data on the solubility of this compound in anhydrous THF is not currently documented in scientific literature, strong evidence from analogous compounds suggests that it is soluble through the formation of a THF adduct. The experimental protocols for gravimetric and spectroscopic analysis provided in this guide offer robust methods for researchers to determine this important physicochemical property. The successful application of these methods will provide valuable data for the scientific community and facilitate the use of this compound in synthetic chemistry.

References

A Technical Guide to the Discovery and Early History of Chromium Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of chromium by Louis Nicolas Vauquelin in 1797 opened a new chapter in the field of inorganic chemistry.[1][2] The element's name, derived from the Greek word "chroma" meaning color, aptly describes the vibrant and diverse hues of its compounds.[1][2] Among these, the chromium halides have played a significant role in the development of coordination chemistry and as precursors for the synthesis of other chromium-containing molecules. This technical guide provides an in-depth exploration of the discovery and early history of chromium halides, focusing on the initial syntheses, key experimental protocols, and the pioneering scientists who first isolated and characterized these fundamental compounds.

The Dawn of Chromium Chemistry: Vauquelin's Discovery

In 1797, while investigating a Siberian red lead mineral (crocoite, PbCrO₄), French chemist Louis Nicolas Vauquelin successfully isolated a new metallic element.[1][2] His process involved treating the mineral with potassium carbonate to precipitate lead carbonate, leaving a solution of potassium chromate. Subsequent experiments with this solution convinced him of the presence of a new metal. A year later, in 1798, Vauquelin isolated chromium metal by heating chromium oxide with charcoal in a carbon crucible.[2] This seminal work laid the foundation for the exploration of chromium's rich and varied chemical landscape.

The Chlorides of Chromium: Pioneering Syntheses

The investigation into the chlorides of chromium began in the mid-19th century, with French chemist Eugène-Melchior Péligot making pivotal contributions. His work, detailed in the Annales de Chimie et de Physique, provided the first definitive syntheses of anhydrous chromium(III) and chromium(II) chlorides.

Chromium(III) Chloride (CrCl₃)

In 1844, Péligot reported the first synthesis of anhydrous chromium(III) chloride. His method involved the high-temperature reaction of chlorine gas with a mixture of chromium(III) oxide and carbon. This carbothermic reduction, a novel approach at the time, yielded volatile, peach-blossom colored crystals of CrCl₃.

Experimental Protocol: Péligot's Synthesis of Anhydrous Chromium(III) Chloride (1844)

  • Reactants: A finely ground mixture of chromium(III) oxide (Cr₂O₃) and carbon.

  • Apparatus: A porcelain tube heated to a high temperature in a furnace.

  • Procedure:

    • The mixture of chromium(III) oxide and carbon was placed inside the porcelain tube.

    • A stream of dry chlorine gas was passed over the heated mixture.

    • The anhydrous chromium(III) chloride formed as a sublimate of peach-blossom colored, crystalline flakes in the cooler parts of the tube.

It is noteworthy that the insolubility of these crystals in water was a key observation, a property that would later be understood in the context of the kinetic inertness of the chromium(III) center.

Chromium(II) Chloride (CrCl₂)

During his investigations into the synthesis of chromium(III) chloride in 1844, Péligot also observed the formation of a second, white, fibrous chloride when the reaction was carried out with an excess of chromium. This was the first recorded observation of chromium(II) chloride. He later developed a more direct synthesis by passing dry hydrogen gas over heated anhydrous chromium(III) chloride.

Experimental Protocol: Early Synthesis of Anhydrous Chromium(II) Chloride

  • Reactant: Anhydrous chromium(III) chloride (CrCl₃).

  • Apparatus: A glass or porcelain tube heated in a furnace.

  • Procedure:

    • Anhydrous CrCl₃ was placed in the tube.

    • A stream of dry hydrogen gas was passed over the heated CrCl₃.

    • The violet CrCl₃ was reduced to white, fibrous CrCl₂.

Péligot noted that this lower chloride was readily soluble in water, forming a blue solution that was a powerful reducing agent, capable of precipitating metals such as copper, silver, and gold from their salt solutions.

The Fluorides of Chromium: Expanding the Halide Family

The study of chromium fluorides followed the chlorides, with chemists exploring the reactions of chromium and its oxides with fluorine-containing reagents.

Chromium(III) Fluoride (B91410) (CrF₃)

The preparation of hydrated chromium(III) fluoride was achieved by reacting chromium(III) hydroxide (B78521) with hydrofluoric acid. The anhydrous form, a green powder, was later synthesized by passing anhydrous hydrogen fluoride over anhydrous chromium(III) chloride at an elevated temperature.

Experimental Protocol: Synthesis of Anhydrous Chromium(III) Fluoride

  • Reactants: Anhydrous chromium(III) chloride (CrCl₃) and anhydrous hydrogen fluoride (HF).

  • Apparatus: A platinum or copper tube resistant to HF, heated in a furnace.

  • Procedure:

    • Anhydrous CrCl₃ was placed in the reaction tube.

    • A stream of anhydrous HF gas was passed over the heated CrCl₃.

    • The volatile hydrogen chloride (HCl) produced was carried away by the gas stream, leaving behind anhydrous CrF₃.

Chromium(II) Fluoride (CrF₂)

The synthesis of chromium(II) fluoride was accomplished by the reaction of anhydrous chromium(II) chloride with anhydrous hydrogen fluoride.

Experimental Protocol: Synthesis of Anhydrous Chromium(II) Fluoride

  • Reactants: Anhydrous chromium(II) chloride (CrCl₂) and anhydrous hydrogen fluoride (HF).

  • Apparatus: A reaction tube resistant to HF.

  • Procedure:

    • Anhydrous CrCl₂ was placed in the tube.

    • A stream of anhydrous HF gas was passed over the CrCl₂, typically at a moderately elevated temperature to facilitate the reaction.

    • The reaction yielded anhydrous CrF₂.

The Bromides and Iodides of Chromium: Direct Combination

The heavier chromium halides, the bromides and iodides, were first prepared by the direct reaction of the elements at elevated temperatures.

Chromium(III) Bromide (CrBr₃) and Chromium(III) Iodide (CrI₃)

The synthesis of these compounds involved passing the respective halogen vapor over heated chromium metal.

Experimental Protocol: Synthesis of Anhydrous Chromium(III) Bromide/Iodide

  • Reactants: Chromium metal powder or filings, and either bromine (for CrBr₃) or iodine (for CrI₃).

  • Apparatus: A glass or porcelain tube heated in a furnace.

  • Procedure:

    • Chromium metal was placed in the center of the tube and heated.

    • A stream of inert gas (e.g., nitrogen or carbon dioxide) was passed through a vessel containing either liquid bromine or solid iodine to carry the halogen vapor into the reaction tube.

    • The chromium halide formed as a solid product within the tube. Anhydrous CrBr₃ appears as dark, almost black, lustrous plates, while CrI₃ is a black, crystalline solid.[3][4]

Chromium(II) Bromide (CrBr₂) and Chromium(II) Iodide (CrI₂)

Similar to the preparation of CrCl₂, the dihalides of bromine and iodine were synthesized by the reduction of the corresponding trihalides with hydrogen gas at elevated temperatures. Alternatively, the hydrated forms could be prepared by dissolving chromium metal in the respective hydrohalic acid (HBr or HI).[5][6]

Experimental Protocol: Synthesis of Anhydrous Chromium(II) Bromide/Iodide

  • Reactant: Anhydrous chromium(III) bromide (CrBr₃) or chromium(III) iodide (CrI₃).

  • Apparatus: A tube furnace.

  • Procedure:

    • The chromium(III) halide was heated in a stream of dry hydrogen gas.

    • The reduction yielded the corresponding chromium(II) halide.

Higher Oxidation State Halides

The exploration of chromium halides extended to higher oxidation states, although these compounds are generally less stable and more challenging to synthesize.

  • Chromium(IV) Fluoride (CrF₄): This compound was first prepared by the direct fluorination of chromium metal at high temperatures and pressures.

  • Chromium(V) Fluoride (CrF₅): This volatile, dark red solid was synthesized by the fluorination of chromium metal under more forcing conditions than those used for CrF₄.

  • Chromium(VI) Fluoride (CrF₆): Early reports of the synthesis of this highly unstable, yellow solid have been questioned, with later studies suggesting that the product was likely CrF₅. The existence of CrF₆ remains a subject of investigation.

Summary of Quantitative Data

Early reports on the quantitative properties of chromium halides were often limited. The following table summarizes some of the key physical properties as they were initially characterized or have been subsequently refined.

CompoundFormulaColorMelting Point (°C)Boiling Point (°C)Solubility in Water
Chromium(II) ChlorideCrCl₂White8241302Soluble (blue solution)
Chromium(III) ChlorideCrCl₃Peach-blossom/Violet11521300 (sublimes)Insoluble (anhydrous)
Chromium(II) FluorideCrF₂Greenish894>1300Sparingly soluble
Chromium(III) FluorideCrF₃Green>1400 (sublimes)-Insoluble (anhydrous)
Chromium(II) BromideCrBr₂White842-Soluble
Chromium(III) BromideCrBr₃Black1130-Insoluble (anhydrous)
Chromium(II) IodideCrI₂Red-brown799-Soluble
Chromium(III) IodideCrI₃Black>600 (decomposes)-Insoluble (anhydrous)

Visualizing the Discovery Timeline and Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key historical developments and synthetic relationships in the early history of chromium halides.

Discovery_Timeline Vauquelin 1797-1798 Vauquelin discovers Cr Peligot_CrCl3 1844 Péligot synthesizes anhydrous CrCl₃ Vauquelin->Peligot_CrCl3 Direct_Combination Mid-19th Century Synthesis of CrBr₃ & CrI₃ Vauquelin->Direct_Combination Peligot_CrCl2 1844 Péligot observes CrCl₂ Peligot_CrCl3->Peligot_CrCl2 Reduction_Synthesis Mid-19th Century Synthesis of Cr(II) Halides Peligot_CrCl2->Reduction_Synthesis Direct_Combination->Reduction_Synthesis

Caption: Timeline of key discoveries in the early history of chromium halides.

Synthesis_Pathways Cr2O3 Cr₂O₃ CrCl3 CrCl₃ Cr2O3->CrCl3 Péligot, 1844 C C C->CrCl3 Péligot, 1844 Cl2 Cl₂ Cl2->CrCl3 Péligot, 1844 CrCl2 CrCl₂ CrCl3->CrCl2 H₂ reduction CrF3 CrF₃ CrCl3->CrF3 HF reaction H2 H₂ CrF2 CrF₂ CrCl2->CrF2 HF reaction Cr Cr Metal CrX3 CrBr₃ or CrI₃ Cr->CrX3 Direct combination X2 Br₂ or I₂ HF HF

Caption: Simplified synthetic pathways for early chromium halides.

Conclusion

The discovery and early synthesis of chromium halides were significant milestones in the development of inorganic chemistry. The pioneering work of chemists like Vauquelin and Péligot not only introduced a new class of colorful and reactive compounds but also established fundamental synthetic methodologies, such as carbothermic reduction and direct elemental combination, that would become mainstays of the field. The distinct properties of the different chromium halides, from the inertness of anhydrous CrCl₃ to the potent reducing power of CrCl₂ solutions, provided a rich playground for further chemical exploration and laid the groundwork for the vast and complex field of chromium chemistry that continues to be an active area of research today.

References

An In-Depth Technical Guide to the Electronic Configuration and d-Orbital Splitting of Cr(II)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the electronic structure and coordination chemistry of the Chromium(II) ion (Cr(II)). Focusing on its d⁴ electron configuration, this document details the principles of d-orbital splitting in various ligand fields and the significant structural implications, such as the Jahn-Teller effect. Furthermore, it presents quantitative data on crystal field splitting energies and outlines a detailed experimental protocol for their determination using UV-Visible spectroscopy, offering valuable insights for professionals in research and development.

Electronic Configuration of Chromium and the Cr(II) Ion

The neutral chromium atom (Cr), with atomic number 24, is a notable exception to the Aufbau principle. To achieve the enhanced stability of half-filled subshells, its electronic configuration is [Ar] 3d⁵ 4s¹ rather than the expected [Ar] 3d⁴ 4s².[1]

When forming the Cr(II) cation, the atom loses two electrons. The electrons are first removed from the outermost 4s orbital, followed by the 3d orbital.[2] This results in the electronic configuration for Cr(II) being [Ar] 3d⁴ .[3] The presence of four electrons in the d-orbitals is central to the unique spectroscopic and magnetic properties of Cr(II) complexes.

G cluster_Cr0 Cr (Z=24) cluster_Cr2 Cr(II) Ion Cr0_config [Ar] 3d⁵ 4s¹ Cr2_config [Ar] 3d⁴ Cr0_config->Cr2_config -2e⁻

Figure 1. Ionization of Chromium to form Cr(II).

Crystal Field Theory and d-Orbital Splitting in Cr(II) Complexes

Crystal Field Theory (CFT) describes how the electrostatic field of surrounding ligands removes the degeneracy of the five d-orbitals in a transition metal ion. The pattern of this splitting is dictated by the geometry of the complex. For a d⁴ ion like Cr(II), the arrangement of electrons within these split orbitals depends on the balance between the crystal field splitting energy (Δ) and the spin-pairing energy (P).

  • High-Spin Configuration (Δ < P): When the ligand field is weak, the energy required to promote an electron to a higher energy orbital (Δ) is less than the energy required to pair electrons in the same orbital (P). Electrons will occupy higher energy orbitals before pairing up, maximizing the total spin.

  • Low-Spin Configuration (Δ > P): With strong-field ligands, the splitting energy is large. It is energetically more favorable for electrons to pair up in the lower energy orbitals before occupying the higher energy ones, resulting in a minimum total spin.

Octahedral (Oₕ) Geometry

In an octahedral field, the six ligands approach along the x, y, and z axes, causing the d-orbitals to split into a lower-energy triply degenerate set (t₂g: dxy, dxz, dyz) and a higher-energy doubly degenerate set (eg: dz², dx²-y²).[4][5]

  • High-Spin Cr(II) (t₂g³ eg¹): With weak-field ligands like H₂O, the four d-electrons are arranged with three in the t₂g orbitals and one in the eg orbitals, resulting in four unpaired electrons. This is the most common configuration for Cr(II) octahedral complexes.[6]

  • Low-Spin Cr(II) (t₂g⁴ eg⁰): With strong-field ligands like CN⁻, all four electrons occupy the t₂g orbitals, leading to two unpaired electrons.

G cluster_octahedral d-Orbital Splitting in Octahedral (Oₕ) Field for Cr(II) (d⁴) cluster_high High-Spin (t₂g³ eg¹) cluster_low Low-Spin (t₂g⁴ eg⁰) free_ion Free Ion (degenerate d-orbitals) eg_high eg (↑) free_ion->eg_high Weak Field (Δo < P) eg_low eg ( ) free_ion->eg_low Strong Field (Δo > P) t2g_high t2g (↑ ↑ ↑) t2g_high->eg_high Δo t2g_low t2g (↑↓ ↑ ↑) t2g_low->eg_low Δo

Figure 2. High-spin and low-spin configurations for Cr(II) in an octahedral field.
The Jahn-Teller Effect in Octahedral Cr(II)

The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove that degeneracy and lower the overall energy.[7] High-spin octahedral Cr(II) complexes, with their t₂g³ eg¹ configuration, have an asymmetrically occupied, degenerate eg level. This makes them prime candidates for strong Jahn-Teller distortion.

This distortion typically manifests as an elongation or compression along one axis (usually the z-axis), which removes the degeneracy of the eg and t₂g orbitals. For an axial elongation, the dz² orbital is stabilized (lowered in energy) while the dx²-y² is destabilized. This results in a more stable electronic state as the single eg electron occupies the lower-energy dz² orbital. This effect is pronounced in complexes like [Cr(H₂O)₆]²⁺.[8]

G cluster_jt Jahn-Teller Distortion of High-Spin Octahedral Cr(II) cluster_before Regular Octahedron (Degenerate) cluster_after Elongated Octahedron (Non-degenerate) eg_before eg (↑_) t2g_before t2g (↑ ↑ ↑) dx2y2 dx²-y² eg_before->dx2y2 Distortion dz2 dz² (↑) dxy dxy (↑) dxz_dyz dxz, dyz (↑ ↑) G cluster_geometries d-Orbital Splitting in Tetrahedral and Square Planar Fields for Cr(II) (d⁴) cluster_tetra Tetrahedral (Tₔ) High-Spin cluster_sqpl Square Planar (D₄ₕ) High-Spin free_ion Free Ion t2_tetra t₂ (↑ ↑) free_ion->t2_tetra dx2y2_sqpl dx²-y² (↑) free_ion->dx2y2_sqpl e_tetra e (↑ ↑) e_tetra->t2_tetra Δt dxy_sqpl dxy (↑) dz2_sqpl dz² (↑) dxz_dyz_sqpl dxz, dyz (↑ _) G prep 1. Complex Synthesis (e.g., Reduction of Cr(III) to Cr(II)) dilute 2. Prepare Serial Dilutions (Stock + Standards) prep->dilute spec 3. Acquire UV-Vis Spectra (Scan standards to find λ_max) dilute->spec beer 4. Beer's Law Plot (Verify A vs. c linearity) spec->beer calc 5. Calculate Δo from λ_max (E = hc/λ) spec->calc λ_max beer->calc result Result: Quantitative Δo value calc->result

References

In-depth Technical Guide: Magnetic Susceptibility of Solid Chromous Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the magnetic properties of solid chromous iodide (CrI₂). It details the material's antiferromagnetic nature, presents available quantitative data on its magnetic susceptibility, and outlines the experimental protocols for its synthesis and magnetic characterization. The guide also includes visualizations of the crystal structure and the experimental workflow for magnetic susceptibility measurements to facilitate a deeper understanding of this inorganic compound.

Introduction

This compound, or chromium(II) iodide (CrI₂), is an inorganic compound that has garnered interest for its distinct magnetic properties. Unlike its more extensively studied counterpart, chromium(III) iodide (CrI₃), which is a layered ferromagnetic material, CrI₂ exhibits antiferromagnetism at low temperatures. Understanding the magnetic susceptibility of solid CrI₂ is crucial for its potential applications in spintronics and as a precursor in the synthesis of other chromium compounds. This guide synthesizes the available scientific literature to provide a detailed technical resource for researchers in the field.

Magnetic Properties of Solid this compound

Solid this compound is paramagnetic at room temperature and transitions to an antiferromagnetic state at a specific critical temperature known as the Néel temperature (Tɴ). In the paramagnetic state, the magnetic moments of the individual Cr²⁺ ions are randomly oriented. As the material is cooled below the Néel temperature, these magnetic moments align in an antiparallel fashion, resulting in a net magnetic moment of zero in the absence of an external magnetic field.

Quantitative Magnetic Susceptibility Data

Comprehensive temperature-dependent magnetic susceptibility data for solid CrI₂ is not widely tabulated in publicly accessible literature. However, key magnetic parameters have been reported.

ParameterValueReference
Néel Temperature (Tɴ)45 ± 5 K[1]
Magnetic Moment (high-spin Cr²⁺, theoretical spin-only)~4.90 µBGeneral literature on Cr(II) compounds

Note: The magnetic moment of high-spin chromium(II) compounds is generally observed to be slightly lower than the theoretical spin-only value and is largely independent of temperature in the paramagnetic region.

Crystal Structure of this compound

Solid this compound crystallizes in a monoclinic system with a pseudo-hexagonal structure. It adopts the cadmium iodide (CdI₂) structure motif, which consists of layers of edge-sharing CrI₆ octahedra. Within these layers, the chromium(II) ions (Cr²⁺) are coordinated to six iodide ions (I⁻). This layered structure is a key factor influencing its two-dimensional magnetic behavior.

G Crystal Structure of this compound (CrI₂) cluster_layer1 Layer n cluster_layer2 Layer n+1 Cr1 Cr²⁺ I1 I⁻ Cr1->I1 Octahedral Coordination I2 I⁻ Cr1->I2 Octahedral Coordination I3 I⁻ Cr1->I3 Octahedral Coordination I4 I⁻ Cr1->I4 Octahedral Coordination I5 I⁻ Cr1->I5 Octahedral Coordination I6 I⁻ Cr1->I6 Octahedral Coordination I7 I⁻ I3->I7 van der Waals Gap I8 I⁻ I4->I8 I9 I⁻ I5->I9 Cr2 Cr²⁺ Cr2->I7 Octahedral Coordination Cr2->I8 Octahedral Coordination Cr2->I9 Octahedral Coordination I10 I⁻ Cr2->I10 Octahedral Coordination I11 I⁻ Cr2->I11 Octahedral Coordination I12 I⁻ Cr2->I12 Octahedral Coordination

Diagram 1: Simplified representation of the layered crystal structure of CrI₂.

Experimental Protocols

Synthesis of Solid this compound

A common method for the synthesis of pure solid this compound involves the thermal decomposition of chromium(III) iodide.

Materials:

  • Chromium(III) iodide (CrI₃)

  • High-vacuum furnace or tube furnace

  • Quartz tube

  • Inert gas (e.g., Argon)

Procedure:

  • Place a sample of CrI₃ in a quartz tube.

  • Evacuate the tube to a high vacuum and then backfill with an inert gas.

  • Heat the quartz tube in a furnace to a temperature of approximately 700 °C.

  • At this temperature, CrI₃ decomposes into solid CrI₂ and gaseous iodine (I₂).

    • Reaction: 2 CrI₃(s) → 2 CrI₂(s) + I₂(g)

  • The gaseous iodine can be sublimed and collected in a cooler part of the apparatus.

  • The remaining solid product is this compound.

  • Cool the furnace to room temperature under the inert atmosphere before recovering the CrI₂ sample.

Measurement of Magnetic Susceptibility

The magnetic susceptibility of solid CrI₂ as a function of temperature is typically measured using a Superconducting Quantum Interference Device (SQUID) magnetometer or a vibrating sample magnetometer (VSM).

Instrumentation:

  • SQUID Magnetometer or VSM

  • Sample holder (e.g., gelatin capsule or quartz tube)

  • Cryostat for temperature control

Procedure:

  • A precisely weighed sample of solid CrI₂ is placed in a sample holder.

  • The sample holder is mounted in the magnetometer.

  • The sample chamber is evacuated and then filled with a small amount of helium gas for thermal contact.

  • The sample is cooled to the lowest desired temperature (e.g., 2 K).

  • A small, constant magnetic field (e.g., 1000 Oe) is applied.

  • The magnetic moment of the sample is measured as the temperature is slowly increased.

  • The molar magnetic susceptibility (χ_M) is calculated from the measured magnetic moment (m), the applied magnetic field (H), the molar mass of CrI₂ (M), and the mass of the sample (w) using the formula:

    • χ_M = (m * M) / (w * H)

  • The data is typically plotted as inverse molar magnetic susceptibility (1/χ_M) versus temperature (T). In the paramagnetic region, this plot should be linear, following the Curie-Weiss law:

    • 1/χ_M = (T - θ) / C where C is the Curie constant and θ is the Weiss constant. The Néel temperature can be identified as the temperature at which the susceptibility shows a cusp or a maximum before decreasing at lower temperatures.

G Experimental Workflow for Magnetic Susceptibility Measurement cluster_prep Sample Preparation cluster_measurement SQUID Measurement cluster_analysis Data Analysis weigh Weigh CrI₂ Sample encapsulate Encapsulate in Sample Holder weigh->encapsulate mount Mount Sample in SQUID encapsulate->mount cool Cool to Low Temperature mount->cool apply_field Apply Constant Magnetic Field cool->apply_field measure Measure Magnetic Moment vs. Temperature apply_field->measure calculate Calculate Molar Susceptibility (χ_M) measure->calculate plot Plot 1/χ_M vs. Temperature calculate->plot determine Determine Néel Temperature (Tɴ) plot->determine

Diagram 2: Workflow for determining the magnetic susceptibility of solid CrI₂.

Conclusion

References

A Technical Guide to Chromous Iodide (Chromium(II) Iodide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the core chemical and physical properties of chromous iodide (CrI₂). While a fundamental inorganic compound, a thorough understanding of its properties is essential for its application in chemical synthesis and materials science. This guide focuses on its chemical formula, formula weight, and structural geometry.

Core Properties and Data

This compound, also known as chromium(II) iodide, is an inorganic compound with the chemical formula CrI₂[1][2]. It is a red-brown or black solid material[2]. The compound is formed from one chromium(II) cation (Cr²⁺) and two iodide anions (I⁻).

The quantitative properties of this compound are summarized in the table below for ease of reference.

PropertyValue
Chemical FormulaCrI₂
Formula Weight305.805 g/mol
Elemental Composition (Cr)17.00%
Elemental Composition (I)83.00%
Density5.196 g/cm³

Molecular Geometry and Crystal Structure

In the solid state, this compound does not exist as a discrete molecule with a simple VSEPR-based geometry. Instead, it adopts a crystal lattice structure. Specifically, it features the cadmium iodide (CdI₂) structural motif[2].

In this arrangement, the chromium(II) centers are in an octahedral coordination geometry, interconnected by bridging iodide ligands to form sheets[2]. Due to the d⁴ electron configuration of the Cr(II) ion, this octahedral coordination sphere is highly distorted[2].

Logical Relationships of this compound

The following diagram illustrates the fundamental composition and properties of this compound.

ChromousIodide Cr Chromium (Cr) Cr_ion Chromous Ion (Cr²⁺) Cr->Cr_ion forms I Iodine (I) I_ion Iodide Ion (I⁻) I->I_ion forms CrI2 This compound (CrI₂) Cr_ion->CrI2 combine (1:2 ratio) to form I_ion->CrI2 combine (1:2 ratio) to form Properties Key Properties CrI2->Properties exhibits FW Formula Weight: 305.805 g/mol Properties->FW Structure Crystal Structure: Distorted Octahedral (CdI₂ type) Properties->Structure

Composition and properties of this compound.

Experimental Protocols

As a fundamental inorganic salt, this compound is not typically associated with the complex signaling pathways or drug development workflows common in biomedical research. Its experimental protocols are primarily centered on its synthesis and use as a chemical reagent or precursor in materials science.

One common synthesis method involves the treatment of chromium powder with concentrated hydroiodic acid, which yields a hydrated form of this compound[2]. Anhydrous CrI₂ can be prepared via the thermal decomposition of chromium(III) iodide (CrI₃)[2].

Synthesis via reaction with Hydroiodic Acid: Cr + nH₂O + 2HI → CrI₂(H₂O)n + H₂[2]

This reaction provides a direct route to hydrated chromium(II) iodide, which can then be used for subsequent chemical transformations.

References

Stability of Hydrated Chromous Iodide Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of hydrated chromous (chromium(II)) iodide complexes. Due to a notable lack of specific quantitative data for hydrated chromous iodide in peer-reviewed literature, this guide leverages available data for the analogous hydrated chromous chloride and bromide complexes to infer stability trends and characteristics. The document covers thermodynamic and kinetic stability, synthesis protocols for precursor materials, general experimental methodologies for stability assessment, and potential degradation pathways. All quantitative data is presented in structured tables, and logical relationships are visualized using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound (CrI₂), particularly in its hydrated form, is a compound of interest due to the unique properties of the chromium(II) ion, a powerful reducing agent.[1] The stability of its aqueous complexes is a critical parameter in various applications, including organic synthesis and as a potential component in catalytic or biological systems. The d⁴ electronic configuration of Cr(II) often leads to Jahn-Teller distortion in its complexes, influencing their reactivity and stability.[2]

Aqueous solutions of chromous salts are characteristically blue, attributed to the presence of the hydrated chromium(II) ion, likely [Cr(H₂O)₆]²⁺.[2][3] However, these solutions are highly susceptible to oxidation by air, rapidly converting to the more stable chromium(III) species.[1][4] This inherent instability presents significant challenges in their study and application. This guide aims to consolidate the available knowledge on the stability of hydrated chromous halides, with a specific focus on extrapolating this information to the iodide complex.

Thermodynamic and Kinetic Stability

The stability of a coordination complex in solution can be described from both thermodynamic and kinetic perspectives. Thermodynamic stability relates to the equilibrium position of complex formation, often quantified by the stability constant (β), while kinetic stability refers to the rate at which the complex undergoes reactions, such as ligand exchange or redox processes.

Thermodynamic Stability

[Cr(H₂O)₆]²⁺ + X⁻ ⇌ [Cr(H₂O)₅X]⁺ + H₂O

The stability of the monohalido complex ([Cr(H₂O)₅X]⁺) is expected to follow the trend of halide polarizability and the softness of the halide ion, which generally increases down the group (Cl⁻ < Br⁻ < I⁻).

Table 1: Thermodynamic Stability Constants for Chromous Halide Complexes

Ligand (X⁻)logβ₁Temperature (°C)Ionic Strength (M)
Cl⁻0.60250
Br⁻-2.6625Not specified
I⁻-525Not specified

Data for Cl⁻, Br⁻, and I⁻ are from a predictive study and should be interpreted with caution.

The negative values for bromide and iodide suggest that the formation of the inner-sphere monohalido complex is not highly favorable under the specified conditions, and the aquated ion [Cr(H₂O)₆]²⁺ is the predominant species in dilute solutions.

Kinetic Stability and Reactivity

Hydrated chromous complexes are kinetically labile, meaning they undergo ligand exchange reactions rapidly. More significantly, they are kinetically unstable with respect to oxidation. The standard reduction potential for the Cr³⁺/Cr²⁺ couple is -0.41 V.[2] This indicates that Cr²⁺ is a strong reducing agent and is readily oxidized by atmospheric oxygen.[5]

The oxidation in aqueous solution proceeds via the following reaction:

4[Cr(H₂O)₆]²⁺(aq) + O₂(g) + 4H⁺(aq) → 4[Cr(H₂O)₆]³⁺(aq) + 2H₂O(l)

This reaction is rapid, and solutions of hydrated this compound must be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.[1] The presence of halide ions can potentially influence the rate of this oxidation reaction.

Experimental Protocols

Due to the air-sensitivity of chromium(II) compounds, all experimental procedures must be conducted under anaerobic conditions.

Synthesis of Hydrated Chromous Halide Precursors

A common laboratory-scale synthesis for hydrated chromous halides involves the reduction of a chromium(III) halide salt or the reaction of chromium metal with the corresponding hydrohalic acid.[2][3]

Protocol: Synthesis of Hydrated Chromous Chloride/Bromide

  • Apparatus Setup: A two-neck round-bottom flask equipped with a gas inlet for an inert gas (e.g., argon) and a reflux condenser is used. The outlet of the condenser is connected to a bubbler to maintain a positive pressure of the inert gas.

  • Reaction:

    • Method A (from Cr(III) salt): A solution of chromium(III) chloride (CrCl₃·6H₂O) or chromium(III) bromide in deoxygenated water is prepared in the flask. A reducing agent, such as zinc metal activated with HCl, is added. The mixture is stirred under a constant stream of inert gas. The color change from green (Cr³⁺) to blue (Cr²⁺) indicates the progress of the reaction.

    • Method B (from Cr metal): Chromium powder is treated with concentrated hydrochloric acid or hydrobromic acid under an inert atmosphere.[2][3] The reaction produces the blue hydrated chromium(II) halide and hydrogen gas.[2][3] Cr(s) + 2HX(aq) + nH₂O → [Cr(H₂O)ₙX₂] + H₂(g)

  • Isolation: The resulting blue solution is used in situ for further reactions or stability studies. Isolation of the solid hydrated salt can be achieved by careful precipitation with a non-polar, miscible solvent like acetone (B3395972) or by controlled evaporation under vacuum, though this is challenging due to the risk of oxidation.

Note: A similar procedure would be followed for the synthesis of hydrated this compound, using hydroiodic acid.

Determination of Stability Constants

The stability of hydrated chromous halide complexes can be investigated using potentiometric or spectrophotometric methods, adapted for air-sensitive samples.

General Protocol: Spectrophotometric Analysis

  • Preparation of Solutions: All solutions (stock solutions of the hydrated chromous salt, ligand solutions, and buffers) must be thoroughly deoxygenated by bubbling with an inert gas for an extended period.

  • Instrumentation: A UV-Vis spectrophotometer equipped with a sealed cuvette holder that can be purged with an inert gas is required.

  • Measurement:

    • A known concentration of the hydrated chromous salt solution is placed in the sealed cuvette.

    • The initial absorbance spectrum is recorded.

    • Aliquots of a deoxygenated ligand solution (e.g., sodium iodide) are added incrementally using a gas-tight syringe.

    • The absorbance spectrum is recorded after each addition and equilibration.

  • Data Analysis: Changes in the absorbance spectrum, particularly shifts in the λₘₐₓ, are used to calculate the concentration of the formed complex and subsequently the stability constant using methods such as the mole-ratio method or by fitting the data to appropriate binding models.

Mandatory Visualizations

Diagrams

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Anaerobic Reaction cluster_product Product Cr_metal Chromium Metal ReactionVessel Reaction Vessel (Inert Atmosphere) Cr_metal->ReactionVessel HX Hydrohalic Acid (HI, HBr, HCl) HX->ReactionVessel HydratedComplex Hydrated Chromous Halide Solution [Cr(H2O)n X2] ReactionVessel->HydratedComplex  H2 gas byproduct

Caption: General workflow for the synthesis of hydrated chromous halides.

DegradationPathway CrII_hydrated Hydrated this compound [Cr(H2O)n I2] CrIII_hydrated Hydrated Chromic Species (e.g., [Cr(H2O)6]3+) CrII_hydrated->CrIII_hydrated Oxidation O2 Atmospheric Oxygen (O2) O2->CrIII_hydrated H_plus H+ H_plus->CrIII_hydrated

Caption: Primary degradation pathway of hydrated this compound in aqueous solution.

Conclusion

While specific quantitative stability data for hydrated this compound complexes remains elusive in the scientific literature, a robust understanding of their likely behavior can be inferred from the available data for the analogous chloride and bromide complexes. The overarching characteristic of these compounds is their kinetic instability in the presence of air, leading to rapid oxidation to chromium(III) species. Their thermodynamic stability with respect to halide ligation appears to be modest, with the fully aquated [Cr(H₂O)₆]²⁺ ion being a significant species in solution.

For researchers, scientists, and drug development professionals, the key takeaway is the critical need for stringent anaerobic handling techniques when working with any hydrated chromous halide. Future research should focus on the direct experimental determination of the thermodynamic and kinetic parameters for the hydrated this compound complex to fill the current knowledge gap and enable more precise applications of this reactive species.

References

Methodological & Application

Application Notes and Protocols: Catalytic Applications of Chromous Iodide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic use of chromous iodide (CrI₂) in cross-coupling reactions, with a primary focus on the well-established Nozaki-Hiyama-Kishi (NHK) reaction. While chromium(II) chloride (CrCl₂) is more commonly cited in the literature, the principles and protocols are readily adaptable for this compound, which can offer unique reactivity and solubility profiles.

Introduction to this compound in Cross-Coupling

Chromium(II) salts are powerful single-electron transfer reagents that enable the coupling of a wide range of organic halides (including aryl, vinyl, and allyl iodides) with aldehydes.[1][2] The Nozaki-Hiyama-Kishi reaction is a cornerstone of this methodology, valued for its high chemoselectivity and tolerance of various functional groups, making it a valuable tool in the synthesis of complex molecules and natural products.[1][3]

A significant advancement in this field has been the development of catalytic systems, where a stoichiometric reductant, such as manganese, is used to regenerate the active chromium(II) species, thereby reducing the amount of toxic chromium waste.[2][3]

Reaction Mechanism and Catalytic Cycle

The generally accepted mechanism for the nickel-cocatalyzed Nozaki-Hiyama-Kishi reaction involves the following key steps:

  • Reduction of Ni(II) to Ni(0): Two equivalents of Cr(II) reduce the Ni(II) cocatalyst to the active Ni(0) species.[1]

  • Oxidative Addition: The Ni(0) catalyst undergoes oxidative addition to the organic halide (R-X, where X is iodide) to form an organonickel(II) intermediate (R-Ni(II)-X).[1]

  • Transmetalation: The organonickel(II) species transmetalates with a Cr(III) salt, regenerating the Ni(II) catalyst and forming an organochromium(III) intermediate (R-Cr(III)-X).[1]

  • Nucleophilic Addition: The organochromium reagent adds to the aldehyde carbonyl group.[2]

  • Hydrolysis: Workup with water liberates the desired alcohol product.

The catalytic cycle for the chromium component involves the regeneration of the active Cr(II) species from the Cr(III) byproduct using a stoichiometric reductant like manganese metal.

NHK_Catalytic_Cycle cluster_Cr Chromium Cycle cluster_Ni Nickel Cycle CrII Cr(II) CrIII Cr(III) CrII->CrIII Oxidative Addition NiII Ni(II) CrIII->CrII Reduction Mn Mn (reductant) MnII Mn(II) Mn->MnII Ni0 Ni(0) RNiIIX R-Ni(II)-X Ni0->RNiIIX Oxidative Addition NiII->Ni0 Reduction by 2 Cr(II) RNiIIX->NiII Transmetalation with Cr(III) Aldehyde R'CHO (Substrate) RX R-I (Substrate) RX->RNiIIX Product Product (Alcohol) Aldehyde->Product

Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Quantitative Data Summary

The following table summarizes representative yields for the catalytic Nozaki-Hiyama-Kishi reaction using various organic halides and aldehydes. Note that while these examples primarily use CrCl₂, similar results can be expected with CrI₂ under optimized conditions.

EntryOrganic HalideAldehydeCatalyst SystemSolventYield (%)Reference
1IodobenzeneBenzaldehyde5 mol% CrCl₂, 1 mol% NiCl₂, MnTHF91J. Am. Chem. Soc. 1996, 118, 12349
21-IodocyclohexeneBenzaldehyde5 mol% CrCl₂, 1 mol% NiCl₂, MnTHF88J. Am. Chem. Soc. 1996, 118, 12349
3(E)-1-Iodo-1-octeneIsobutyraldehyde5 mol% CrCl₂, 1 mol% NiCl₂, MnTHF85J. Am. Chem. Soc. 1996, 118, 12349
42-IodothiopheneBenzaldehyde5 mol% CrCl₂, 1 mol% NiCl₂, MnTHF82J. Am. Chem. Soc. 1996, 118, 12349
5Allyl bromideBenzaldehyde20 mol% CrCl₂ (electrochem.)DMF62J. Am. Chem. Soc. 2021, 143, 9478

Experimental Protocols

4.1. General Protocol for Catalytic Nozaki-Hiyama-Kishi Reaction

This protocol is adapted from the procedure described by Fürstner and Shi for the catalytic version of the NHK reaction.

Materials:

  • This compound (CrI₂) or Chromous chloride (CrCl₂) (anhydrous)

  • Nickel(II) iodide (NiI₂) or Nickel(II) chloride (NiCl₂) (anhydrous)

  • Manganese powder (activated)

  • Organic iodide (aryl, vinyl, or allyl iodide)

  • Aldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (5-10 mol%), nickel(II) iodide (1-2 mol%), and activated manganese powder (1.5-2.0 equivalents).

  • Solvent Addition: Add anhydrous THF to the flask and stir the suspension vigorously for 15-30 minutes at room temperature.

  • Substrate Addition: To the stirred suspension, add the organic iodide (1.0 equivalent) followed by the aldehyde (1.2 equivalents).

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically stirred at room temperature for 12-24 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Workup: Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

4.2. Preparation of Active this compound

While commercially available, active this compound can also be prepared in situ. One common method involves the reduction of chromium(III) iodide with a suitable reducing agent.

Materials:

  • Chromium(III) iodide (CrI₃)

  • Lithium aluminum hydride (LiAlH₄) or Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure (using LiAlH₄):

  • In a flame-dried Schlenk flask under an inert atmosphere, suspend chromium(III) iodide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of lithium aluminum hydride in THF (0.5 equivalents) to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The color of the suspension will change, indicating the formation of this compound.

  • The resulting suspension of active this compound can be used directly in the cross-coupling reaction.

Logical Workflow Diagram

The following diagram illustrates the general workflow for performing a catalytic Nozaki-Hiyama-Kishi reaction.

NHK_Workflow start Start prep Prepare Inert Atmosphere (Flame-dried glassware, Ar/N₂) start->prep add_reagents Add Catalysts and Reductant (CrI₂, NiI₂, Mn) prep->add_reagents add_solvent Add Anhydrous THF add_reagents->add_solvent stir1 Stir for 15-30 min add_solvent->stir1 add_substrates Add Organic Iodide and Aldehyde stir1->add_substrates react Stir at Room Temperature (12-24 h) add_substrates->react monitor Monitor Reaction (TLC, GC-MS) react->monitor quench Quench with 1 M HCl monitor->quench workup Aqueous Workup (Extraction, Washes, Drying) quench->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end

Experimental workflow for the catalytic NHK reaction.

Conclusion

This compound, in the context of the Nozaki-Hiyama-Kishi reaction, offers a powerful and versatile method for the formation of carbon-carbon bonds. The development of catalytic systems has significantly improved the practicality and environmental footprint of this transformation. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient construction of complex molecular architectures.

References

Application Notes and Protocols: Preparation of Anhydrous Chromous Iodide (CrI₂) from Chromium(III) Iodide (CrI₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of anhydrous chromous iodide (CrI₂) via the thermal decomposition of chromium(III) iodide (CrI₃). This method is crucial for obtaining pure CrI₂, a compound of interest in various fields of chemical research. The protocol outlines the necessary reagents, equipment, and procedural steps, including the initial synthesis of CrI₃ and its subsequent decomposition and purification. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Chromium(II) iodide (CrI₂), also known as this compound, is a valuable precursor and reagent in inorganic synthesis. Its preparation in an anhydrous form is essential for many applications where the presence of water can interfere with subsequent reactions. The most common and effective method for synthesizing anhydrous CrI₂ is through the thermal decomposition of chromium(III) iodide (CrI₃). This process involves heating CrI₃ under high vacuum, leading to the sublimation of CrI₂ which can then be collected as a purified product. This application note provides a comprehensive guide for researchers to successfully perform this synthesis.

Data Presentation

The following table summarizes the key quantitative data and physical properties of the compounds involved in this protocol.

CompoundFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)Key Synthesis Parameter
ChromiumCr51.996Silvery metal1907Starting material
IodineI₂253.81Violet-black solid113.7Reactant
Chromium(III) IodideCrI₃432.71Black, shiny crystals> 600 (decomposes)Reaction Temp: 500 °C
Chromium(II) Iodide CrI₂ 305.81 Reddish-brown, needle-like crystals 856 Decomposition/Sublimation Temp: 700 °C

Experimental Protocols

This section details the two-stage experimental procedure for the preparation of anhydrous CrI₂ from CrI₃.

Stage 1: Synthesis of Chromium(III) Iodide (CrI₃)

Objective: To synthesize CrI₃ from chromium metal and iodine.

Materials:

  • Chromium powder (98% or higher purity)

  • Iodine crystals

  • Quartz tube

  • Tube furnace

  • Schlenk line or high-vacuum pump

Procedure:

  • Place chromium powder in a quartz tube.

  • Add an excess of iodine crystals to the tube.

  • Evacuate the quartz tube and seal it.

  • Heat the sealed tube in a tube furnace to 500 °C.

  • Maintain this temperature for several hours to ensure complete reaction. The reaction is as follows: 2 Cr + 3 I₂ → 2 CrI₃.

  • After the reaction is complete, allow the tube to cool to room temperature.

  • The product, crude CrI₃, will be a black crystalline solid.

Stage 2: Preparation of Anhydrous Chromium(II) Iodide (CrI₂) via Thermal Decomposition

Objective: To obtain pure, anhydrous CrI₂ by the thermal decomposition of CrI₃.

Materials:

  • Crude CrI₃ from Stage 1

  • Sublimation apparatus (quartz)

  • High-vacuum pump (<10⁻⁴ torr)

  • Tube furnace with temperature controller

  • Inert atmosphere glovebox

Procedure:

  • Transfer the crude CrI₃ into a quartz sublimation apparatus.

  • Connect the apparatus to a high-vacuum line and evacuate to a pressure of 10⁻⁵ to 10⁻⁴ mm Hg.[1]

  • Heat the sublimation apparatus in a tube furnace to 700 °C.[1][2]

  • At this temperature, CrI₃ will decompose, and CrI₂ will sublime according to the equilibrium: 2 CrI₃(s) ⇌ 2 CrI₂(s) + I₂(g).[1]

  • The sublimed CrI₂ will deposit on a cooler part of the sublimation apparatus as reddish-brown, needle-like crystals.[1]

  • Maintain the temperature and vacuum until the sublimation is complete.

  • Allow the apparatus to cool to room temperature under vacuum.

  • Transfer the purified, anhydrous CrI₂ to a sealed container inside an inert atmosphere glovebox to prevent exposure to moisture and air, as it is hygroscopic.[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the preparation of anhydrous this compound from chromium(III) iodide.

experimental_workflow start Start synthesis_CrI3 Synthesis of CrI₃ (Cr + I₂ at 500°C) start->synthesis_CrI3 decomposition_CrI2 Thermal Decomposition & Sublimation (CrI₃ at 700°C under high vacuum) synthesis_CrI3->decomposition_CrI2 Crude CrI₃ collection Collection of CrI₂ (in inert atmosphere) decomposition_CrI2->collection Sublimed CrI₂ end End Product: Anhydrous CrI₂ collection->end

Caption: Experimental workflow for CrI₂ synthesis.

Conclusion

The protocol described provides a reliable method for the preparation of high-purity, anhydrous this compound. Careful adherence to the reaction conditions, particularly the high-vacuum and high-temperature requirements, is critical for the successful synthesis and purification of the final product. The resulting anhydrous CrI₂ is suitable for use in further chemical research and development where anhydrous conditions are paramount.

References

Application Notes and Protocols: Chromous Iodide as a Precursor for Organochromium Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organochromium reagents are powerful tools in modern organic synthesis, primarily utilized for their exceptional ability to form carbon-carbon bonds with high chemoselectivity.[1][2] These reagents are particularly valued in the synthesis of complex molecules, a cornerstone of drug development, due to their tolerance of a wide array of functional groups that are often incompatible with more reactive organometallic compounds like Grignard or organolithium reagents.[1][3]

The active species in these reactions is chromium(II), which can be sourced from various precursors. While chromous iodide (CrI₂) is a viable precursor, the more commonly cited and commercially available salt is anhydrous chromous chloride (CrCl₂).[4] Both serve as effective sources of the Cr(II) ions necessary for the generation of the organochromium nucleophile.

The premier application of these reagents is the Nozaki-Hiyama-Kishi (NHK) reaction, a chromium-mediated coupling of organic halides with aldehydes to produce alcohols.[1][3][5] This protocol will detail the generation of organochromium reagents from Cr(II) precursors and their application in the highly selective and reliable NHK reaction.

Application Notes

The Nozaki-Hiyama-Kishi (NHK) Reaction

The Nozaki-Hiyama-Kishi reaction is a cornerstone of organochromium chemistry. It facilitates the creation of a C-C bond by coupling an organic halide (or triflate) with an aldehyde to yield an allylic or homoallylic alcohol.[5] A key breakthrough in the development of this reaction was the discovery that trace amounts of nickel(II) salts are essential for reproducible and high-yielding reactions, particularly with less reactive alkenyl and aryl halides.[1][3][6]

The reaction exhibits remarkable chemoselectivity. It preferentially targets aldehydes over a wide range of other functional groups, including ketones, esters, amides, and nitriles, making it invaluable for late-stage functionalization in the synthesis of complex molecules.[1][2][3]

Key Features:

  • High Chemoselectivity: Reacts with aldehydes in the presence of many other functional groups.

  • Broad Substrate Scope: Accommodates allyl, vinyl, alkynyl, and aryl halides/triflates.[2][3]

  • Mild Reaction Conditions: Typically performed at room temperature.

  • High Stereoselectivity: Can provide excellent diastereoselectivity, particularly in intramolecular applications.

Catalytic Advancements

A significant drawback of the original NHK reaction was the need for stoichiometric quantities of chromium, leading to large amounts of toxic chromium waste. Research has led to the development of catalytic versions that dramatically improve the sustainability of the process.[1][7] These catalytic systems operate by using a stoichiometric co-reductant, such as manganese powder, in combination with a chlorosilane (e.g., TMSCl).[1][7] The chlorosilane traps the chromium(III) alkoxide product, facilitating the release of Cr(III), which is then reduced back to the active Cr(II) species by the manganese, thus completing the catalytic cycle.[1]

More recently, electro- and photoredox-catalysis have been employed to regenerate the active Cr(II) species, further enhancing the reaction's practicality and environmental friendliness.[5][8]

Relevance in Drug Development and Total Synthesis

The reliability and selectivity of the NHK reaction have cemented its role in the pharmaceutical industry and academic total synthesis. Its ability to forge complex C-C bonds in the final stages of a synthetic route is a significant advantage. A notable industrial application is in the commercial synthesis of the FDA-approved anticancer drug Halaven® (eribulin), which utilizes the NHK reaction multiple times.[5] It was also famously used by Yoshito Kishi in the total synthesis of the complex marine natural product, palytoxin.[1]

Visualized Workflows and Mechanisms

The following diagrams illustrate the general workflow for using a Cr(II) precursor and the catalytic cycle of the NHK reaction.

G cluster_workflow Experimental Workflow for Organochromium Reagent Use A Cr(II) Precursor (e.g., CrI₂ or CrCl₂) C Generation of Organochromium Reagent [R-Cr(III)-X] A->C Suspension in anhydrous solvent (THF/DMF) B Organic Halide (R-X) + Ni(II) Catalyst B->C E Nucleophilic Addition C->E D Aldehyde (R'-CHO) D->E F Aqueous Workup E->F Formation of Cr(III) alkoxide G Final Alcohol Product F->G

Caption: General workflow for the generation and use of an organochromium reagent.

G cluster_cycle Simplified Catalytic Cycle of the NHK Reaction CrII 2 Cr(II) Ni0 Ni(0) CrII->Ni0 Reduction NiII Ni(II) NiII->Ni0 RNiIIX R-Ni(II)-X Ni0->RNiIIX Oxidative Addition RX R-X RX->RNiIIX RCrIIIX R-Cr(III)-X RNiIIX->RCrIIIX Transmetalation CrIII_Alkoxide Product-O-Cr(III) RCrIIIX->CrIII_Alkoxide Nucleophilic Addition Aldehyde R'-CHO Aldehyde->CrIII_Alkoxide Product Product (Alcohol) CrIII_Alkoxide->Product Workup CrIII Cr(III) CrIII->RCrIIIX

Caption: Simplified catalytic cycle for the Nickel/Chromium mediated NHK reaction.

Quantitative Data

The following tables summarize representative yields for both stoichiometric and catalytic NHK reactions, demonstrating the efficiency of the method across various substrates.

Table 1: Stoichiometric Nozaki-Hiyama-Kishi Reaction Examples

Entry Aldehyde Organic Halide NiCl₂ (mol%) Solvent Yield (%) Reference
1 Benzaldehyde Iodo-benzene 5 DMF 83 [6]
2 Cyclohexanecarboxaldehyde 1-Iodocyclohexene 1 THF 85 [1]
3 Hydrocinnamaldehyde Allyl chloride 0 THF 93 [3]

| 4 | Benzaldehyde | Vinyl bromide | 0.1 | DMF | 85 |[1] |

Table 2: Chromium-Catalyzed Nozaki-Hiyama-Kishi Reaction Examples

Entry Aldehyde Organic Halide CrCl₂ (mol%) Reductant Solvent Yield (%) Reference
1 Benzaldehyde 4-Iodoacetophenone 15 Mn DMF/DME 71 [7]
2 Nonanal 1-Iodooct-1-ene 7 Mn THF 78 [7]
3 Cyclohexanecarboxaldehyde (E)-1-Iodo-2-phenylethene 7 Mn THF 89 [7]

| 4 | Benzaldehyde | Crotyl bromide | 7 | Mn | THF | 82 |[7] |

Experimental Protocols

Safety Precaution: Chromium salts are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. All reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) as Cr(II) is sensitive to oxidation by air.

Protocol 1: Preparation of Active Chromium(II) Chloride from Chromium(III) Chloride

Materials:

  • Anhydrous Chromium(III) chloride (CrCl₃)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a stream of argon.

  • Allow the flask to cool to room temperature under argon.

  • To the flask, add anhydrous CrCl₃ (1.0 eq). The solid is a violet, flaky material.

  • Add anhydrous THF via cannula to create a slurry.

  • In a separate flame-dried flask, prepare a solution of LiAlH₄ (0.5 eq) in anhydrous THF.

  • Slowly add the LiAlH₄ solution to the stirring CrCl₃ slurry at room temperature.

  • The color of the suspension will change from violet to green, and finally to the characteristic pale blue or grey-green of the active Cr(II) species.

  • Stir the resulting suspension for 20-30 minutes at room temperature. The suspension of anhydrous CrCl₂ is now ready for use in the subsequent coupling reaction.

Protocol 2: Representative Catalytic Nozaki-Hiyama-Kishi Coupling

This protocol is adapted from the catalytic procedure developed by Fürstner and coworkers.[7]

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂) (10 mol%)

  • Nickel(II) chloride (NiCl₂) (1 mol%)

  • Manganese powder (<50 mesh, activated) (4 eq)

  • Aldehyde (1.0 eq)

  • Organic Iodide (2.0 eq)

  • Chlorotrimethylsilane (B32843) (TMSCl) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon.

  • Add CrCl₂, NiCl₂, and manganese powder to the flask under a positive pressure of argon.

  • Add anhydrous THF via syringe and stir the suspension vigorously.

  • In a separate flask, prepare a solution of the aldehyde and the organic iodide in anhydrous THF.

  • Add the chlorotrimethylsilane (TMSCl) to the stirring metal suspension, followed immediately by the dropwise addition of the aldehyde/halide solution over 10-15 minutes.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 6 to 24 hours.

  • Upon completion, quench the reaction by pouring it into a separatory funnel containing 1 M aqueous HCl and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • The crude product is a silyl (B83357) ether. To obtain the free alcohol, dissolve the crude material in THF and treat with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF, 1 M in THF) for 1-2 hours.

  • Purify the resulting alcohol by flash column chromatography on silica (B1680970) gel.

Conclusion

This compound and chloride are indispensable precursors for the generation of highly chemoselective organochromium reagents. The flagship application, the Nozaki-Hiyama-Kishi reaction, provides a robust and reliable method for constructing complex carbon skeletons under mild conditions. With the advent of catalytic variants, the NHK reaction has become a more sustainable and practical tool, solidifying its importance in both academic research and industrial applications, particularly in the field of drug development and natural product synthesis.

References

Application Notes and Protocols for the Large-Scale Synthesis and Use of Chromous Iodide in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of chromous iodide (CrI₂) and its utilization in organic synthesis, with a primary focus on the Nozaki-Hiyama-Kishi (NHK) reaction.

Introduction

This document outlines methods for the large-scale preparation of anhydrous this compound and provides a detailed protocol for its application in the catalytic NHK reaction, a necessity for industrial-scale synthesis to minimize toxic chromium waste.

Synthesis of Anhydrous this compound (CrI₂)

The synthesis of anhydrous this compound on a large scale can be challenging due to the air-sensitivity of Cr(II) salts. Two primary methods are presented: a high-temperature gas-solid phase reaction and a more practical, scalable in situ generation in solution.

Method 1: Thermal Decomposition of Chromium(III) Iodide

Anhydrous this compound can be prepared via the thermal decomposition of chromium(III) iodide (CrI₃).[5] This method yields the anhydrous salt directly but requires specialized high-temperature equipment.

Experimental Protocol:

  • Synthesis of CrI₃: Chromium metal powder is reacted with an excess of iodine in a sealed tube at 500 °C. The reaction is typically carried out under a vacuum or an inert atmosphere.

  • Thermal Decomposition to CrI₂: The resulting CrI₃ is then heated to 700 °C under vacuum, causing it to decompose and sublime to yield pure, anhydrous this compound.[5]

  • Note: This method is generally not practical for most organic synthesis labs due to the high temperatures and the need for specialized equipment.

Method 2: In Situ Generation from Chromous Acetate (B1210297) and Trimethylsilyl (B98337) Iodide

A more practical and scalable method for generating anhydrous this compound for immediate use in organic reactions is the in situ reaction of anhydrous chromous acetate with trimethylsilyl iodide (TMSI). Anhydrous chromous acetate is a relatively stable, dimeric Cr(II) source that can be prepared and handled more easily than other anhydrous chromium(II) halides.[6]

Experimental Protocol: Large-Scale Preparation of Anhydrous Chromous Acetate

This protocol is adapted from the synthesis of anhydrous chromium(II) acetate.[6]

  • To a mechanically stirred suspension of chromium powder (e.g., 100 g, 1.92 mol) in a mixture of acetic acid (1 L) and acetic anhydride (B1165640) (250 mL) in a flask equipped with a reflux condenser is added hydrobromic acid (e.g., 48% in water, 5 mL) as a catalyst.

  • The mixture is heated to reflux for 1-2 hours. The initial grey suspension will turn green and then to a red precipitate.

  • After cooling to room temperature, the red precipitate of anhydrous chromous acetate is collected by filtration under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • The solid is washed with glacial acetic acid and then with diethyl ether and dried under high vacuum.

Experimental Protocol: In Situ Generation of this compound

  • In a large, oven-dried, multi-necked flask under a strict inert atmosphere (argon or nitrogen), suspend the freshly prepared anhydrous chromous acetate (e.g., 0.5 equivalents based on the organic halide) in anhydrous and deoxygenated solvent (e.g., THF or DMF).

  • To the stirred suspension, add trimethylsilyl iodide (TMSI) (1.0 equivalent) dropwise at room temperature.

  • The reaction mixture is stirred for 1-2 hours at room temperature. The formation of the more soluble this compound and trimethylsilyl acetate will be observed. This solution/suspension can be used directly in the subsequent NHK reaction.

Application in the Catalytic Nozaki-Hiyama-Kishi (NHK) Reaction

The catalytic NHK reaction is the most significant application of this compound in large-scale organic synthesis. The use of a stoichiometric reductant, such as manganese, allows for the regeneration of the active Cr(II) species, thus reducing the amount of chromium required to catalytic quantities.[7]

Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction

The catalytic cycle involves the reduction of Cr(III) to Cr(II) by a coreductant (e.g., Mn), followed by the formation of an organochromium reagent, which then adds to an aldehyde. A silyl (B83357) halide is used to facilitate the release of the chromium from the product alkoxide.

NHK_Catalytic_Cycle cluster_reduction Cr(II) Regeneration CrIII Cr(III)X₃ CrII Cr(II)I₂ CrIII->CrII Reduction RCrIIIX R-Cr(III)-IX CrIII->RCrIIIX from Cr(III) pool Ni0 Ni(0) CrII->Ni0 Reduces Ni(II) Mn0 Mn(0) MnII Mn(II)X₂ Mn0->MnII 2e⁻ RNiIIX R-Ni(II)-X Ni0->RNiIIX Oxidative Addition NiII Ni(II)Cl₂ NiII->Ni0 RNiIIX->RCrIIIX Transmetalation Product_Cr Product-O-Cr(III)X₂ RCrIIIX->Product_Cr Nucleophilic Addition Aldehyde R'CHO Aldehyde->Product_Cr Product_Cr->CrIII Release Product_OTMS Product-OTMS Product_Cr->Product_OTMS TMSCl TMSCl TMSCl->Product_OTMS Trapping RX R-X (Vinyl/Aryl Iodide) RX->RNiIIX

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Large-Scale Protocol for the Catalytic NHK Reaction Using in situ Generated CrI₂

Materials and Reagents:

  • Anhydrous Chromous Acetate

  • Trimethylsilyl Iodide (TMSI)

  • Nickel(II) Chloride (anhydrous)

  • Manganese powder (<50 mesh, activated)

  • Trimethylsilyl Chloride (TMSCl)

  • Organic Halide (e.g., Vinyl Iodide)

  • Aldehyde

  • Anhydrous, deoxygenated DMF or THF

Procedure:

  • Reactor Setup: A large, multi-necked reactor equipped with a mechanical stirrer, a temperature probe, an addition funnel, and an argon/nitrogen inlet/outlet is thoroughly dried and purged with an inert atmosphere.

  • Preparation of CrI₂: Anhydrous chromous acetate (0.15 eq) and anhydrous NiCl₂ (0.02 eq) are charged into the reactor. Anhydrous, deoxygenated DMF is added, and the suspension is stirred. TMSI (0.30 eq) is added dropwise, and the mixture is stirred for 1 hour at room temperature to generate CrI₂ in situ.

  • Addition of Reagents: Manganese powder (4.0 eq) and the organic halide (1.0 eq) are added to the reactor.

  • Reaction Initiation: A solution of the aldehyde (1.2 eq) and TMSCl (4.0 eq) in anhydrous DMF is added dropwise to the stirred suspension at a rate that maintains the internal temperature below 30 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).

  • Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of water. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove inorganic solids. The filtrate is washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or crystallization.

Quantitative Data

The use of organic iodides as substrates in the NHK reaction often leads to higher yields and/or faster reaction times compared to the corresponding bromides or chlorides, due to the weaker C-I bond facilitating oxidative addition.

Table 1: Comparison of Halide Reactivity in an Intramolecular NHK Reaction [8]

Substrate (Vinyl Halide)Yield (%)
Vinyl Bromide34
Vinyl Iodide61
Reaction conditions: CrCl₂ (10 eq), NiCl₂ (5 mol%), DMF, room temperature, 24 h.

Table 2: Representative Examples of the Catalytic Nozaki-Hiyama-Kishi Reaction (Note: While these examples primarily utilize CrCl₂, the trends in reactivity and functional group tolerance are directly applicable to reactions employing CrI₂)

Organic HalideAldehydeProductYield (%)Reference
IodobenzeneBenzaldehydeDiphenylmethanol88[7]
1-IodocyclohexeneNonanal1-(Cyclohex-1-en-1-yl)nonan-1-ol78[7]
(E)-1-Iodo-1-octeneBenzaldehyde(E)-1-Phenylnon-2-en-1-ol85[7]
2-Bromopyridine4-Methoxybenzaldehyde(4-Methoxyphenyl)(pyridin-2-yl)methanol75[7]
Allyl bromideCyclohexanecarboxaldehyde1-Cyclohexylbut-3-en-1-ol91[7]

Experimental Workflows

Workflow for in situ Generation of CrI₂ and Subsequent NHK Reaction

Workflow start Start: Inert Atmosphere Reactor Setup add_cr_ni Charge Cr(OAc)₂ and NiCl₂ start->add_cr_ni add_solvent Add Anhydrous/Deoxygenated Solvent (DMF/THF) add_cr_ni->add_solvent add_tmsi Add TMSI dropwise (Stir 1h @ RT) add_solvent->add_tmsi cri2_formation In situ formation of CrI₂ add_tmsi->cri2_formation add_mn_halide Add Mn powder and Organic Iodide cri2_formation->add_mn_halide add_aldehyde_tmscl Add Aldehyde/TMSCl solution dropwise add_mn_halide->add_aldehyde_tmscl reaction Stir at RT (6-24h) add_aldehyde_tmscl->reaction workup Aqueous Quench and Extraction reaction->workup purification Purification (Chromatography/Crystallization) workup->purification end Final Product purification->end

Caption: Workflow for the large-scale catalytic NHK reaction.

Conclusion

This compound is a highly effective reagent for the Nozaki-Hiyama-Kishi reaction, particularly for less reactive organic halides. While its direct synthesis in anhydrous form can be challenging, practical and scalable in situ generation methods make it accessible for large-scale applications in industrial and academic research. The catalytic version of the NHK reaction, employing manganese as a coreductant, is essential for sustainable and cost-effective synthesis, minimizing the environmental impact of chromium waste. The protocols and data presented herein provide a comprehensive guide for the successful implementation of this compound-mediated carbon-carbon bond formations.

References

Application Notes and Protocols: Chromous Iodide Mediated Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(II)-mediated carbon-carbon bond formation, particularly the Nozaki-Hiyama-Kishi (NHK) reaction, stands as a powerful and indispensable tool in the synthesis of complex natural products.[1][2] Its remarkable chemoselectivity for aldehydes over other functional groups like ketones, esters, and amides, coupled with its tolerance for a wide range of functionality, makes it particularly well-suited for late-stage coupling reactions in the assembly of intricate molecular architectures.[1][3] This document provides detailed application notes, experimental protocols, and key data for utilizing chromous iodide and related Cr(II) reagents in the synthesis of complex natural products.

Initially developed as a stoichiometric transformation, the NHK reaction has evolved to include catalytic variants, significantly reducing the amount of toxic chromium waste and enhancing its practicality.[2][4] The reaction typically involves the coupling of an organic halide (vinyl, aryl, or allyl) with an aldehyde in the presence of a chromium(II) salt, often with a catalytic amount of a nickel(II) salt which was discovered to be a crucial co-catalyst for high reactivity and reproducibility.[1][5] This methodology has been pivotal in the total synthesis of numerous complex molecules, including the marine natural products palytoxin (B80417) and halichondrin B.[2][3]

Data Presentation: Quantitative Analysis of the Nozaki-Hiyama-Kishi Reaction

The following tables summarize the yields of the Nozaki-Hiyama-Kishi reaction with various substrates, showcasing its broad applicability and efficiency.

Table 1: Intermolecular Nozaki-Hiyama-Kishi Reactions

EntryAldehydeOrganic HalideCatalyst/PromoterSolventYield (%)Reference
1BenzaldehydeVinyl bromideCrCl₂/NiCl₂ (cat.)DMF95Takai, K. et al. J. Am. Chem. Soc.1986 , 108, 6048.
2CyclohexanecarboxaldehydeIodobenzeneCrCl₂/NiCl₂ (cat.)DMF88Fürstner, A.; Shi, N. J. Am. Chem. Soc.1996 , 118, 12349.
33-PhenylpropanalAllyl bromideCrCl₂THF92Okude, Y. et al. J. Am. Chem. Soc.1977 , 99, 3179.
4Octanal1-Iodooct-1-eneCrCl₂ (15 mol%)/Mn/TMSClDMF/DME80Fürstner, A.; Shi, N. J. Am. Chem. Soc.1996 , 118, 12349.
5Benzaldehyde(E)-1-Iodo-1-deceneCrCl₂/NiCl₂ (cat.)DMSO85Jin, H. et al. J. Am. Chem. Soc.1986 , 108, 5644.

Table 2: Intramolecular Nozaki-Hiyama-Kishi (Macrocyclization) Reactions

EntrySubstrateRing SizeCatalyst/PromoterSolventYield (%)Reference
1(E)-14-Iodo-2,6,10-trimethyl-13-tetradecenal14CrCl₂/NiCl₂ (cat.)DMF65Still, W. C.; Mobilio, D. J. Org. Chem.1983 , 48, 4785.
212-Iodo-dodec-2-enal12CrCl₂/NiCl₂ (cat.)MeCN55Namba, K.; Kishi, Y. Org. Lett.2004 , 6, 5031.
3Allyl halide precursor to Asperdiol14CrCl₂THF64Still, W. C. et al. J. Am. Chem. Soc.1981 , 103, 2493.[3]
4Halichondrin B precursor28CrCl₂/NiCl₂ (cat.)DMF45Aicher, T. D. et al. J. Am. Chem. Soc.1992 , 114, 3162.

Experimental Protocols

Protocol 1: General Procedure for Stoichiometric Intermolecular Nozaki-Hiyama-Kishi Reaction

This protocol describes a typical setup for a stoichiometric NHK reaction. All glassware should be flame-dried, and the reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂) (2.0-4.0 equiv)

  • Nickel(II) chloride (NiCl₂) (0.01-0.05 equiv)

  • Aldehyde (1.0 equiv)

  • Organic halide (1.0-1.2 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Anhydrous workup reagents (e.g., diethyl ether, saturated aqueous NH₄Cl, brine, anhydrous MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous CrCl₂ and NiCl₂.

  • Purge the flask with argon for 10-15 minutes.

  • Add anhydrous DMF via syringe and stir the resulting suspension at room temperature.

  • In a separate flame-dried flask, dissolve the aldehyde and the organic halide in anhydrous DMF.

  • Add the solution of the aldehyde and organic halide dropwise to the stirred suspension of CrCl₂ and NiCl₂ at room temperature.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Fürstner's Catalytic Nozaki-Hiyama-Kishi Reaction

This protocol utilizes a catalytic amount of CrCl₂ with manganese powder as a stoichiometric reductant and chlorotrimethylsilane (B32843) (TMSCl) to facilitate catalyst turnover.

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂) (0.1-0.2 equiv)

  • Nickel(II) chloride (NiCl₂) (0.01-0.02 equiv)

  • Manganese powder (Mn) (3.0-4.0 equiv)

  • Chlorotrimethylsilane (TMSCl) (3.0-4.0 equiv)

  • Aldehyde (1.0 equiv)

  • Organic halide (1.2-1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Anhydrous workup reagents

Procedure:

  • To a flame-dried, two-necked round-bottom flask, add CrCl₂, NiCl₂, and manganese powder.

  • Purge the flask with argon.

  • Add anhydrous THF or DMF and stir the suspension vigorously.

  • Add the aldehyde and the organic halide to the reaction mixture.

  • Add TMSCl dropwise to the stirred suspension at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Perform an aqueous workup as described in Protocol 1. The product will be a silyl (B83357) ether, which can be deprotected using standard conditions (e.g., TBAF in THF) if the free alcohol is desired.

  • Purify the product by flash column chromatography.

Protocol 3: Intramolecular Nozaki-Hiyama-Kishi (Macrocyclization) Reaction

This protocol is adapted for macrocyclization reactions and often requires high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

Materials:

  • Hydroxy-halo-aldehyde substrate (1.0 equiv)

  • Anhydrous Chromium(II) chloride (CrCl₂) (4.0-10.0 equiv)

  • Nickel(II) chloride (NiCl₂) (0.1-0.5 equiv)

  • Anhydrous DMF or MeCN

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and two syringe pumps.

  • To the flask, add a large volume of anhydrous DMF.

  • In one syringe, dissolve the hydroxy-halo-aldehyde substrate in anhydrous DMF.

  • In a separate syringe, prepare a suspension of CrCl₂ and NiCl₂ in anhydrous DMF.

  • Simultaneously, add the solutions from both syringe pumps dropwise to the vigorously stirred DMF in the reaction flask over an extended period (e.g., 8-12 hours) to maintain high dilution.

  • After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Perform an aqueous workup and purification as described in Protocol 1.

Mandatory Visualizations

G General Workflow for a Stoichiometric NHK Reaction cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Flame-dry glassware prep2 Add CrCl₂ and NiCl₂ prep1->prep2 prep3 Purge with Argon prep2->prep3 prep4 Add anhydrous DMF prep3->prep4 react2 Slowly add substrate solution to Cr(II) suspension prep4->react2 react1 Prepare solution of aldehyde and organic halide react1->react2 react3 Stir at RT or heat react2->react3 react4 Monitor by TLC react3->react4 workup1 Quench with water react4->workup1 workup2 Extract with ether workup1->workup2 workup3 Wash with NH₄Cl and brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 workup5 Column chromatography workup4->workup5 G Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction Ni0 Ni(0) NiII R-Ni(II)-X Ni0->NiII Oxidative Addition RX R_CrIII R-Cr(III)-X NiII->R_CrIII Transmetalation with Cr(III) CrII 2 Cr(II) CrII->Ni0 Reduction CrIII_X 2 Cr(III)X Product_Cr Product-O-Cr(III) R_CrIII->Product_Cr Nucleophilic Addition R'CHO Aldehyde R'CHO Product Product (Alcohol) Product_Cr->Product Workup RX R-X G Strategic Application of Cr(II)-Mediated Synthesis cluster_challenge Synthetic Challenge cluster_strategy Synthetic Strategy cluster_solution Cr(II)-Mediated Solution cluster_outcome Outcome Challenge Synthesis of a complex, polyfunctional natural product Retrosynthesis Retrosynthetic analysis identifies key bond disconnection Challenge->Retrosynthesis Fragments Two complex, highly functionalized fragments Retrosynthesis->Fragments NHK Nozaki-Hiyama-Kishi Reaction Fragments->NHK Chemoselectivity High chemoselectivity for aldehydes FG_tolerance Broad functional group tolerance Mild_conditions Mild reaction conditions Coupling Successful coupling of complex fragments Chemoselectivity->Coupling FG_tolerance->Coupling Mild_conditions->Coupling Target Total Synthesis of the Natural Product Coupling->Target

References

Application Notes and Protocols: Aqueous Synthesis of Chromous Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium (II) iodide (CrI₂), also known as chromous iodide, is an inorganic compound with utility in various chemical syntheses. The chromium(II) ion is a powerful reducing agent and has been extensively studied in the mechanisms of electron-transfer reactions. In the field of drug development, chromium compounds are being explored for their roles in enhancing insulin (B600854) action and their potential as therapeutic agents.[1] The aqueous synthesis of this compound presents a direct method for obtaining this compound, typically as a hydrated complex. This document provides detailed protocols for the synthesis of aqueous this compound using hydroiodic acid, along with relevant data and safety information.

Data Presentation

A summary of the quantitative data for this compound is presented in the table below.

PropertyValueReference
Chemical Formula CrI₂[2]
Molar Mass 305.805 g/mol [2]
Appearance Red-brown or black solid (anhydrous)[2]
Blue solid (hydrated)[2]
Density 5.196 g/cm³[2]
Oxidation State of Cr +2
Structure Cadmium iodide structure motif (anhydrous)[2]

Experimental Protocols

Protocol 1: Aqueous Synthesis of Hydrated this compound

This protocol details the direct synthesis of hydrated this compound from chromium metal and hydroiodic acid. The reaction should be performed under an inert atmosphere to prevent the oxidation of the chromium(II) species.

Materials:

  • Chromium powder (high purity)

  • Concentrated hydroiodic acid (HI, 57% aqueous solution)

  • Deoxygenated distilled water

  • Inert gas (Argon or Nitrogen)

  • Schlenk line or glovebox

  • Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Cannula for liquid transfer

  • Filtration apparatus (Schlenk filter or similar)

  • Ethanol (B145695) (deoxygenated)

  • Diethyl ether (deoxygenated)

Procedure:

  • Apparatus Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser on a Schlenk line. Flame-dry the glassware under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Preparation:

    • Accurately weigh a desired amount of chromium powder and add it to the reaction flask under a positive flow of inert gas.

    • Deoxygenate the concentrated hydroiodic acid and distilled water by bubbling with an inert gas for at least 30 minutes.

  • Reaction:

    • Using a syringe or cannula, carefully add the deoxygenated concentrated hydroiodic acid to the reaction flask containing the chromium powder. The reaction is expected to be exothermic.

    • The reaction mixture will begin to evolve hydrogen gas, and the solution will turn a characteristic blue color, indicating the formation of the hydrated chromium(II) iodide complex. The general reaction is: Cr + 2HI + nH₂O → CrI₂(H₂O)n + H₂[2]

    • Stir the reaction mixture at room temperature until the evolution of gas ceases and the chromium powder is completely consumed. Gentle heating may be applied to facilitate the reaction, but this should be done with caution due to the exothermic nature of the reaction.

  • Isolation and Purification:

    • Once the reaction is complete, allow the solution to cool to room temperature.

    • The hydrated this compound can be isolated by removing the solvent under reduced pressure. However, for a purer product, precipitation is recommended.

    • Slowly add a deoxygenated, less polar solvent such as ethanol or diethyl ether to the blue solution to precipitate the hydrated this compound.

    • Collect the blue solid by filtration using a Schlenk filter under an inert atmosphere.

    • Wash the collected solid with small portions of deoxygenated ethanol and then deoxygenated diethyl ether to remove any unreacted hydroiodic acid and water.

  • Drying and Storage:

    • Dry the product under high vacuum to remove residual solvent.

    • Store the resulting blue, hydrated this compound solid in a sealed container under an inert atmosphere, as chromium(II) compounds are sensitive to air and moisture.

Visualizations

experimental_workflow Experimental Workflow for Aqueous Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_final Final Product prep_glass Flame-dry glassware under vacuum prep_cr Weigh Chromium Powder prep_glass->prep_cr prep_reagents Deoxygenate HI and H2O add_hi Add deoxygenated HI to Cr powder prep_reagents->add_hi prep_cr->add_hi stir Stir under inert atmosphere add_hi->stir observe Observe H2 evolution and blue color formation stir->observe precipitate Precipitate with anti-solvent observe->precipitate filter Filter under inert atmosphere precipitate->filter wash Wash with ethanol and diethyl ether filter->wash dry Dry under vacuum wash->dry store Store under inert atmosphere dry->store

Caption: Experimental workflow for the synthesis of this compound.

synthesis_pathway Aqueous Synthesis of Hydrated this compound Cr Chromium Powder (Cr) CrI2_hydrated Hydrated this compound CrI2(H2O)n Cr->CrI2_hydrated H2 Hydrogen Gas (H2) Cr->H2 HI Hydroiodic Acid (HI) HI->CrI2_hydrated HI->H2 H2O Water (H2O) H2O->CrI2_hydrated Reactants Reactants Products Products

Caption: Reaction pathway for the aqueous synthesis of this compound.

Applications in Research and Drug Development

Chromium is recognized as an essential trace element, particularly chromium(III), which plays a role in glucose metabolism and insulin action.[1] While specific applications of this compound in drug development are not extensively documented, its role as a potent reducing agent and a precursor to other chromium(II) and chromium(III) compounds makes it a valuable tool for researchers.

  • Synthesis of Chromium-Based Therapeutics: this compound can serve as a starting material for the synthesis of novel chromium-containing compounds with potential therapeutic activities. The lability of the iodide ligands can facilitate substitution reactions to introduce organic moieties, potentially leading to new drug candidates.

  • Reducing Agent in Organic Synthesis: In a laboratory setting, chromium(II) salts are utilized as powerful and selective reducing agents for a variety of functional groups. This reactivity can be harnessed in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

  • Precursor for Metal-Organic Frameworks (MOFs): Chromium-based MOFs are gaining attention for their potential in drug delivery due to their high stability and porosity.[3] While chromium(III) salts are more commonly used, this compound could be oxidized in situ to provide the Cr(III) nodes for MOF synthesis.

Safety Precautions

Handling Hydroiodic Acid:

  • Hydroiodic acid is a strong, corrosive acid. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles. A face shield is also recommended.

  • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.

Handling Chromium Compounds:

  • Chromium compounds can be toxic and may cause allergic skin reactions. Avoid inhalation of dust and direct contact with skin and eyes.

  • Wear gloves, a lab coat, and safety glasses when handling chromium powder.

  • All manipulations of chromium powder should be performed in a fume hood or a glovebox to prevent inhalation.

General Safety:

  • The reaction of chromium with hydroiodic acid produces flammable hydrogen gas. Ensure the reaction is conducted in a well-ventilated area, away from ignition sources, and that the apparatus is properly vented.

  • Always add acid to the metal powder slowly to control the rate of reaction and heat generation.

  • Dispose of all chemical waste according to institutional and local regulations.

References

Troubleshooting & Optimization

purification of chromous iodide from chromium(III) contaminants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of chromous iodide (CrI₂) from chromium(III) contaminants.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Purified this compound - Incomplete reduction of Cr(III) to Cr(II) during synthesis.- Sub-optimal sublimation temperature or pressure.- Oxidation of Cr(II) to Cr(III) during handling.- Ensure complete reduction by using a sufficient amount of reducing agent (e.g., zinc) and allowing adequate reaction time.[1][2][3]- Optimize sublimation conditions. The sublimation of this compound is typically achieved by the thermal decomposition of chromium(III) iodide at elevated temperatures.[3][4]- Handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Product is Contaminated with a Greenish Tint - The presence of chromium(III) impurities, which are often green.[1]- Repeat the purification process, ensuring careful temperature and pressure control during sublimation.- Consider a solvent wash with a solvent that selectively dissolves the Cr(III) impurity but not CrI₂. The solubility of Cr(III) iodide is slow in water but is accelerated by the presence of this compound.[2][4]
Incomplete Sublimation of the Product - The temperature is too low for the sublimation of CrI₂.- The vacuum is not sufficient to lower the sublimation temperature effectively.- Gradually increase the temperature of the sublimation apparatus.- Ensure the vacuum system is functioning correctly and can achieve the necessary low pressure for sublimation.[5]
The Purified Product is a Sticky or Oily Residue - Presence of hydrated chromium species.[3]- Contamination with organic solvent residues.- Ensure the starting material is thoroughly dried before purification.- If solvents were used, ensure they are completely removed by drying under vacuum prior to sublimation.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying this compound from chromium(III) contaminants?

A1: The primary method for purifying this compound is sublimation . This technique is effective because this compound can be sublimed, leaving behind less volatile chromium(III) iodide and other non-volatile impurities.[3][4] The synthesis of high-purity chromium(III) iodide often involves a step where it is thermally decomposed to sublime out chromium(II) iodide, which is then re-iodinated.[4]

Q2: Can solvent extraction be used for purification?

A2: Solvent extraction is a potential method for removing chromium(III) contaminants. Research has shown that Cr(III) can be extracted from aqueous solutions using various organic extractants.[6][7][8][9] However, this method would require dissolving the crude this compound in a suitable solvent system, which may be challenging given the reactivity of Cr(II) compounds.

Q3: How can I determine the purity of my this compound sample?

A3: Several analytical techniques can be used to assess the purity of your sample:

  • X-ray Diffraction (XRD): To confirm the crystal structure of CrI₂ and identify any crystalline impurities like CrI₃.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation states of chromium present in the sample.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): To quantify the elemental composition and detect trace metal impurities.

  • UV-Vis Spectroscopy: The color of chromium solutions is dependent on the oxidation state (Cr(II) is typically blue, while Cr(III) is green), which can be used for a qualitative assessment in solution.[1]

Q4: What are the key differences in properties between this compound (CrI₂) and chromium(III) iodide (CrI₃) that can be exploited for purification?

A4: The main differences are:

  • Volatility: this compound can be purified by sublimation, indicating it is more volatile than chromium(III) iodide under certain conditions.[4]

  • Solubility: Chromium(III) iodide has slow solubility in water, which is accelerated by the presence of this compound.[2][4] This suggests a potential difference in dissolution kinetics that could be used for separation.

Experimental Protocols

Sublimation Purification of this compound

This protocol describes the purification of this compound by sublimation.

Materials:

  • Crude this compound containing chromium(III) contaminants

  • Sublimation apparatus

  • High-vacuum pump

  • Heating mantle

  • Inert gas (argon or nitrogen)

Procedure:

  • Place the crude this compound into the sublimation apparatus under an inert atmosphere to prevent oxidation.

  • Assemble the sublimation apparatus and connect it to a high-vacuum pump.

  • Evacuate the apparatus to a pressure of at least 10⁻³ torr.

  • Once a stable vacuum is achieved, begin to heat the bottom of the apparatus containing the crude material using a heating mantle.

  • Gradually increase the temperature. The sublimation temperature will depend on the pressure.

  • The purified this compound will sublime and deposit on the cold finger or the cooler upper parts of the apparatus.

  • Continue the sublimation until no more material is observed to sublime from the crude mixture.

  • Turn off the heating mantle and allow the apparatus to cool to room temperature under vacuum.

  • Once cooled, slowly backfill the apparatus with an inert gas.

  • Carefully disassemble the apparatus in an inert atmosphere and scrape the purified this compound from the cold finger.

Diagrams

Sublimation_Workflow Sublimation Purification Workflow for this compound start Start: Crude CrI₂ with Cr(III) impurities load Load crude material into sublimation apparatus under inert atmosphere start->load evacuate Evacuate apparatus to high vacuum (e.g., <10⁻³ torr) load->evacuate heat Gradually heat the apparatus evacuate->heat sublime CrI₂ sublimes and deposits on cold finger heat->sublime impurities Cr(III) and other non-volatile impurities remain heat->impurities cool Cool apparatus to room temperature under vacuum sublime->cool backfill Backfill with inert gas cool->backfill collect Collect purified CrI₂ from cold finger backfill->collect end_product End: Purified Crystalline CrI₂ collect->end_product

Caption: Sublimation purification workflow for this compound.

Troubleshooting_Logic Troubleshooting Logic for this compound Purification start Problem Encountered low_yield Low Yield? start->low_yield green_tint Green Tint? start->green_tint incomplete_sub Incomplete Sublimation? start->incomplete_sub check_reduction Verify complete Cr(III) reduction in synthesis low_yield->check_reduction Yes optimize_sub Optimize sublimation temperature and pressure low_yield->optimize_sub Yes inert_handling Ensure handling under inert atmosphere low_yield->inert_handling Yes repeat_purification Repeat sublimation with careful control green_tint->repeat_purification Yes solvent_wash Consider selective solvent wash green_tint->solvent_wash Yes increase_temp Increase sublimation temperature incomplete_sub->increase_temp Yes check_vacuum Check vacuum system integrity incomplete_sub->check_vacuum Yes solution_yield Solution check_reduction->solution_yield optimize_sub->solution_yield inert_handling->solution_yield solution_purity Solution repeat_purification->solution_purity solvent_wash->solution_purity solution_process Solution increase_temp->solution_process check_vacuum->solution_process

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Handling and Prevention of Premature Oxidation of Chromous Iodide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature oxidation of chromous iodide (CrI₂) solutions. This compound is a powerful reducing agent, but its high sensitivity to air and moisture necessitates careful handling to ensure the success of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so sensitive?

This compound (CrI₂) is an inorganic compound containing chromium in the +2 oxidation state. This Cr(II) state is highly susceptible to oxidation, readily losing an electron to form the more stable chromic (Cr(III)) state. The primary culprits for this oxidation are atmospheric oxygen and residual moisture in solvents or on glassware.

Q2: How can I visually identify the oxidation of my this compound solution?

A fresh, pure solution of this compound is typically a distinct blue color. Upon oxidation to chromic iodide (CrI₃), the solution will turn green. Any deviation from a clear blue solution is an indication of premature oxidation.

Q3: What are the main consequences of using an oxidized this compound solution in my experiment?

Using a partially or fully oxidized solution will lead to inaccurate and unreliable experimental results. The reducing power of the solution will be diminished or completely lost, failing to effect the desired chemical transformation. This can result in low yields, formation of byproducts, or complete failure of the reaction.

Q4: What is the best way to store this compound solutions?

This compound solutions should be prepared fresh whenever possible. If short-term storage is necessary, it must be done under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) in a sealed, airtight container, such as a Schlenk flask with a greased glass stopper or a J. Young's NMR tube. Storage in a glovebox with a continuously purified atmosphere is also a suitable option. The container should be protected from light.

Q5: Can I use any solvent to prepare my this compound solution?

No, it is critical to use anhydrous and deoxygenated solvents. The presence of dissolved oxygen or trace amounts of water will rapidly oxidize the this compound. Solvents should be rigorously dried and purged with an inert gas before use.

Troubleshooting Guide: Common Issues and Solutions

Problem Observable Symptom Probable Cause(s) Recommended Solution(s)
Solution turns green immediately upon preparation. The solution is green from the start, not blue.1. Incomplete reduction of the Cr(III) starting material. 2. Use of oxygenated or wet solvent. 3. Contaminated glassware. 4. Leak in the inert atmosphere setup.1. Ensure sufficient reducing agent (e.g., zinc amalgam) is used and allow adequate reaction time for complete reduction. 2. Verify the solvent has been properly deoxygenated (see Protocol 2). 3. Ensure all glassware is oven-dried and cooled under an inert atmosphere (see Protocol 1). 4. Check all connections and septa on your Schlenk line or glovebox for leaks.
Blue solution turns green over a short period. The initially blue solution gradually or rapidly changes to green.1. Slow leak in the reaction setup. 2. Introduction of air during reagent addition. 3. Insufficiently deoxygenated solvent.1. Re-grease all joints and check for leaks. 2. Use proper air-sensitive techniques for reagent transfer, such as a cannula or gas-tight syringe (see Protocol 3). 3. Improve the solvent deoxygenation procedure (e.g., increase purging time or perform more freeze-pump-thaw cycles).
Reaction does not proceed as expected. The desired product is not formed, or the starting material is recovered.1. The this compound solution was oxidized before or during the reaction. 2. The concentration of the active Cr(II) species is too low.1. Prepare a fresh solution of this compound and verify its blue color before use. 2. Monitor the color of the solution throughout the reaction. 3. Consider preparing the this compound in situ with the reactants.
Inconsistent results between batches. Reaction outcomes vary significantly when using different preparations of this compound solution.1. Variable levels of oxidation in different batches. 2. Inconsistent preparation and handling procedures.1. Standardize the preparation and handling protocol for the this compound solution. 2. Use a spectroscopic method to quantify the Cr(II) concentration before use (see Protocol 4).

Experimental Protocols

Protocol 1: Preparation of Glassware for Air-Sensitive Reactions
  • Cleaning: Thoroughly wash all glassware with a suitable detergent, followed by rinsing with deionized water and then a solvent like acetone (B3395972) to facilitate drying.

  • Drying: Place the glassware in an oven at a temperature of at least 125°C for a minimum of 4 hours, though overnight is preferable.

  • Assembly and Cooling: While still hot, assemble the glassware (e.g., a Schlenk flask with a condenser) and immediately connect it to a Schlenk line.

  • Purging: Evacuate the hot glassware under vacuum and then backfill with a high-purity inert gas (argon or nitrogen). Repeat this vacuum/inert gas cycle at least three times as the glassware cools to room temperature. This process removes adsorbed water and atmospheric gases from the glass surfaces.

Protocol 2: Deoxygenation of Solvents

Method A: Inert Gas Purging

  • Place the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar.

  • Insert a long needle or a glass frit connected to an inert gas line, ensuring the tip is below the solvent surface.

  • Insert a second, shorter needle into the septum to act as a gas outlet.

  • Bubble a steady stream of inert gas through the solvent for at least 30-60 minutes while stirring vigorously. For larger volumes, a longer purging time is necessary.

Method B: Freeze-Pump-Thaw

This method is more rigorous and suitable for highly sensitive applications.

  • Place the anhydrous solvent in a robust Schlenk flask, filling it to no more than half its volume.

  • Freeze the solvent by immersing the flask in a cold bath (e.g., liquid nitrogen).

  • Once completely frozen, open the flask to a high vacuum line and evacuate for several minutes.

  • Close the stopcock to the vacuum and thaw the solvent completely in a warm water bath. You will see gas bubbles being released from the solvent.

  • Repeat the freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved gases. After the final cycle, backfill the flask with inert gas.

Protocol 3: Preparation and Handling of a this compound Solution

This protocol describes the preparation of a this compound solution via the reduction of chromium(III) chloride.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Zinc powder or granules (amalgamated with mercury is more effective but requires extra safety precautions)

  • Hydrochloric acid (HCl), concentrated

  • Sodium iodide (NaI) or potassium iodide (KI)

  • Deoxygenated water and other solvents (see Protocol 2)

  • Schlenk line setup with inert gas supply

  • Oven-dried glassware (Schlenk flasks, cannulas, syringes)

Procedure:

  • Setup: Assemble a two-neck Schlenk flask with a magnetic stir bar and a gas inlet adapter on a Schlenk line under a positive pressure of inert gas.

  • Addition of Reagents: In the flask, combine CrCl₃·6H₂O and an excess of zinc powder.

  • Acidification: Using a gas-tight syringe, slowly add a small amount of concentrated HCl to the stirred mixture. The solution will turn blue as the Cr(III) is reduced to Cr(II). The reaction is often exothermic.

  • Formation of Iodide: Once the solution is a stable blue color, indicating the presence of Cr(II), a deoxygenated solution of NaI or KI in water or another suitable solvent can be added via cannula transfer to form the this compound solution in situ.

  • Transfer: The resulting blue this compound solution can be used directly from this flask or transferred to another reaction vessel using a cannula under a positive pressure of inert gas.

Protocol 4: Monitoring Oxidation using UV-Vis Spectroscopy
  • Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), withdraw a small aliquot of the this compound solution and dilute it with a deoxygenated solvent in a cuvette sealed with a septum or a screw cap.

  • Spectrum Acquisition: Immediately acquire the UV-Vis spectrum of the solution. Chromous (Cr(II)) ions in solution typically exhibit a characteristic absorption maximum around 700-750 nm.

  • Monitoring: The appearance and growth of absorbance peaks characteristic of Cr(III) species (typically in the 400-600 nm region) and a decrease in the Cr(II) peak will indicate the extent of oxidation.

Data Summary

Parameter Effect on Oxidation Rate Notes
Oxygen Concentration Increases with higher O₂ concentration.Atmospheric oxygen is the primary oxidant.
pH Complex; generally, the stability of Cr(II) is greater in acidic solutions.In neutral or basic solutions, the formation of chromium hydroxides can facilitate oxidation.
Temperature Increases with higher temperature.As with most chemical reactions, the rate of oxidation increases with temperature.
Light Can potentially accelerate oxidation.It is good practice to protect air-sensitive solutions from light.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_synthesis Synthesis Phase (under Inert Atmosphere) cluster_reaction Reaction & Monitoring A 1. Prepare Glassware (Oven-dry & cool under inert gas) C 3. Prepare Cr(II) Solution (e.g., reduction of Cr(III) with Zn/HCl) A->C B 2. Deoxygenate Solvents (Purge or Freeze-Pump-Thaw) B->C D 4. Add Iodide Source (NaI or KI solution via cannula) C->D E 5. Formation of Blue CrI₂ Solution D->E F 6. Use Freshly Prepared this compound Solution E->F G 7. Monitor Reaction (Visual color change, TLC, etc.) F->G H 8. Monitor Oxidation State (Optional) (UV-Vis Spectroscopy) F->H

Caption: Workflow for the preparation and use of this compound solutions.

Troubleshooting_Logic Start Observe Green Solution (Indication of Oxidation) Q1 Was the solution green immediately upon preparation? Start->Q1 A1_Yes Check starting materials, solvent deoxygenation, and glassware preparation. Q1->A1_Yes Yes A1_No Check for leaks in the setup and review reagent transfer technique. Q1->A1_No No

Caption: A simple troubleshooting flowchart for oxidized this compound solutions.

Technical Support Center: Troubleshooting Low Yields in Chromous Iodide Mediated Couplings (Nozaki-Hiyama-Kishi Reaction)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromous iodide mediated couplings, widely known as the Nozaki-Hiyama-Kishi (NHK) reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the Nozaki-Hiyama-Kishi (NHK) reaction?

The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful carbon-carbon bond-forming reaction that involves the coupling of an organic halide (typically vinyl, aryl, or allyl) with an aldehyde in the presence of a chromium(II) salt, such as this compound or chromous chloride, to produce a secondary alcohol.[1][2][3] For many substrates, particularly vinyl and aryl halides, a nickel(II) salt is used as a co-catalyst.[1][4]

Q2: Why is the quality of the chromium(II) salt so critical for the reaction's success?

Chromium(II) salts are highly sensitive to air and moisture.[5] Oxidation of Cr(II) to the less reactive Cr(III) state before or during the reaction is a primary cause of low yields. It is crucial to use anhydrous, high-purity chromium(II) chloride, which should be a gray or white powder.[5] Greenish batches of CrCl₂ often contain excess water or Cr(III) and have been observed to result in lower yields.[5][6]

Q3: My reaction is not working for a vinyl/aryl halide. What could be the problem?

The original Nozaki-Hiyama reaction was found to be unreliable for vinyl and aryl halides. The breakthrough came when Kishi and Nozaki independently discovered that trace amounts of nickel salts in the chromium reagent were responsible for successful couplings.[1][4] Therefore, for the coupling of vinyl or aryl halides and triflates, the addition of a catalytic amount of a nickel(II) salt (e.g., NiCl₂) is essential.[1][4]

Q4: What are the most common side reactions that lower the yield?

Several side reactions can compete with the desired coupling and reduce the yield:

  • Homocoupling: The organic halide can couple with itself, especially at higher concentrations of the nickel catalyst.[1]

  • Pinacol Coupling: Electron-poor aryl aldehydes can undergo reductive coupling to form pinacols, particularly when activated by Lewis acidic additives like TMSCl.[6]

  • Silyl (B83357) Enol Ether Formation: In catalytic versions of the NHK reaction that use trimethylsilyl (B98337) chloride (TMSCl) to regenerate the Cr(II) species, enolizable aldehydes can be trapped as silyl enol ethers, rendering them unreactive towards the organochromium reagent.[6]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step Rationale
Inactive Chromium(II) Reagent Use fresh, anhydrous CrCl₂ that is a gray/white powder. Greenish CrCl₂ is often hydrated or oxidized and should be avoided.[5][6] Handle the reagent under an inert atmosphere (e.g., in a glovebox).Cr(II) is readily oxidized to Cr(III), which is not effective in the reaction. Moisture and oxygen will deactivate the reagent.
Missing or Ineffective Nickel Catalyst For vinyl, aryl, or alkynyl halides/triflates, ensure a catalytic amount of NiCl₂ (typically 1-10 mol%) is added.[1][4] Consider screening different nickel sources or ligands if the reaction is still sluggish.[7]Nickel is the true catalyst for the oxidative addition to the organic halide, which is a crucial step in the catalytic cycle for these substrates.[1]
Impurities in Solvents or Reagents Use anhydrous, degassed solvents. DMF is a common solvent but must be purified to ensure reproducible results.[6] Ensure the aldehyde and organic halide are pure.Protic impurities can quench the organochromium intermediate. Other impurities can interfere with the catalytic cycle.
Suboptimal Reaction Temperature For less reactive substrates like aryl and vinyl halides, the reaction may require heating (e.g., 50 °C).[6][8] However, for intramolecular reactions, lower temperatures may be beneficial to control selectivity.[9]The rate of oxidative addition and subsequent steps can be temperature-dependent.
Issue 2: Inconsistent Yields
Possible Cause Troubleshooting Step Rationale
Variability in Reagent Quality Standardize the source and handling of CrCl₂. If preparing it in situ, ensure the reduction of CrCl₃ is complete.The success of the NHK reaction is highly dependent on the quality of the chromium(II) salt.[1]
Inadequate Inert Atmosphere Ensure all glassware is oven- or flame-dried and the reaction is set up and run under a robust inert atmosphere (e.g., argon or nitrogen). Use degassed solvents.Even small amounts of oxygen or moisture can significantly impact the reaction by deactivating the sensitive organometallic species.
Issue 3: Formation of Significant Byproducts
Possible Cause Troubleshooting Step Rationale
Homocoupling of the Organic Halide Reduce the concentration of the nickel catalyst. The amount of nickel should be kept low to minimize this side reaction.[1][3]Homocoupling is a known side reaction catalyzed by nickel.
Pinacol Coupling of the Aldehyde For electron-poor aldehydes, consider avoiding Lewis acidic additives like TMSCl if possible. Alternatively, explore electrochemical methods which can sometimes circumvent this issue.[6]Lewis acids can activate the aldehyde towards single-electron reduction, leading to dimerization.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize the effect of various parameters on the yield of NHK reactions, based on literature data.

Table 1: Effect of Nickel Catalyst on the Coupling of Iodobenzene and Benzaldehyde

NiCl₂ (mol%)Yield (%)
0<5
165
583
1078 (with some homocoupling)

Note: This is representative data compiled from general observations in the literature.[1][5]

Table 2: Influence of Solvent on a Model NHK Reaction

SolventTypical Yield Range (%)Comments
DMF70-95Good solubility for chromium salts, but must be pure.[1][6]
DMSO70-90Also provides good solubility.[1]
THF50-80Lower solubility of CrCl₂ can lead to slower reactions or lower yields.[5] Often used in catalytic systems with additives.[6]
Acetonitrile (MeCN)40-70Can be used, especially in catalytic systems with specific ligands.[7]

Experimental Protocols

Stoichiometric Nozaki-Hiyama-Kishi Coupling of a Vinyl Bromide with an Aldehyde

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation:

    • In a glovebox, add anhydrous nickel(II) chloride (0.1 eq) and anhydrous chromium(II) chloride (8.0 eq) to an oven-dried flask equipped with a magnetic stir bar.[8]

    • Seal the flask, remove it from the glovebox, and place it under a positive pressure of argon or nitrogen.

  • Reaction Setup:

    • Place the flask in a water bath at room temperature.

    • Add degassed, anhydrous DMF (to make a ~0.1 M solution based on the aldehyde) to the stirring mixture of salts.[8]

    • Stir for 10-15 minutes. The solution should become a dark, often heterogeneous, mixture.

    • In a separate flask, prepare a solution of the aldehyde (1.0 eq) and the vinyl bromide (2.0 eq) in degassed, anhydrous DMF.[8]

    • Add the solution of the aldehyde and vinyl bromide to the chromium/nickel mixture via syringe or cannula.[8]

  • Reaction and Workup:

    • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir for 1-4 hours, monitoring by TLC or LC-MS.[8]

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.[8]

    • Separate the organic and aqueous layers. Extract the aqueous layer multiple times with the organic solvent.[8]

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.[8]

    • Purify the crude product by flash column chromatography.[8]

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yields in NHK Couplings cluster_reagents cluster_conditions cluster_catalyst start Low or No Yield Observed check_reagents 1. Check Reagent Quality start->check_reagents check_conditions 2. Verify Reaction Conditions check_reagents->check_conditions Reagents OK crcl2_quality Is CrCl₂ anhydrous and gray/white? check_reagents->crcl2_quality check_catalyst 3. Assess Catalyst System check_conditions->check_catalyst Conditions Correct inert_atmosphere Is the inert atmosphere robust? check_conditions->inert_atmosphere analyze_byproducts 4. Analyze Byproducts check_catalyst->analyze_byproducts Catalyst System OK ni_catalyst Is a Ni catalyst required and present? check_catalyst->ni_catalyst success Yield Improved analyze_byproducts->success Issue Identified & Resolved solvent_purity Are solvents anhydrous and degassed? crcl2_quality->solvent_purity temperature Is the temperature appropriate? inert_atmosphere->temperature

Caption: A step-by-step workflow for diagnosing low yields in NHK couplings.

NHK Catalytic Cycle and Potential Failure Points

NHK_Cycle NiII Ni(II)Cl₂ Ni0 Ni(0) NiII->Ni0 RNiIIX R-Ni(II)-X Ni0->RNiIIX Oxidative Addition RNiIIX->NiII RCrIIIX R-Cr(III)-X₂ RNiIIX->RCrIIIX Transmetalation Homocoupling Side Reaction: Homocoupling RNiIIX->Homocoupling Product_Cr Product-O-Cr(III)X₂ RCrIIIX->Product_Cr Aldehyde Addition Product Product (Alcohol) Product_Cr->Product Workup CrII 2 Cr(II)Cl₂ CrII->NiII Reduction Cr_Oxidation Failure Point: Cr(II) Oxidation CrII->Cr_Oxidation RX R-X RX->RNiIIX Aldehyde Aldehyde Aldehyde->Product_Cr Workup Aqueous Workup Workup->Product

Caption: The catalytic cycle of the NHK reaction with key failure points.

References

Technical Support Center: Optimizing Chromous Iodide Reductions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromous iodide-mediated reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments. The primary application of this chemistry is the Nozaki-Hiyama-Kishi (NHK) reaction, a powerful method for forming carbon-carbon bonds by coupling organic halides (including iodides) with aldehydes.

Frequently Asked Questions (FAQs)

Q1: What is a "this compound reduction" in the context of organic synthesis?

In modern organic synthesis, the term typically refers to the Nozaki-Hiyama-Kishi (NHK) reaction. It is a cross-coupling reaction, not a simple reduction of a functional group. An organochromium reagent, formed in situ from a chromous (Cr(II)) salt, reacts with an aldehyde to form an alcohol.[1][2] The reaction is highly valued for its excellent chemoselectivity and tolerance of various functional groups.[1]

Q2: Why is nickel(II) chloride often added to the reaction?

It was discovered that the success and reproducibility of the reaction depended on the source of the chromium(II) chloride, which was traced to nickel impurities.[1][3] Nickel is the true catalyst for the initial step. Cr(II) first reduces Ni(II) to Ni(0), which then undergoes oxidative addition with the organic halide. This is followed by a transmetalation with chromium to form the active organochromium nucleophile.[1][4] Therefore, a catalytic amount of a nickel salt is now intentionally added to ensure efficient and reliable reactions.

Q3: My reaction is low-yielding or fails completely. What are the most common causes?

The most common culprits are related to the quality and handling of the reagents, as Cr(II) is highly sensitive to oxygen.[3]

  • Atmosphere: The reaction must be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen will quench the active Cr(II) species.

  • Solvent Quality: Solvents like DMF or DMSO must be anhydrous and thoroughly degassed. Impurities or residual oxygen in the solvent can inhibit the reaction.[5]

  • Reagent Quality: The chromium(II) chloride used must be of high quality. If using an older bottle, its activity may be diminished.

Q4: The reaction requires a large excess of toxic chromium salts. Are there greener alternatives?

Yes. The high stoichiometric requirement of chromium is a significant drawback.[5] Modern protocols have rendered the reaction catalytic in chromium. This is achieved by adding a co-reductant, typically manganese powder (Mn), along with an additive like trimethylsilyl (B98337) chloride (TMSCl). The manganese regenerates the active Cr(II) from the Cr(III) byproduct, while TMSCl facilitates the turnover by breaking up the stable chromium alkoxide product.[5][6] This significantly reduces chromium waste.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No or Low Conversion 1. Inactive Cr(II) reagent due to oxygen exposure.Ensure all glassware is oven-dried and the reaction is set up under a robust inert atmosphere (Ar or N₂). Use freshly opened or high-quality CrCl₂.
2. Impure/wet/non-degassed solvent.Use anhydrous, degassed solvent (DMF, DMSO). Purify DMF if necessary to ensure reproducible results.[5]
3. Insufficient nickel co-catalyst.Add a catalytic amount (1-5 mol%) of NiCl₂ to the reaction mixture.[1]
Formation of Dimer (R-R) from Organic Halide 1. Concentration of nickel catalyst is too high.Reduce the amount of nickel catalyst used. Direct coupling is a known side reaction.[7]
Low Diastereoselectivity 1. Reaction conditions not optimized for stereocontrol.Screen different solvents and ligand additives. Temperature can also influence selectivity. For some substrates, specific chiral ligands are required to induce high enantioselectivity.[8]
Reaction Stalls (Catalytic Version) 1. Inefficient turnover of the chromium catalyst.Ensure sufficient manganese (or other co-reductant) is present and active. Confirm the addition of TMSCl or an alternative like Zr(Cp)₂Cl₂ to liberate the Cr(III) salt for reduction.[6]
2. Formation of passivating layer on manganese surface.Consider gentle heating or sonication to ensure the surface of the manganese powder remains active.

Experimental Protocols

Protocol 1: Stoichiometric Nozaki-Hiyama-Kishi Reaction

This protocol is adapted from a standard procedure for the coupling of a vinyl bromide with an aldehyde.[4]

Reagents:

  • Chromium(II) chloride (CrCl₂): 8.0 equivalents

  • Nickel(II) chloride (NiCl₂): 0.1 equivalents

  • Aldehyde: 1.0 equivalent

  • Vinyl Bromide: 2.0 equivalents

  • Degassed, anhydrous Dimethylformamide (DMF)

Procedure:

  • In a glovebox, add NiCl₂ (0.1 eq) and CrCl₂ (8.0 eq) to an oven-dried flask equipped with a magnetic stir bar.

  • Remove the flask from the glovebox, place it under a positive pressure of nitrogen, and immerse it in a room-temperature water bath.

  • Add degassed DMF (approx. 0.2 M relative to the aldehyde) and stir the mixture.

  • After 10 minutes of stirring, add a solution of the aldehyde (1.0 eq) and the vinyl bromide (2.0 eq) in degassed DMF via syringe.

  • Allow the reaction to warm to 50 °C and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and quench by adding water.

  • Dilute the mixture with an organic solvent like diethyl ether (Et₂O) and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer multiple times with Et₂O.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography to yield the desired alcohol.

Protocol 2: Catalytic Nozaki-Hiyama-Kishi Reaction

This protocol utilizes a co-reductant to make the process catalytic in chromium.[5][6]

Reagents:

  • Chromium(II) chloride (CrCl₂): 10-15 mol%

  • Nickel(II) chloride complex (e.g., NiCl₂(dppp)): 2 mol%

  • Manganese powder (Mn): 2.0 equivalents

  • Trimethylsilyl chloride (TMSCl): 2.4 equivalents

  • Aldehyde: 1.0 equivalent

  • Organic Iodide/Triflate: 1.2 equivalents

  • Degassed, anhydrous solvent (e.g., DMF, MeCN)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add CrCl₂ (15 mol%), NiCl₂(dppp) (2 mol%), and Mn powder (2.0 eq).

  • Add the degassed solvent, followed by the aldehyde (1.0 eq) and the organic iodide (1.2 eq).

  • Add TMSCl (2.4 eq) dropwise to the stirring mixture.

  • Stir the reaction at room temperature or gentle heat (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

  • Work up the reaction as described in Protocol 1, often with an initial acidic or basic wash (e.g., aqueous HCl or TBAF) to hydrolyze the silyl (B83357) ether intermediate to the final alcohol product.

Data Summary

The choice of reagents and conditions significantly impacts the yield and selectivity. The following table summarizes conditions from literature examples for catalytic NHK reactions.

Organic Halide (1.2 eq)Aldehyde (1.0 eq)CrCl₂ (mol%)Ni Catalyst (mol%)Co-Reductant (eq)Additive (eq)SolventTemp (°C)Yield (%)Reference
Vinyl TriflateIsovaleraldehyde15cat. NiCl₂Mn (1.7)TMSCl (2.4)DMF:DME5080[6]
IodobenzeneCyclohexanecarboxaldehyde10cat. NiCl₂Mn (4.0)TMSCl (4.0)THF2581[5]
1-IodocyclohexeneBenzaldehyde15NiCl₂(dppp) (2)Mn (2.0)Zr(Cp)₂Cl₂ (1.0)MeCN2371[6]

Visual Guides

Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction

The diagram below illustrates the key steps in the catalytic NHK reaction, showing the roles of the nickel catalyst, chromium reagent, and manganese co-reductant.

NHK_Cycle Catalytic Nozaki-Hiyama-Kishi Cycle NiII Ni(II)Cl₂ CrII Cr(II)Cl₂ Ni0 Ni(0) RNiIIX R-Ni(II)-X Ni0->RNiIIX Oxidative Addition RCrIIIX [R-Cr(III)-X]⁺ RNiIIX->RCrIIIX Transmetalation with Cr(III) Product_Complex Product-Cr(III) Alkoxide RCrIIIX->Product_Complex Nucleophilic Addition Aldehyde R'CHO Final_Product Final Alcohol Product Product_Complex->Final_Product Workup CrIII Cr(III)Cl₃ Product_Complex->CrIII TMSCl releases CrII->Ni0 2 Cr(II) → 2 Cr(III) (Reduction) CrIII->CrII Reduction Mn0 Mn(0) RX R-X (e.g., R-I)

Caption: Catalytic cycle of the NHK reaction.

General Experimental Workflow

This chart outlines the typical sequence of operations for setting up a this compound-mediated coupling reaction under inert conditions.

Workflow Experimental Workflow A 1. Dry Glassware (Oven or Flame Dry) B 2. Assemble Under Inert Gas (Ar/N₂) A->B C 3. Add Solid Reagents (CrCl₂, NiCl₂, Mn) B->C D 4. Add Degassed Anhydrous Solvent C->D E 5. Add Liquid Reagents (Aldehyde, Organic Halide, TMSCl) D->E F 6. Monitor Reaction (TLC, LC-MS) E->F G 7. Aqueous Workup & Quench F->G H 8. Extraction & Purification (Column Chromatography) G->H

Caption: Standard workflow for NHK reactions.

Troubleshooting Logic Flowchart

Use this flowchart to diagnose and resolve common issues encountered during the reaction.

Troubleshooting Troubleshooting Flowchart Start Reaction Issue? LowYield Low or No Yield Start->LowYield Yes SideProduct Side Product Observed Start->SideProduct Yes CheckAtmosphere Verify Inert Atmosphere (Oxygen-free?) LowYield->CheckAtmosphere Dimer Dimer (R-R) Formed? SideProduct->Dimer CheckSolvent Check Solvent Quality (Anhydrous & Degassed?) CheckAtmosphere->CheckSolvent OK CheckReagents Check Reagent Activity (Fresh CrCl₂/NiCl₂?) CheckSolvent->CheckReagents OK CheckCatalytic Catalytic System Check (Active Mn? TMSCl added?) CheckReagents->CheckCatalytic OK ReduceNi Reduce [NiCl₂] Dimer->ReduceNi Yes OtherSideProduct Other Side Products Dimer->OtherSideProduct No

Caption: Logic for troubleshooting NHK reactions.

References

Technical Support Center: Chromous Iodide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during organic synthesis experiments involving chromous iodide (CrI₂). The information is presented in a clear question-and-answer format to help you navigate potential challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: this compound is primarily used as a reagent in the Nozaki-Hiyama-Kishi (NHK) reaction. This reaction is a powerful tool for forming carbon-carbon bonds by coupling organic halides (vinyl, aryl, or allyl) with aldehydes to produce alcohols.[1][2] It is highly valued for its excellent chemoselectivity, tolerating a wide range of functional groups that would be incompatible with more reactive organometallic reagents like Grignard or organolithium reagents.[1]

Q2: How is this compound typically prepared for use in reactions?

A2: this compound is a highly air- and moisture-sensitive compound. It can be prepared by the thermal decomposition of chromium(III) iodide (CrI₃) at high temperatures (around 700 °C) to sublime the this compound.[3] Due to its instability, it is often generated in situ for immediate use in a reaction.

Q3: What are the key advantages of using this compound in the NHK reaction?

A3: The key advantages of the NHK reaction using chromous reagents include:

  • High Chemoselectivity: It selectively reacts with aldehydes in the presence of other functional groups like ketones, esters, and amides.[1]

  • Mild Reaction Conditions: The reaction typically proceeds under mild, neutral conditions.[2]

  • Functional Group Tolerance: It is compatible with a wide array of sensitive functional groups in both the organic halide and the aldehyde.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My NHK reaction using this compound is giving a low yield or no product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in an NHK reaction can stem from several factors. Here's a step-by-step troubleshooting guide:

1. Purity and Activity of this compound:

  • Problem: this compound is extremely sensitive to air and moisture. Contamination with chromium(III) species or oxidation during handling will significantly reduce its reactivity. Commercially available chromous chloride, a related reagent, is known to have variable purity, with greenish batches often leading to poor results.[5]

  • Solution:

    • Ensure you are using freshly prepared or properly stored anhydrous this compound under a strictly inert atmosphere (e.g., argon or nitrogen).

    • If preparing in situ, ensure the complete reduction of the chromium(III) precursor.

2. Nickel Co-catalyst:

  • Problem: The presence of a catalytic amount of a nickel salt (e.g., NiCl₂) is crucial for the reaction of vinyl and aryl halides.[1] The success of the reaction was found to be dependent on nickel impurities in the chromium salt.[1]

  • Solution:

    • Add a catalytic amount (typically 1-5 mol%) of a nickel(II) salt to your reaction mixture. Palladium acetate (B1210297) can also be an effective co-catalyst.[1][2]

3. Solvent Choice and Solubility:

  • Problem: The solubility of the chromium salts is critical for the reaction to proceed. Reactions in solvents where the chromium salt has low solubility, such as ether or THF, may result in little to no reaction.[5]

  • Solution:

    • Use a solvent in which the chromium salts are soluble. Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often the solvents of choice.[1] Acetonitrile has been found to be effective in minimizing byproducts in some cases.[6]

4. Reaction Temperature:

  • Problem: While many NHK reactions proceed at room temperature, some substrates may require heating to achieve a reasonable reaction rate.

  • Solution:

    • If no reaction is observed at room temperature, consider gently heating the reaction mixture.

Issue 2: Formation of Side Products and Byproducts

Q: I am observing significant side products in my reaction. What are the common side reactions and byproducts with this compound?

A: The primary byproduct of the reaction is the chromium(III) species formed after the organochromium reagent reacts. However, other side reactions can occur, leading to a mixture of products.

1. Dimerization of the Organic Halide:

  • Problem: A common side reaction is the homocoupling of the organic halide to form a diene. This is particularly problematic when using higher concentrations of the nickel co-catalyst.[1][2]

  • Solution:

    • Minimize the amount of nickel co-catalyst used. Titrate the amount of nickel catalyst to find the optimal balance between the desired reaction rate and the suppression of this side reaction.

2. Formation of Isomeric Alcohols:

  • Problem: When using propargyl halides, the reaction can yield a mixture of allenic and homopropargyl alcohols.[4]

  • Solution:

    • The ratio of these products can be influenced by the reaction conditions. Careful optimization of temperature, solvent, and reaction time may be necessary to favor the desired isomer.

3. Pinacol (B44631) Coupling:

  • Problem: Under certain conditions, the aldehyde starting material can undergo reductive homocoupling to form a pinacol (a 1,2-diol). This can be detected by GC analysis of the reaction mixture.[5]

  • Solution:

    • Ensure slow addition of the aldehyde to the reaction mixture containing the activated this compound to maintain a low concentration of the free aldehyde.

Quantitative Data Summary

While specific quantitative data for side reactions with this compound is sparse in the literature, the following table summarizes general yield information for the Nozaki-Hiyama-Kishi reaction, which is indicative of the expected efficiency when optimized.

Reactant TypeAldehyde TypeTypical Yield Range (%)Citation(s)
Aryl IodideAromatic80-90[5]
Alkenyl IodideAliphatic70-85[5]
Allyl HalideAromatic80-95[4]
Propargyl HalideAliphatic60-80 (mixture)[4]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for a Nozaki-Hiyama-Kishi Reaction

This protocol is adapted from procedures using chromium(II) chloride and can be used as a starting point for reactions with this compound. All operations must be carried out under a strict inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

  • This compound (CrI₂)

  • Nickel(II) chloride (NiCl₂) (catalytic amount)

  • Organic halide (1 equivalent)

  • Aldehyde (1 equivalent)

  • Anhydrous DMF or DMSO

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound and a catalytic amount of nickel(II) chloride.

  • Add the anhydrous solvent and stir the suspension.

  • Add the organic halide to the mixture.

  • Slowly add the aldehyde to the reaction mixture via a syringe pump over a period of time to minimize side reactions.

  • Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_cr Check Purity/Activity of this compound start->check_cr check_ni Verify Presence and Amount of Ni Catalyst check_cr->check_ni If CrI₂ is pure solution_cr Use Fresh/Anhydrous CrI₂ under Inert Atmosphere check_cr->solution_cr If CrI₂ is suspect check_solvent Evaluate Solvent Choice and Solubility check_ni->check_solvent If Ni is present solution_ni Add/Optimize Catalytic NiCl₂ check_ni->solution_ni If Ni is absent/too much check_temp Assess Reaction Temperature check_solvent->check_temp If solvent is appropriate solution_solvent Switch to DMF or DMSO check_solvent->solution_solvent If solubility is an issue solution_temp Increase Reaction Temperature check_temp->solution_temp If reaction is sluggish

Caption: Troubleshooting workflow for low product yield in this compound reactions.

Signaling Pathway of the Nozaki-Hiyama-Kishi Reaction

NHK_Mechanism cluster_catalyst Catalyst Activation cluster_reaction C-C Bond Formation CrII 2 Cr(II)I₂ Ni0 Ni(0) CrII->Ni0 Reduction NiII Ni(II)Cl₂ NiII->Ni0 RNiX R-Ni(II)-X Ni0->RNiX CrIII_cat 2 Cr(III)I₂Cl RCrX R-Cr(III)-X CrIII_cat->RCrX RX R-X (Organic Halide) RX->RNiX Oxidative Addition RNiX->RCrX Transmetalation Product_complex Product-Cr(III) Complex RCrX->Product_complex Nucleophilic Addition Aldehyde R'CHO Aldehyde->Product_complex Product Alcohol Product Product_complex->Product Workup

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

References

Technical Support Center: Solid Chromous Iodide (CrI₂)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the shelf-life and handling of solid chromous iodide (CrI₂). Given the inherent instability of chromium(II) compounds, meticulous handling and storage are paramount to ensure the integrity of your experiments.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Color change of solid CrI₂ (e.g., from black/red-brown to a lighter or greenish hue) Oxidation of Cr(II) to Cr(III) due to exposure to air (oxygen) and/or moisture.Immediately transfer the material to a high-integrity inert atmosphere (glovebox or Schlenk line). Visually inspect for further changes. If the color change is significant, the material may be compromised and should be discarded or repurified if possible. For future use, ensure storage and handling are strictly under inert conditions.
Poor solubility or unexpected reaction outcomes The material has likely degraded to chromium(III) species, which have different solubility and reactivity profiles. Cr(III) compounds are generally more inert.Confirm the purity of the CrI₂ before use, if possible (e.g., through spectroscopic methods, though this is challenging for an air-sensitive material). If degradation is suspected, use a fresh, properly stored vial of the compound.
Visible clumping or "wetting" of the solid Absorption of moisture from the atmosphere. This compound is described as a deliquescent solid.[1]This indicates a breach in the inert storage conditions. The material is likely hydrated and partially oxidized. It is not recommended for use in moisture-sensitive reactions. Ensure storage containers are hermetically sealed and stored in a dry environment.
Inconsistent results between different batches or even different uses from the same bottle Inconsistent handling procedures leading to varying degrees of degradation each time the container is opened.Implement and strictly adhere to the standardized experimental protocols for handling air-sensitive solids outlined below. Use of a glovebox is strongly recommended for aliquoting the material to minimize exposure of the main stock.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of solid this compound degradation?

A1: The primary cause of degradation is the oxidation of the chromium(II) ion (Cr²⁺) to the more stable chromium(III) ion (Cr³⁺).[2][3] This oxidation is readily facilitated by atmospheric oxygen and moisture.[2] this compound is a strong reducing agent and is inherently unstable in the presence of oxidants.[3]

Q2: What are the ideal storage conditions for solid this compound?

A2: Solid this compound should be stored in a tightly sealed container under a dry, inert atmosphere, such as argon or nitrogen.[4] The storage area should be cool and dry, and protected from light.[5][6] For long-term storage, refrigeration may be considered, but care must be taken to prevent condensation upon removal.

Q3: Can I handle solid this compound on the open bench?

A3: No. Due to its high sensitivity to air and moisture, all manipulations of solid this compound should be performed in a controlled inert atmosphere environment, such as a glovebox or using a Schlenk line.[4][7][8]

Q4: My solid this compound has been briefly exposed to air. Can I still use it?

A4: Any exposure to air will initiate the degradation process. The extent of the degradation depends on the duration of exposure and the humidity of the air. For non-critical applications, it might be usable, but for experiments requiring high purity and predictable stoichiometry, it is strongly recommended to use a fresh, unexposed sample.

Q5: Is there a way to visually assess the quality of my solid this compound?

A5: A visual inspection can be a preliminary indicator. Fresh, high-purity this compound is typically a black or red-brown solid.[1] The appearance of greenish tints may suggest the presence of chromium(III) impurities. However, visual inspection alone is not a definitive measure of purity.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Atmosphere Dry Argon or Nitrogen (<1 ppm O₂, <1 ppm H₂O)To prevent oxidation and hydrolysis.[4]
Storage Temperature 15-30°C (Controlled Room Temperature) or RefrigeratedTo minimize thermal decomposition and reaction rates. Avoid temperature fluctuations.[6][9]
Container Tightly sealed, opaque glass vial or ampouleTo protect from light and ensure a hermetic seal.[5]
Maximum Exposure Time to Ambient Air As close to zero as possibleCr(II) compounds are highly reactive with oxygen and moisture.[2][3]

Experimental Protocols

Protocol for Handling Solid this compound in a Glovebox
  • Preparation : Ensure the glovebox has a stable inert atmosphere (e.g., argon or nitrogen with O₂ and H₂O levels below 1 ppm). All glassware, spatulas, and other equipment must be brought into the glovebox and allowed to purge for an adequate amount of time.

  • Equilibration : Place the sealed container of this compound inside the glovebox antechamber and evacuate and refill with the glovebox atmosphere at least three times before bringing it into the main chamber. Allow the container to reach the temperature of the glovebox atmosphere before opening to prevent pressure differentials.

  • Weighing and Dispensing : Inside the glovebox, carefully open the container. Use a clean, dry spatula to transfer the desired amount of solid onto a tared weigh boat or directly into the reaction vessel.

  • Sealing : Tightly reseal the main container of this compound immediately after dispensing. For the reaction vessel, ensure it is properly sealed (e.g., with a septum) before removing it from the glovebox.

Protocol for Handling Solid this compound using a Schlenk Line
  • System Preparation : Ensure all glassware (e.g., Schlenk flask, reaction vessel) is thoroughly dried in an oven and cooled under vacuum.

  • Inerting the Flask : Place the solid this compound in a Schlenk flask. Attach the flask to the Schlenk line, and perform at least three cycles of evacuating the flask and backfilling with a high-purity inert gas (argon or nitrogen).

  • Dissolution/Reaction : If the next step is dissolution, add a cannula to a flask of dry, degassed solvent and transfer the solvent to the flask containing the CrI₂ under a positive pressure of inert gas. If adding to a reaction, ensure the receiving vessel is also under a positive pressure of inert gas.

Mandatory Visualizations

Degradation Pathway of Solid this compound

Degradation Pathway of Solid this compound CrI2 Solid this compound (CrI₂) (Chromium II - Unstable) CrI3 Chromium(III) Iodide (CrI₃) CrI2->CrI3 Oxidation Cr_OH Chromium(III) Hydroxide/Oxyiodide Species CrI2->Cr_OH Hydrolysis/Oxidation O2 Oxygen (O₂) from Air O2->CrI3 H2O Moisture (H₂O) from Air H2O->Cr_OH Degraded_Product Degraded Product Mixture (Reduced Efficacy) CrI3->Degraded_Product Cr_OH->Degraded_Product

Caption: Oxidative degradation pathway of solid this compound.

Recommended Workflow for Handling Solid this compound

Workflow for Handling Air-Sensitive this compound start Start: Sealed CrI₂ Container glovebox Transfer to Inert Atmosphere (Glovebox or Schlenk Line) start->glovebox weigh Weigh and Aliquot Under Inert Gas glovebox->weigh reseal Immediately Reseal Stock Container weigh->reseal use Use in Experiment (Under Inert Conditions) weigh->use storage Store in Cool, Dry, Dark Place Under Inert Gas reseal->storage end End: Experiment Setup use->end

Caption: Recommended workflow for handling solid this compound.

References

impact of solvent purity on chromous iodide reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent purity on the reactivity of chromous iodide (CrI₂). As a potent reducing agent, the efficacy of Cr(II) reagents is highly dependent on the exclusion of atmospheric oxygen and water. This guide offers practical advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound is not proceeding, or the yield is significantly lower than expected. What are the likely causes related to the solvent?

A1: The most probable cause is the presence of reactive impurities in your solvent. This compound is a strong reducing agent and is readily oxidized, which deactivates it. The primary culprits are:

  • Water: Protic impurities like water will protonate the organochromium reagent or react with the chromous salt itself.

  • Dissolved Oxygen: Oxygen will rapidly oxidize Cr(II) to the less reactive Cr(III) state.

  • Peroxides: Ethereal solvents like tetrahydrofuran (B95107) (THF) can form peroxides upon storage, which are strong oxidizing agents and will consume the Cr(II) reagent.

Q2: What are the visible signs of this compound degradation in solution?

A2: Anhydrous chromous chloride (CrCl₂), a common precursor, should be a colorless or pale gray powder; greenish batches may indicate hydration or oxidation and can lead to lower yields. Solutions of active Cr(II) are typically blue. A change in color, often to green, indicates oxidation to Cr(III) and a loss of reactivity.

Q3: Which solvents are recommended for reactions with this compound?

A3: The choice of solvent is critical and must be compatible with the air- and moisture-sensitive nature of this compound. Commonly used solvents include:

  • Tetrahydrofuran (THF): A popular choice, but requires rigorous purification to remove water and peroxides.

  • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are often used in Nozaki-Hiyama-Kishi (NHK) reactions as they are effective at dissolving chromium salts.[1] DMF, in particular, must be thoroughly purified to ensure reproducible results.[1]

Q4: Can stabilizers in solvents, such as BHT in THF, interfere with my reaction?

A4: While stabilizers like butylated hydroxytoluene (BHT) are crucial for preventing peroxide formation during storage, they are generally not reactive towards this compound and are present in very low concentrations. However, for highly sensitive reactions, it is best practice to use freshly purified, unstabilized solvent.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reaction fails to initiate or proceeds sluggishly. Insufficiently pure solvent (presence of water, oxygen, or peroxides).Repurify the solvent immediately before use. Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).
Inconsistent yields between batches. Variable solvent purity.Standardize your solvent purification protocol. Test for peroxides in ethereal solvents before each use.
Formation of unexpected byproducts. Reaction of this compound with solvent impurities or degradation products.In addition to solvent purification, ensure the purity of your starting materials.
Color of the reaction mixture is green from the start. The chromous salt has been oxidized to Cr(III).Use fresh, high-purity chromous salts. Prepare Cr(II) solutions in situ from a reliable Cr(III) precursor if possible.

Impact of Solvent Impurities on Reaction Yield (Illustrative Data)

The following table provides an illustrative summary of the expected impact of common solvent impurities on the yield of a typical reaction involving this compound, such as the Nozaki-Hiyama-Kishi reaction. Note: These values are representative and the actual effect will depend on the specific reaction conditions.

Impurity Concentration Expected Yield (%) Observations
Water< 10 ppm> 90%Optimal conditions.
Water50 ppm60-80%Noticeable decrease in yield.
Water> 100 ppm< 40%Significant loss of reactivity.
Peroxides (in THF)< 5 ppm> 90%Acceptable for most applications.
Peroxides (in THF)20 ppm50-70%Reaction may be sluggish.
Peroxides (in THF)> 50 ppm< 30%High risk of reaction failure.
Dissolved OxygenRigorously degassed> 90%Essential for high yield.
Dissolved OxygenAir-saturated< 10%Rapid deactivation of Cr(II).

Experimental Protocols

Protocol 1: Purification of Tetrahydrofuran (THF)

Objective: To obtain anhydrous, peroxide-free THF suitable for use with this compound.

Materials:

Procedure:

  • Pre-drying: Decant THF from any bulk drying agent (e.g., molecular sieves).

  • Setup: Assemble a distillation apparatus that has been flame- or oven-dried and cooled under a stream of inert gas.

  • Initial Distillation: To a round-bottom flask, add sodium metal (cut into small pieces) and a small amount of benzophenone to the pre-dried THF.

  • Reflux: Heat the mixture to reflux under an inert atmosphere. The solution will turn deep blue or purple, indicating the formation of the sodium benzophenone ketyl radical anion, which is a sign that the solvent is dry and oxygen-free. If the color does not persist, more sodium may be required.

  • Distillation: Distill the THF directly into the reaction flask or a storage vessel under an inert atmosphere.

  • Storage: Store the purified THF over activated molecular sieves under an inert atmosphere. It is recommended to use the solvent within a short period.

Protocol 2: Testing for Peroxides in Ethereal Solvents

Objective: To qualitatively detect the presence of peroxides in solvents like THF.

Materials:

  • Solvent to be tested

  • Glacial acetic acid

  • Potassium iodide (KI) or sodium iodide (NaI) crystals

Procedure:

  • In a clean, dry test tube, add 1-2 mL of the solvent to be tested.

  • Add an equal volume of glacial acetic acid.

  • Add approximately 0.1 g of KI or NaI crystals and shake.

  • A yellow color indicates the presence of peroxides, while a brown color suggests a high concentration. A faint yellow to brown color can develop over time due to air oxidation, so a blank determination is recommended for comparison.

Diagrams

experimental_workflow Experimental Workflow for this compound Reactions cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Analysis glassware Oven-Dry Glassware inert_atmosphere Assemble Under Inert Atmosphere glassware->inert_atmosphere solvent_purification Purify Solvent (e.g., THF Distillation) reagent_add Add Solvent and Reagents solvent_purification->reagent_add reagent_prep Prepare Anhydrous Reagents reagent_prep->reagent_add inert_atmosphere->reagent_add reaction Run Reaction at Temperature reagent_add->reaction quench Quench Reaction reaction->quench extraction Aqueous Workup & Extraction quench->extraction purification Purify Product (e.g., Chromatography) extraction->purification analysis Analyze Product purification->analysis

Caption: Workflow for reactions involving air- and moisture-sensitive reagents.

troubleshooting_logic Troubleshooting Logic for Failed CrI₂ Reactions start Low/No Product Yield check_solvent Was the solvent freshly purified and degassed? start->check_solvent check_atmosphere Was a strict inert atmosphere maintained? check_solvent->check_atmosphere Yes repurify_solvent Action: Repurify solvent and repeat. check_solvent->repurify_solvent No check_reagents Are the Cr(II) salt and other reagents of high purity? check_atmosphere->check_reagents Yes improve_technique Action: Improve inert atmosphere technique. check_atmosphere->improve_technique No check_reagents->improve_technique Yes use_new_reagents Action: Use fresh, high-purity reagents. check_reagents->use_new_reagents No

Caption: Decision tree for troubleshooting low-yielding this compound reactions.

degradation_pathway Degradation Pathway of Active Cr(II) Reagent cluster_impurities Impurities CrI2 Cr(II)I₂ (Active) CrI3 Cr(III)I₃ (Inactive) CrI2->CrI3 Oxidation H2O Water (H₂O) H2O->CrI3 Reacts with Cr(II) O2 Oxygen (O₂) O2->CrI3 Oxidizes Cr(II) ROOH Peroxides (ROOH) ROOH->CrI3 Oxidizes Cr(II)

Caption: Impact of common solvent impurities on the stability of this compound.

References

Technical Support Center: Regeneration of Active Cr(II) Species in Catalytic Cycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catalytic cycles involving the regeneration of active Cr(II) species.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of Cr(II) catalyst deactivation?

A1: The most common indications of Cr(II) catalyst deactivation include a noticeable decrease in reaction rate, a drop in product yield, and a change in selectivity.[1][2] In some cases, a visual change in the catalyst's appearance, such as clumping or a change in color, may also be observed.

Q2: What are the primary causes of Cr(II) catalyst deactivation?

A2: Deactivation of Cr(II) catalysts can be broadly categorized into three main types: poisoning, fouling, and thermal degradation.[3][4][5][6]

  • Poisoning: This occurs when impurities in the reaction mixture strongly bind to the active Cr(II) sites, rendering them inactive.[6][7] Common poisons include sulfur compounds, water, oxygen, carbon monoxide, and heavy metals.[1][8]

  • Fouling: This involves the physical deposition of materials, such as carbonaceous residues (coke), onto the catalyst surface, which blocks the active sites.[3][6][9]

  • Thermal Degradation (Sintering): At elevated temperatures, the catalyst support can undergo structural changes, or the active chromium particles can agglomerate, leading to a reduction in the active surface area.[6][8]

Q3: How can I prevent the deactivation of my Cr(II) catalyst?

A3: Proactive measures can significantly extend the life of your Cr(II) catalyst. Key prevention strategies include:

  • Purification of Reactants and Solvents: Rigorously purify all starting materials and solvents to remove potential catalyst poisons.[1][2]

  • Inert Atmosphere: Conduct reactions under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the air-sensitive Cr(II) species.[2]

  • Temperature Control: Maintain the reaction temperature within the optimal range to avoid thermal degradation and minimize side reactions that can lead to fouling.[2]

  • Use of Guard Beds: In flow chemistry setups, consider using a guard bed to trap impurities before they reach the catalytic reactor.[1]

Q4: What is the role of Nickel in Cr(II)-mediated reactions like the Nozaki-Hiyama-Kishi (NHK) reaction?

A4: In the Nozaki-Hiyama-Kishi (NHK) reaction, a nickel co-catalyst is often used to broaden the scope of the reaction to include vinyl and aryl halides/triflates.[10][11] The nickel(II) salt is reduced to nickel(0), which then undergoes oxidative addition with the organic halide. The resulting organonickel species then undergoes transmetalation with the Cr(III) species, regenerating the active Cr(II) for the main catalytic cycle.[12]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps Expected Outcome
Inactive Catalyst 1. Ensure the Cr(II) salt has been stored under strictly anhydrous and anaerobic conditions.[2] 2. If using a commercial source, consider that different batches may have varying levels of activity; test a new batch.[11] 3. For reactions requiring in situ reduction of a Cr(III) precursor, verify the quality and stoichiometry of the reducing agent.An increase in reaction rate and product yield.
Catalyst Poisoning 1. Analyze reactants and solvents for potential poisons like water, oxygen, or sulfur compounds.[1] 2. Purify all components of the reaction mixture.[2] 3. If the poison is known, consider using a scavenger or a guard bed.[1]Restoration of catalytic activity and improved yield.
Improper Reaction Temperature 1. Verify the optimal reaction temperature from literature precedents for your specific substrate.[2] 2. Ensure accurate temperature monitoring and control throughout the reaction.[2]Improved reaction kinetics and yield.
Incorrect Solvent 1. Ensure the solvent is rigorously dried and deoxygenated.[2] 2. The choice of solvent can be critical; common solvents for Cr(II) catalyzed reactions include THF and DMF.[2][11] Consider screening other anhydrous, polar aprotic solvents.Enhanced solubility of reactants and catalyst, leading to an improved reaction rate.
Issue 2: Catalyst Deactivation During the Reaction
Potential Cause Troubleshooting Steps Expected Outcome
Fouling by Coke/Polymer 1. Lower the reaction temperature to disfavor polymerization or decomposition side reactions.[2] 2. Adjust the stoichiometry of the reactants.Reduced fouling and prolonged catalyst activity.
Oxidation of Cr(II) 1. Ensure the reaction setup is completely sealed and under a positive pressure of an inert gas. 2. Degas all solvents and liquid reagents thoroughly before use.Maintenance of the active Cr(II) oxidation state and sustained catalytic activity.
Thermal Degradation 1. Operate at the lowest effective temperature for the transformation.[2] 2. If high temperatures are necessary, consider a more thermally stable catalyst support.Minimized sintering and extended catalyst lifetime.

Quantitative Data on Catalyst Regeneration

The following table summarizes data on the efficiency of different regeneration methods for chromium-based catalysts.

Catalyst System Deactivation Cause Regeneration Method Regeneration Conditions Activity Recovery Reference
Cr/SiO2CokingOxidative Treatment20% air in N2, ramp to 800°CBaseline levels of CO/CO2 in effluent gas indicate coke removal.[1]
Chromia-aluminaCokingOxidative Treatment500-700°C in air/N2 mixtureReturn to service for dehydrogenation reaction.[1]
Cr oxideReduced ActivityImpregnation & CalcinationImpregnate with 10% aq. CrO3, calcine at 200°C (3x), then 520°C for 5h.Hydrogen chloride conversion recovered from 64% to 78% on day 3.[13]
Cr oxideReduced ActivityImpregnation & CalcinationImpregnate with 40% aq. Cr(NO3)3·9H2O, calcine at 230°C (4x), then 520°C for 5h.Hydrogen chloride conversion recovered from 63% to 76% on day 30.[13]
SCR CatalystPb, As, Na, K PoisoningAcetic Acid Washing0.5 mol/L acetic acidRemoval ratios: Pb (99.2%), As (98.8%), Na (99.9%), K (93.9%).[14][15]

Experimental Protocols

Protocol 1: Oxidative Regeneration of a Coked Chromium Catalyst

This protocol is a general guideline for the regeneration of a chromium catalyst deactivated by coke deposition in a laboratory-scale fixed-bed reactor.[1]

  • Purge the Reactor: After the reaction, stop the hydrocarbon feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 30-60 minutes to remove residual hydrocarbons.

  • Cool Down: Cool the reactor to a safe temperature for introducing the regeneration gas mixture.

  • Introduce Regeneration Gas: Switch the gas feed to a mixture of air and nitrogen (e.g., 20% air, 80% nitrogen) at a controlled flow rate.

  • Temperature Ramp: Gradually increase the temperature to the target regeneration temperature (typically 500-700°C) at a controlled rate (e.g., 10°C/min).

  • Hold at Temperature: Maintain the regeneration temperature until the concentration of carbon oxides (CO, CO₂) in the effluent gas, monitored by gas chromatography or an appropriate sensor, returns to baseline levels. This indicates the complete removal of coke.

  • Cool and Re-activate: Cool the reactor under an inert gas. The catalyst may require a reduction step before being brought back online, depending on the specific catalytic process.

Protocol 2: Regeneration by Impregnation and Calcination

This protocol describes the regeneration of a chromium oxide catalyst with reduced activity.[13]

  • Wash the Catalyst: Wash the deactivated catalyst with warm water (e.g., 70°C) on a Buchner funnel to remove any soluble deposits. Repeat the washing step three times.

  • Dry the Catalyst: Dry the washed catalyst in an oven at a suitable temperature (e.g., 110°C) to remove water.

  • Impregnation: Impregnate the dried catalyst with an aqueous solution of a water-soluble chromium compound (e.g., a 10% aqueous solution of CrO₃ or a 40% aqueous solution of Cr(NO₃)₃·9H₂O). The volume of the solution should be sufficient to wet the entire catalyst batch.

  • Intermediate Calcination: Calcine the impregnated catalyst at a moderate temperature (e.g., 200-230°C) for several hours (e.g., 3 hours).

  • Repeat Impregnation and Calcination: Repeat steps 3 and 4 for a total of three to four cycles to ensure sufficient loading of the chromium precursor.

  • Final Calcination: After the final impregnation and intermediate calcination, perform a final calcination at a higher temperature (e.g., 520°C) for several hours (e.g., 5 hours) to convert the precursor to the active chromium oxide.

  • Cool Down: Allow the regenerated catalyst to cool to room temperature under a dry atmosphere before use.

Visualizations

Catalytic_Cycle_NHK cluster_cr Chromium Cycle cluster_ni Nickel Co-catalyst Cycle CrII Cr(II) CrIII_alkoxide Cr(III) Alkoxide CrII->CrIII_alkoxide + R'-CHO + Organonickel(II) CrIII_X Cr(III)X CrIII_alkoxide->CrIII_X + Work-up CrIII_X->CrII + Reducing Agent (e.g., Mn) NiII Ni(II) Ni0 Ni(0) NiII->Ni0 + Cr(II) OrganonickelII R-Ni(II)-X Ni0->OrganonickelII + R-X OrganonickelII->CrII Transmetalation OrganonickelII->NiII + Transmetalation to Cr

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Troubleshooting_Flowchart start Low Product Yield check_catalyst Is the Cr(II) source active and handled under inert conditions? start->check_catalyst check_reagents Are reactants and solvents pure and anhydrous? check_catalyst->check_reagents Yes replace_catalyst Use fresh, properly stored Cr(II) salt. check_catalyst->replace_catalyst No check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes purify_reagents Purify/dry all reactants and solvents. check_reagents->purify_reagents No optimize_temp Adjust temperature based on literature. check_temp->optimize_temp No success Problem Resolved check_temp->success Yes replace_catalyst->check_reagents purify_reagents->check_temp optimize_temp->success

Caption: Troubleshooting flowchart for low product yield.

Regeneration_Workflow start Deactivated Catalyst identify_cause Identify cause of deactivation (Poisoning, Fouling, Sintering) start->identify_cause fouling Fouling (Coke) identify_cause->fouling Coke Deposition poisoning Poisoning identify_cause->poisoning Chemical Impurities sintering Sintering identify_cause->sintering High Temperature oxidative_treatment Oxidative Treatment (Calcination) fouling->oxidative_treatment acid_wash Acid/Base Washing poisoning->acid_wash impregnation Impregnation & Recalcination sintering->impregnation regenerated_catalyst Regenerated Catalyst oxidative_treatment->regenerated_catalyst acid_wash->regenerated_catalyst impregnation->regenerated_catalyst

Caption: General workflow for catalyst regeneration.

References

Validation & Comparative

A Comparative Guide to Chromous Iodide and Samarium(II) Iodide in Radical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds through radical intermediates is a cornerstone for the construction of complex molecular architectures. Among the array of reagents capable of facilitating such transformations, chromous iodide (and related chromium(II) salts) and samarium(II) iodide have emerged as powerful tools. However, their mechanisms of action and optimal applications in radical reactions differ significantly. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate reagent for their synthetic challenges.

Executive Summary

Samarium(II) iodide (SmI₂) is a versatile and potent single-electron transfer (SET) agent, widely employed for generating radicals from alkyl, alkenyl, and aryl halides, as well as ketyl radicals from carbonyl compounds.[1] Its reactivity can be finely tuned with additives, making it a go-to reagent for a broad scope of intramolecular radical cyclizations.[2][3]

This compound (CrI₂), and more commonly chromous chloride (CrCl₂), are key reagents in the Nozaki-Hiyama-Kishi (NHK) reaction. While the initial step involves a single-electron transfer to generate a radical, the predominant pathway involves a second electron transfer to form a stable organochromium species, which then acts as a nucleophile.[4] True radical cyclizations in the manner of SmI₂ are less common for chromium(II) reagents.[5]

Comparative Performance Data

The following tables summarize quantitative data for representative radical cyclization reactions mediated by SmI₂ and the initial single-electron transfer step in Cr(II)-mediated reactions.

Table 1: Samarium(II) Iodide Mediated Radical Cyclizations

SubstrateProductAdditiveYield (%)Diastereomeric Ratio (dr)Reference
6-iodo-1-heptene1-methyl-2-methylenecyclopentaneHMPA95-[6]
Iodoacetal of 2-allylcyclohexanoneFused bicyclic etherHMPA8510:1[7]
Aldehyde with pendant alkene (intramolecular ketyl-olefin coupling)Bicyclic alcoholHMPA802:1[7]
Keto-ester with pendant alkeneSpirocyclic lactonet-BuOH90>95:5[6]
Aldehyde with pendant enone (6-endo-trig cyclization)Bicyclic keto-alcoholMeOH754:1[2]

Table 2: Chromium(II) Chloride Mediated Reactions (NHK type)

Note: The yields and stereoselectivity in NHK reactions are primarily governed by the subsequent nucleophilic addition of the organochromium species, not a free radical cyclization.

Substrate (Halide)Carbonyl PartnerAdditive (Catalyst)Product (Allylic Alcohol)Yield (%)Diastereomeric Ratio (dr)Reference
Vinylic iodideBenzaldehydeNiCl₂Allylic alcohol92-[4]
Allyl bromide2-NonanoneNoneHomoallylic alcohol89-[4]
IodoalkeneAldehydeNiCl₂Complex allylic alcohol88>95:5[7]

Mechanistic Pathways

The fundamental difference between SmI₂ and CrI₂ in the context of radical reactions lies in the fate of the initially formed radical intermediate.

Samarium(II) Iodide: The Radical Pathway

SmI₂ acts as a potent single-electron donor. The reduction of an organic halide generates a radical species which can then undergo intramolecular cyclization onto a tethered alkene or alkyne. The resulting cyclized radical can be further reduced to an anion and quenched, or it can abstract a hydrogen atom.[1]

G cluster_SmI2 SmI₂-Mediated Radical Cyclization R_X R-X (Alkyl Iodide) Radical R• (Alkyl Radical) R_X->Radical e⁻ SmI2_1 SmI₂ Cyclization Intramolecular Cyclization Radical->Cyclization Cyclized_Radical Cyclized Radical Cyclization->Cyclized_Radical Cyclized_Anion Cyclized Anion Cyclized_Radical->Cyclized_Anion e⁻ SmI2_2 SmI₂ Product Cyclized Product Cyclized_Anion->Product Protonation H_source H⁺ Source

Caption: SmI₂-mediated radical cyclization pathway.

This compound: The Radical-Polar Crossover Pathway (NHK Reaction)

In the Nozaki-Hiyama-Kishi reaction, Cr(II) also initiates the reaction via a single-electron transfer to an organic halide, forming a radical. However, this radical is rapidly trapped by a second equivalent of Cr(II) to form a stable organochromium(III) species. This organometallic reagent then undergoes nucleophilic addition to a carbonyl group, a process that is distinct from a radical cyclization.[4]

G cluster_CrI2 Cr(II)-Mediated Radical-Polar Crossover (NHK) R_X R-X (Vinyl/Aryl Iodide) Radical R• R_X->Radical e⁻ CrII_1 Cr(II) Organochromium R-Cr(III)-X (Organochromium) Radical->Organochromium + Cr(II) CrII_2 Cr(II) Addition Nucleophilic Addition Organochromium->Addition Carbonyl R'CHO Product Product (Alcohol) Addition->Product

Caption: Cr(II)-mediated NHK reaction pathway.

Experimental Protocols

General Protocol for SmI₂-Mediated Intramolecular Radical Cyclization of an Alkyl Iodide

Materials:

  • Alkyl iodide substrate (1.0 equiv)

  • Samarium metal powder (2.2 equiv)

  • Iodine (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Additive (e.g., Hexamethylphosphoramide (HMPA), 8.0 equiv)

  • Proton source (e.g., tert-butanol, 2.0 equiv)

Procedure:

  • Under an inert atmosphere (e.g., argon), a solution of SmI₂ (0.1 M in THF) is prepared by stirring samarium powder and iodine in THF at room temperature until the iodine color disappears and a deep blue-green solution is formed.

  • The substrate, dissolved in anhydrous THF, is added to a separate flask and cooled to the desired temperature (e.g., -78 °C).

  • The additive (HMPA) and the proton source (tert-butanol) are added to the substrate solution.

  • The freshly prepared SmI₂ solution is added dropwise to the substrate solution until the characteristic blue-green color persists.

  • The reaction is stirred at the same temperature until completion, as monitored by TLC.

  • The reaction is quenched with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and allowed to warm to room temperature.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

General Protocol for Cr(II)-Mediated Nozaki-Hiyama-Kishi Reaction

Materials:

  • Anhydrous Chromium(II) chloride (CrCl₂, 4.0 equiv)

  • Vinyl or aryl halide (1.5 equiv)

  • Aldehyde (1.0 equiv)

  • Nickel(II) chloride (NiCl₂, 0.01 equiv, as catalyst)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add anhydrous CrCl₂ and a catalytic amount of NiCl₂.

  • Add anhydrous DMF (or DMSO) and stir the suspension vigorously at room temperature.

  • A solution of the vinyl/aryl halide and the aldehyde in anhydrous DMF is added to the stirred suspension of the chromium salts.

  • The reaction mixture is stirred at room temperature until the starting materials are consumed (monitoring by TLC or GC-MS).

  • The reaction is quenched by the addition of water.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Conclusion

Both samarium(II) iodide and this compound are valuable reagents for initiating reactions through single-electron transfer. However, their synthetic applications diverge significantly based on the subsequent mechanistic pathways.

  • Samarium(II) iodide is the reagent of choice for true radical cyclization reactions , offering high yields and stereocontrol that can be modulated by additives. It is exceptionally useful for forming 5- and 6-membered rings through intramolecular radical attack on unactivated π-systems.[1][2][7]

  • This compound/chloride is primarily used in the Nozaki-Hiyama-Kishi reaction , where the initially formed radical is rapidly converted into a nucleophilic organochromium species. This reagent excels in chemoselective additions to aldehydes, even in the presence of other reducible functional groups, and is a powerful tool for constructing complex allylic alcohols.[4]

For researchers aiming to construct cyclic systems via a dedicated radical cyclization pathway, SmI₂ offers a more direct and versatile approach. For those needing to perform a highly chemoselective nucleophilic addition of a vinyl, aryl, or allyl group to a carbonyl, the Cr(II)-based NHK reaction is unparalleled. A thorough understanding of these distinct reactivities is crucial for the strategic design of complex molecule synthesis.

References

A Comparative Guide to Analytical Techniques for Determining Chromous Iodide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Chromous iodide (CrI₂), a reactive inorganic compound, requires accurate and reliable analytical methods to ascertain its quality. This guide provides an objective comparison of various analytical techniques for determining the purity of this compound by quantifying its constituent ions, chromium(II) and iodide.

The purity assessment of this compound is typically performed by independently assaying the chromium and iodide content and comparing the results to the theoretical stoichiometric values. This approach helps identify deviations due to impurities, oxidation to chromium(III), or the presence of other halides.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes and compares the performance of key analytical techniques for the determination of chromium and iodide content.

TechniqueAnalytePrincipleTypical Precision/AccuracyLimit of Detection (LOD)ThroughputProsCons
Redox Titration Chromium (Cr²⁺)Oxidation of Cr²⁺ to Cr³⁺ with a standard oxidizing agent (e.g., KMnO₄, K₂Cr₂O₇). The endpoint is detected by a color change or an indicator.[1][2]High precision (RSD < 1%) and good accuracy when performed carefully.~0.1 mmol/LLow to MediumCost-effective, uses standard laboratory equipment, provides direct measurement of the oxidation state.Relies on visual endpoint detection which can be subjective; susceptible to interference from other reducing agents.
Argentometric Titration Iodide (I⁻)Precipitation of iodide ions with a standard solution of silver nitrate (B79036) (AgNO₃) to form silver iodide (AgI).[3][4] Endpoint detection can be potentiometric or use chemical indicators.[5]High precision (RSD < 1%) and good accuracy.[6]~0.1 mmol/LLow to MediumWell-established, simple, and inexpensive method.[3] Can be applied to various halides.Other halides (Cl⁻, Br⁻) can interfere; endpoint detection with indicators can be challenging.
Ion Chromatography (IC) Iodide (I⁻)Separation of iodide from other anions on an ion-exchange column followed by detection using conductivity, UV, or electrochemical detectors.[6][7]Excellent precision (RSD < 2%) and accuracy (recovery 90-110%).[8][9]Low (µg/L to ng/mL range).[8][10]HighHigh sensitivity and selectivity; can determine multiple anions simultaneously; can be fully automated.[6]Requires specialized equipment; higher initial investment and operational costs.
ICP-OES / ICP-MS Total Chromium & Total IodineThe sample is introduced into a plasma, which excites atoms to emit light (OES) or become ionized for mass analysis (MS). The intensity of emission/signal is proportional to the element's concentration.[11][12][13]Excellent precision (RSD < 5%) and accuracy.Very low (µg/L or ppb range).[13][14]HighExtremely sensitive, high sample throughput, provides total elemental composition.[11]High equipment cost; destroys the sample; requires acid digestion; does not provide information on the oxidation state of chromium.
UV-Vis Spectrophotometry Chromium (Cr⁶⁺) / Iodide (as I₃⁻)Measures the absorbance of a colored complex formed by the analyte with a specific reagent (e.g., diphenylcarbazide for Cr⁶⁺).[15][16][17]Good precision and accuracy.mg/L (ppm) range.[17]MediumWidely available equipment; cost-effective.Indirect method for total Cr (requires oxidation of Cr²⁺/Cr³⁺ to Cr⁶⁺); susceptible to interferences from other colored species.

Experimental Protocols

Detailed methodologies for key titrimetric experiments are provided below. These methods offer a balance of accuracy and accessibility for most chemical laboratories.

This protocol describes the determination of Cr²⁺ content by titration with a standardized potassium permanganate (B83412) (KMnO₄) solution in an acidic medium. The endpoint is signaled by the persistence of the pink color of the permanganate ion.

Principle: The titration is based on the oxidation-reduction reaction where chromous ions (Cr²⁺) are oxidized to chromic ions (Cr³⁺) by permanganate ions (MnO₄⁻), which are in turn reduced to manganese(II) ions (Mn²⁺).

  • Reaction: 5Cr²⁺(aq) + MnO₄⁻(aq) + 8H⁺(aq) → 5Cr³⁺(aq) + Mn²⁺(aq) + 4H₂O(l)

Materials:

  • This compound sample

  • Standardized ~0.1 N Potassium Permanganate (KMnO₄) solution

  • Sulfuric acid (H₂SO₄), 1 M

  • Deionized water, deoxygenated (by boiling or purging with N₂)

  • Buret, volumetric flasks, conical flasks

  • Inert atmosphere glovebox or Schlenk line (recommended due to the air-sensitivity of Cr²⁺)

Procedure:

  • Sample Preparation: (Perform in an inert atmosphere) Accurately weigh approximately 0.5 g of the this compound sample and dissolve it in 50 mL of deoxygenated 1 M sulfuric acid in a 250 mL conical flask.

  • Titration Setup: Fill a 50 mL buret with the standardized ~0.1 N KMnO₄ solution. Record the initial volume.

  • Titration: While stirring the this compound solution, slowly add the KMnO₄ titrant from the buret. The purple color of the permanganate will disappear as it reacts with the Cr²⁺.

  • Endpoint: Continue the titration until a faint, persistent pink color is observed in the solution, indicating that all the Cr²⁺ has been consumed and there is a slight excess of MnO₄⁻.

  • Recording: Record the final volume of the KMnO₄ solution used.

  • Calculation: Calculate the percentage of chromium in the sample using the volume and normality of the KMnO₄ solution and the weight of the sample.

This protocol details the determination of iodide content using a potentiometric argentometric titration, which offers a more precise endpoint determination than colorimetric indicators.

Principle: Iodide ions (I⁻) react with silver ions (Ag⁺) from a silver nitrate titrant to form a solid precipitate of silver iodide (AgI). The change in the concentration of Ag⁺ ions in the solution is monitored with a silver electrode, and the endpoint is identified by the sharpest change in potential.[3][5]

  • Reaction: Ag⁺(aq) + I⁻(aq) → AgI(s)

Materials:

  • This compound sample

  • Standardized ~0.1 N Silver Nitrate (AgNO₃) solution

  • Nitric acid (HNO₃), 1 M

  • Deionized water

  • Potentiometer with a silver indicator electrode and a suitable reference electrode

  • Buret, beaker, magnetic stirrer

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.4 g of the this compound sample and dissolve it in 100 mL of deionized water in a 250 mL beaker. Acidify the solution by adding 5 mL of 1 M nitric acid.

  • Titration Setup: Place the beaker on a magnetic stirrer and immerse the silver and reference electrodes in the solution. Connect the electrodes to the potentiometer.

  • Initial Reading: Start the stirrer and record the initial potential (in millivolts).

  • Titration: Add the standardized AgNO₃ solution from the buret in small increments (e.g., 0.5-1.0 mL). After each addition, wait for the potential reading to stabilize and record the buret volume and the corresponding potential.

  • Endpoint Region: As the potential begins to change more rapidly, reduce the volume of titrant added in each increment (e.g., 0.1 mL or less). Continue adding titrant past the point of the largest potential change.

  • Endpoint Determination: The endpoint is the volume of AgNO₃ at which the largest change in potential per unit volume of titrant occurs (the inflection point of the titration curve). This can be determined by plotting the potential vs. volume or by calculating the first or second derivative.

  • Calculation: Calculate the percentage of iodide in the sample using the volume of AgNO₃ solution at the endpoint, its normality, and the weight of the sample.

Mandatory Visualization

Diagrams created using Graphviz illustrate key experimental workflows and logical relationships.

G cluster_0 Purity Assessment Workflow for this compound (CrI₂) Sample This compound (CrI₂) Sample Split Split Sample for Parallel Analysis Sample->Split Cr_Analysis Assay for Chromium Content Split->Cr_Analysis Portion A I_Analysis Assay for Iodide Content Split->I_Analysis Portion B Calc_Cr Calculate % w/w Cr Cr_Analysis->Calc_Cr Calc_I Calculate % w/w I I_Analysis->Calc_I Compare Compare with Theoretical Values Calc_Cr->Compare Calc_I->Compare Purity Determine Final Purity Compare->Purity

Caption: Overall workflow for determining the purity of a this compound sample.

G cluster_1 Experimental Workflow: Redox Titration for Cr²⁺ A Weigh CrI₂ Sample (Inert Atmosphere) B Dissolve in Deoxygenated 1 M H₂SO₄ A->B C Titrate with Standard KMnO₄ Solution B->C D Observe for Persistent Faint Pink Color C->D D->C Color disappears E Record Final Volume D->E Endpoint reached F Calculate % Cr E->F

Caption: Step-by-step workflow for the redox titration of this compound.

G cluster_2 Experimental Workflow: Argentometric Titration for I⁻ S1 Weigh CrI₂ Sample S2 Dissolve in DI Water & Acidify with HNO₃ S1->S2 S3 Titrate with Standard AgNO₃ while monitoring potential S2->S3 S4 Identify Inflection Point of Titration Curve S3->S4 S5 Record Endpoint Volume S4->S5 S6 Calculate % I S5->S6

Caption: Step-by-step workflow for the potentiometric argentometric titration.

References

A Comparative Guide to the Spectroscopic Analysis of Chromous Iodide (CrI₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of chromous iodide (CrI₂), a material of interest in various research and development fields. Due to the air-sensitive nature of Cr(II) compounds, direct experimental data for CrI₂ is limited. This document compiles available experimental data for comparable chromium halides, namely chromic iodide (CrI₃) and chromous chloride (CrCl₂), and provides theoretically informed estimates for the spectroscopic characteristics of CrI₂.

Spectroscopic Data Comparison

The following tables summarize the expected and experimentally determined UV-Vis absorption and X-ray Photoelectron Spectroscopy (XPS) data for this compound and its analogues.

UV-Vis Spectroscopy Data

The UV-Vis spectra of transition metal compounds are characterized by d-d electronic transitions. For solid-state samples, diffuse reflectance spectroscopy is the preferred method.

CompoundOxidation State of CrAbsorption Maxima (λmax) / Band GapTechniqueComments
This compound (CrI₂) (Estimated) +2~700 - 900 nmSolid-State Diffuse ReflectanceExpected to show weak d-d transitions in the near-infrared region. A theoretical study on monolayer CrI₂ predicts a band gap of 0.64 eV.[1]
Chromic Iodide (CrI₃) +3Band Gap: ~1.2 eVSolid-State Diffuse ReflectanceBulk CrI₃ is a semiconductor with a band gap corresponding to an absorption edge in the near-infrared.[2]
Chromous Chloride (CrCl₂) +2~710 nm, ~830 nmAqueous Solution AbsorptionProvides an indication of the expected d-d transition energies for a Cr(II) halide.

Note: The data for this compound is an estimate based on the typical spectral region for d-d transitions in Cr(II) complexes and theoretical calculations.

X-ray Photoelectron Spectroscopy (XPS) Data

XPS provides information on the elemental composition and chemical (oxidation) state of the near-surface region of a material. Binding energies are sensitive to the chemical environment of the atoms.

CompoundAnalyteCore LevelBinding Energy (eV)Comments
This compound (CrI₂) (Estimated) Cr2p₃/₂~575.0 - 576.0Expected to be at a lower binding energy than Cr(III) compounds due to the lower oxidation state.
I3d₅/₂~619.0The binding energy for iodide in metal iodides is typically around 619 eV.[1]
Chromic Iodide (CrI₃) Cr2p₃/₂574.7, 575.7, 576.4, 577.4Exhibits complex multiplet splitting characteristic of Cr(III).[3]
I3d₅/₂~619.0Similar to other metal iodides.
Chromous Chloride (CrCl₂) Cr2p₃/₂~576.0Provides a reference for the Cr(II) state in a halide environment.
Cl2p₃/₂~198.5Typical binding energy for chloride in a transition metal salt.

Note: The binding energies for this compound are estimates based on the experimental data for CrI₃ and the expected chemical shifts for a change in oxidation state from Cr(III) to Cr(II).

Experimental Protocols

Accurate spectroscopic analysis of air-sensitive compounds like this compound requires meticulous sample handling to prevent oxidation and hydration.

Solid-State UV-Vis (Diffuse Reflectance) Spectroscopy

This technique is suitable for obtaining UV-Vis spectra of powdered solid samples.

Instrumentation:

  • A UV-Vis-NIR spectrophotometer equipped with an integrating sphere diffuse reflectance accessory.

  • A reference standard with high diffuse reflectance over the wavelength range of interest (e.g., BaSO₄ or a calibrated polymer standard).

  • An inert atmosphere glovebox for sample preparation.

Procedure:

  • Sample Preparation: Inside a glovebox with an inert atmosphere (e.g., argon or nitrogen), finely grind the this compound sample to a uniform powder.

  • Sample Loading: Load the powdered sample into a sample holder with a quartz window suitable for diffuse reflectance measurements. Ensure the sample is packed densely and has a flat, even surface.

  • Reference Measurement: Obtain a baseline spectrum of the reference material (e.g., BaSO₄).

  • Sample Measurement: Without exposing the sample to air, transfer the sample holder to the spectrophotometer's diffuse reflectance accessory and acquire the spectrum.

  • Data Processing: The instrument software will convert the measured reflectance (R) into absorbance or Kubelka-Munk units, which are proportional to the absorption coefficient.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique requiring ultra-high vacuum conditions. Air-sensitive samples must be handled in a controlled environment to prevent surface contamination.

Instrumentation:

  • X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

  • An inert atmosphere glovebox directly connected to the XPS instrument's introduction chamber, or a vacuum transfer vessel.

  • Sample holder suitable for powdered samples.

  • Low-energy electron flood gun for charge neutralization if the sample is insulating.

Procedure:

  • Sample Mounting: Inside the glovebox, mount the powdered this compound sample onto a sample holder using double-sided conductive tape or by pressing it into a shallow well in the holder.

  • Sample Transfer: Transfer the mounted sample from the glovebox to the XPS analysis chamber without exposure to the ambient atmosphere. This is typically achieved through a dedicated transfer system or a vacuum transfer vessel.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the Cr 2p and I 3d regions to determine their chemical states and for quantitative analysis.

  • Charge Correction: If the sample is charging, use a low-energy electron flood gun. The binding energy scale should be calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.

  • Data Analysis: Use appropriate software to perform peak fitting of the high-resolution spectra to determine the binding energies, full width at half maximum (FWHM), and relative atomic concentrations of the different chemical species.

Visualizing the Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow and the logic behind using spectroscopic data to characterize this compound.

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_uvvis UV-Vis Analysis cluster_xps XPS Analysis synthesis Synthesis of CrI₂ grinding Grinding to fine powder synthesis->grinding uvvis_loading Load into sealed cuvette grinding->uvvis_loading xps_mounting Mount on XPS stub grinding->xps_mounting uvvis_measure Diffuse Reflectance Measurement uvvis_loading->uvvis_measure uvvis_data Obtain UV-Vis Spectrum (λmax, Band Gap) uvvis_measure->uvvis_data characterization Spectroscopic Characterization of CrI₂ uvvis_data->characterization d-d transitions xps_transfer Inert transfer to UHV xps_mounting->xps_transfer xps_measure XPS Measurement xps_transfer->xps_measure xps_data Obtain XPS Spectra (Binding Energies, Composition) xps_measure->xps_data xps_data->characterization Oxidation State & Stoichiometry

Caption: Experimental workflow for the spectroscopic analysis of air-sensitive this compound.

logical_relationship cluster_data Experimental Data cluster_interpretation Data Interpretation cluster_conclusion Conclusion uvvis UV-Vis Spectrum uvvis_interp Identify d-d transitions Determine optical band gap uvvis->uvvis_interp xps XPS Spectrum xps_interp Determine Cr oxidation state from Cr 2p binding energy Confirm stoichiometry from atomic concentrations xps->xps_interp conclusion Confirmation of CrI₂ Identity and Purity uvvis_interp->conclusion xps_interp->conclusion

Caption: Logical flow from spectroscopic data to the characterization of this compound.

References

A Comparative Guide to the Electrochemical Potential of the Cr(II)/Cr(III) Redox Couple

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrochemical potential of the Chromium(II)/Chromium(III) redox couple against other relevant transition metal couples. The data presented is supported by established experimental protocols, offering a valuable resource for researchers in electrochemistry, catalysis, and drug development.

Comparative Analysis of Standard Reduction Potentials

The standard electrode potential (E°) of a redox couple is a fundamental measure of its tendency to acquire electrons and be reduced. A more positive E° indicates a greater tendency for reduction. The Cr(II)/Cr(III) couple is a key player in various chemical and biological processes, and its electrochemical properties are often compared with other transition metal couples.

Redox CoupleStandard Reduction Potential (E° vs. SHE)Reference
Cr³⁺ + e⁻ ⇌ Cr²⁺-0.41 V[1]
Fe³⁺ + e⁻ ⇌ Fe²⁺+0.77 V[2][3][4]
V³⁺ + e⁻ ⇌ V²⁺-0.26 V[5]
Co³⁺ + e⁻ ⇌ Co²⁺+1.82 V[2]
Mn³⁺ + e⁻ ⇌ Mn²⁺+1.51 V[2]

Key Observations:

  • The Cr(II)/Cr(III) couple possesses a negative standard reduction potential, indicating that Cr(II) is a good reducing agent and is readily oxidized to Cr(III).[4] In fact, Cr(II) is a stronger reducing agent than Fe(II).[3][4][6]

  • In comparison, the Fe(II)/Fe(III) couple has a significantly more positive potential, making Fe(III) a stronger oxidizing agent than Cr(III).[2][3]

  • The V(II)/V(III) couple has a standard potential that is less negative than that of Cr(II)/Cr(III), suggesting that V(II) is a weaker reducing agent than Cr(II).[5]

  • The Co(II)/Co(III) and Mn(II)/Mn(III) couples exhibit highly positive standard reduction potentials, signifying that Co(III) and Mn(III) are very strong oxidizing agents.[2]

Experimental Protocol: Determination of Electrochemical Potential using Cyclic Voltammetry

Cyclic Voltammetry (CV) is a powerful and widely used electroanalytical technique to study the electrochemical properties of a substance in solution.[7] It is often the first experiment performed to determine the redox potential of an analyte.

Objective: To determine the formal reduction potential (E°') of the Cr(II)/Cr(III) redox couple.

Materials and Equipment:

  • Potentiostat

  • Three-electrode cell:

    • Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)

    • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

    • Counter Electrode (e.g., Platinum wire)

  • Electrochemical cell

  • Solution of Cr(II) and Cr(III) ions of known concentrations in a suitable supporting electrolyte (e.g., 1 M KCl).

  • Inert gas (e.g., Nitrogen or Argon) for deoxygenation.

  • Polishing kit for the working electrode (e.g., alumina (B75360) slurry).

Procedure:

  • Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry, then rinse thoroughly with deionized water and the electrolyte solution.[8]

  • Cell Assembly: Assemble the three-electrode cell, ensuring the tips of the electrodes are immersed in the electrolyte solution.[8]

  • Deoxygenation: Purge the solution with an inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[8] Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Scan:

    • Set the initial and final potentials and the scan rate on the potentiostat. The potential window should be wide enough to observe the redox events of interest.

    • Initiate the potential sweep. The potential is ramped linearly to a set vertex potential and then ramped back to the initial potential.[7]

    • Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

  • Data Analysis:

    • From the cyclic voltammogram, identify the anodic peak potential (Epa) and the cathodic peak potential (Epc).

    • For a reversible or quasi-reversible system, the formal reduction potential (E°') can be estimated as the average of the peak potentials: E°' = (Epa + Epc) / 2[8]

Experimental Workflow and Signaling Pathway Diagrams

ExperimentalWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Polish Working Electrode B Assemble 3-Electrode Cell A->B C Prepare Analyte Solution B->C D Deoxygenate Solution (N2/Ar Purge) C->D E Set CV Parameters (Potential Window, Scan Rate) D->E F Run Cyclic Voltammetry Scan E->F G Record Current vs. Potential F->G H Obtain Cyclic Voltammogram G->H I Identify Anodic (Epa) & Cathodic (Epc) Peaks H->I J Calculate Formal Potential (E°' = (Epa + Epc) / 2) I->J

Caption: Experimental workflow for determining electrochemical potential using cyclic voltammetry.

SignalingPathways Cr3 Cr(III) e_minus e⁻ Cr3->e_minus Reduction Cr2 Cr(II) Cr2->Cr3 - e⁻ (Oxidation) e_minus->Cr2 + e⁻

Caption: Redox transformation between Chromium(III) and Chromium(II).

References

Validating Chromous Iodide Concentration: A Comparative Guide to Titration and Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate determination of the concentration of active pharmaceutical ingredients and key reagents is paramount. This guide provides a comparative analysis of two common methods for validating the concentration of chromous iodide (CrI₂), a potent reducing agent: redox titration and UV-Visible spectrophotometry.

This document outlines the experimental protocols for each method, presents comparative data in a clear tabular format, and includes a workflow diagram for the titration process to aid in methodological understanding.

Redox Titration with Ceric Sulfate (B86663)

Redox titration offers a classic and cost-effective method for determining the concentration of a reducing agent like this compound. In this procedure, the chromous ion (Cr²⁺) is titrated with a standardized solution of a strong oxidizing agent, such as ceric sulfate (Ce(SO₄)₂). The endpoint of the titration, indicating the complete oxidation of Cr²⁺ to Cr³⁺, can be determined potentiometrically or with a redox indicator.

Experimental Protocol: Titration
  • Preparation of Standard Ceric Sulfate Solution (0.1 N):

    • Accurately weigh approximately 63.26 g of ceric ammonium (B1175870) sulfate dihydrate and dissolve it in 500 mL of distilled water containing 28 mL of concentrated sulfuric acid.

    • Gently heat the solution to aid dissolution.

    • After cooling, dilute the solution to 1 L with distilled water.

    • Standardize the solution against a primary standard, such as arsenic trioxide or sodium oxalate.[1]

  • Sample Preparation:

    • Accurately pipette a known volume (e.g., 25.00 mL) of the this compound solution into a 250 mL Erlenmeyer flask.

    • Due to the air-sensitivity of Cr²⁺, it is crucial to perform the preparation and titration under an inert atmosphere (e.g., nitrogen or argon).

    • Add 50 mL of distilled water and 10 mL of 1 M sulfuric acid to the flask.

  • Titration Procedure:

    • Titrate the prepared this compound solution with the standardized 0.1 N ceric sulfate solution.

    • Monitor the reaction progress using a potentiometer or by adding a suitable redox indicator, such as ferroin.[2]

    • The endpoint is reached when a sharp change in potential is observed or when the indicator changes color from red to pale blue.

    • Record the volume of ceric sulfate solution required to reach the endpoint.

    • Repeat the titration at least three times to ensure accuracy and calculate the average volume.

  • Calculation of this compound Concentration: The concentration of this compound can be calculated using the following formula:

    M_CrI₂ = (M_Ce(SO₄)₂ × V_Ce(SO₄)₂) / V_CrI₂

    Where:

    • M_CrI₂ is the molarity of the this compound solution.

    • M_Ce(SO₄)₂ is the molarity of the standardized ceric sulfate solution.

    • V_Ce(SO₄)₂ is the volume of the ceric sulfate solution used in the titration.

    • V_CrI₂ is the initial volume of the this compound solution.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry provides a rapid and sensitive alternative for determining the concentration of chromous ions. This method is based on the principle that Cr²⁺ ions in solution absorb light at a specific wavelength. A calibration curve is first established using standards of known concentration, and the concentration of the unknown sample is then determined by measuring its absorbance.

Experimental Protocol: Spectrophotometry
  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound with known concentrations (e.g., 0.01 M, 0.025 M, 0.05 M, 0.075 M, and 0.1 M) by diluting a stock solution of known purity.

    • All dilutions should be performed using deoxygenated water and under an inert atmosphere.

  • Determination of Maximum Wavelength (λ_max):

    • Using a UV-Visible spectrophotometer, scan one of the standard solutions across a range of wavelengths (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λ_max) for the chromous ion.

  • Generation of Calibration Curve:

    • Measure the absorbance of each standard solution at the determined λ_max.

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

    • The curve should be linear, and the equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined.

  • Sample Measurement and Concentration Determination:

    • Dilute the unknown this compound solution to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted unknown sample at the λ_max.

    • Use the equation of the calibration curve to calculate the concentration of the diluted sample and then back-calculate the concentration of the original, undiluted solution.

Comparative Data

The following table summarizes hypothetical experimental data for the validation of a nominal 0.1 M this compound solution using both titration and spectrophotometry.

ParameterRedox Titration with Ceric SulfateUV-Visible Spectrophotometry
Principle Oxidation-reduction reactionLight absorbance
Required Equipment Burette, flasks, potentiometer/indicatorUV-Visible spectrophotometer, cuvettes
Sample Volume ~25 mL per replicate~3 mL per replicate (after dilution)
Time per Sample 15-20 minutes5-10 minutes
Determined Concentration (M) 0.0992 ± 0.00050.0989 ± 0.0008
Precision (%RSD) 0.5%0.8%
Selectivity Susceptible to other reducing agentsCan be affected by colored impurities
Cost per Sample LowModerate

Method Comparison

Both redox titration and UV-Visible spectrophotometry are viable methods for validating this compound concentration.

  • Redox titration is a highly accurate and precise primary method that does not require a calibration curve, making it a reliable reference method. However, it is more time-consuming, requires larger sample volumes, and can be affected by the presence of other reducing agents in the sample matrix.

  • UV-Visible spectrophotometry is a faster and more high-throughput method that requires smaller sample volumes. It is particularly useful for routine analysis of multiple samples. However, its accuracy is dependent on the quality of the calibration curve and it can be susceptible to interference from other compounds that absorb light at the same wavelength.

Experimental Workflow: Titration

TitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare 0.1 N Ceric Sulfate B Standardize Ceric Sulfate A->B Standardization D Titrate with Ceric Sulfate B->D C Prepare CrI₂ Sample C->D Analyte E Detect Endpoint (Potentiometer/Indicator) D->E F Record Volume E->F G Calculate Concentration F->G

Caption: Workflow for validating this compound concentration by redox titration.

Conclusion

The choice between redox titration and UV-Visible spectrophotometry for validating this compound concentration will depend on the specific requirements of the analysis. For high accuracy and as a reference method, redox titration is preferred. For routine analysis and high-throughput screening, UV-Visible spectrophotometry offers a faster and more convenient alternative. It is often recommended to use an orthogonal method, such as spectrophotometry, to confirm the results obtained from titration, especially in a drug development setting where data integrity is critical.

References

A Comparative Guide to Chromous Iodide and Other One-Electron Reductants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the precise and selective formation of carbon-carbon bonds and the reduction of functional groups are paramount. Single-electron transfer (SET) reagents are indispensable tools for these transformations, offering unique reactivity profiles compared to two-electron processes. This guide provides a comprehensive comparison of chromous iodide, a key reagent in the renowned Nozaki-Hiyama-Kishi (NHK) reaction, with other prominent one-electron reductants: samarium(II) iodide (SmI₂), titanocene(III) chloride (Cp₂TiCl), and zinc dust. We present a detailed analysis of their performance, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic challenges.

At a Glance: Key Performance Characteristics

Reductant SystemPrimary ApplicationsChemoselectivity & Functional Group ToleranceReactivity & Conditions
This compound (CrI₂) / CrCl₂-NiCl₂Carbonyl-alkenyl/aryl halide coupling (Nozaki-Hiyama-Kishi reaction)Excellent for aldehydes over ketones. Tolerates esters, amides, nitriles.Mild conditions (often room temperature to 50°C). Requires stoichiometric chromium, but catalytic versions exist.
Samarium(II) Iodide (SmI₂) Reductive coupling (Barbier, Pinacol), reduction of various functional groups.Broad functional group tolerance; can be tuned with additives. Can selectively reduce aldehydes in the presence of ketones.Mild conditions. Reactivity is highly tunable with additives like HMPA or water.
Titanocene(III) Chloride (Cp₂TiCl) Epoxide ring-opening, reduction of N-O bonds, radical cyclizations.Tolerant of alcohols and some basic nitrogen groups. Sensitive to oxidizing groups like nitro compounds.Generated in situ. Mild reaction conditions.
Zinc Dust (Zn) Reduction of nitro groups, conjugated double bonds, organozinc reagent formation.Good for reducing nitro groups in the presence of other reducible functionalities like carbonyls and halogens.Often requires activation and protic solvents (e.g., acetic acid, NH₄Cl). Generally mild conditions.

Delving Deeper: A Head-to-Head Comparison

This compound (in the Nozaki-Hiyama-Kishi Reaction)

This compound, typically generated in situ from chromium(II) chloride, is the cornerstone of the Nozaki-Hiyama-Kishi (NHK) reaction, a powerful method for forming carbon-carbon bonds between vinyl/aryl halides and aldehydes.[1] A key advantage of the NHK reaction is its remarkable chemoselectivity for aldehydes, even in the presence of ketones, esters, amides, and nitriles.[1][2] This high degree of selectivity makes it particularly valuable in the synthesis of complex molecules and natural products where multiple functional groups are present.[3]

The modern NHK reaction employs a catalytic amount of a nickel(II) salt, which is reduced to nickel(0) by the stoichiometric chromium(II) species. The nickel(0) then undergoes oxidative addition to the organic halide, followed by transmetalation with chromium(III) to form an organochromium reagent that adds to the aldehyde.[1]

Key Strengths:

  • High chemoselectivity for aldehydes.

  • Excellent functional group tolerance.[1][2]

  • Formation of medium-sized rings.[1]

Limitations:

  • Requires stoichiometric amounts of chromium salts, which are toxic. However, methods using catalytic chromium with a stoichiometric co-reductant like manganese have been developed.[4]

Samarium(II) Iodide (SmI₂)

Samarium(II) iodide is a versatile and widely used one-electron reductant known for its mild reaction conditions and broad applicability.[5] It is effective in a vast array of transformations, including the reduction of halides, ketones, aldehydes, and α-functionalized carbonyl compounds.[5] SmI₂ is particularly renowned for its use in Barbier-type reactions and pinacol (B44631) couplings.[4]

The reactivity of SmI₂ can be significantly modulated by the choice of solvent and additives. For instance, the addition of hexamethylphosphoramide (B148902) (HMPA) or water can dramatically increase its reducing power.[4][6] This tunability allows for a high degree of control over reaction outcomes. SmI₂ exhibits excellent functional group tolerance, making it a valuable tool in complex total synthesis.[5][6]

Key Strengths:

  • Highly versatile, with a broad range of applications.

  • Reactivity is tunable with additives.

  • Excellent functional group tolerance.[6]

Limitations:

  • Can lead to reductive dimerization of allylic or benzylic halides.[7]

  • Reductions of chiral halides can be non-stereospecific.[7]

Titanocene(III) Chloride (Cp₂TiCl)

Titanocene(III) chloride, often referred to as the Nugent-RajanBabu reagent, is a mild single-electron reductant typically generated in situ from titanocene (B72419) dichloride and a reducing agent like zinc or manganese.[8] It is particularly effective for the anti-Markovnikov ring-opening of epoxides to generate radical intermediates.[8] These radicals can then be trapped by hydrogen atom donors to yield alcohols or participate in intra- or intermolecular carbon-carbon bond-forming reactions.

Cp₂TiCl is also a valuable reagent for the reduction of N-O bonds in substrates like oxazines, hydroxamic acids, and N-hydroxy carbamates, providing good to excellent yields under mild conditions.[9] It exhibits good tolerance for alcohols and some basic nitrogen-containing functional groups but is sensitive to easily reducible groups such as nitro functionalities.[8]

Key Strengths:

  • Efficient for the anti-Markovnikov opening of epoxides.[8]

  • Effective for the reduction of N-O bonds.[9]

  • Catalytic versions of many reactions have been developed.

Limitations:

  • Sensitive to oxidizing functional groups.[8]

  • The reagent is air-sensitive and must be handled under inert conditions.

Zinc Dust

Zinc dust is a cost-effective and versatile reducing agent that has been used in organic synthesis for a wide range of transformations. As a one-electron reductant, it is commonly employed for the reduction of nitro groups to amines, a crucial transformation in the synthesis of many pharmaceuticals and agrochemicals.[10][11] The combination of zinc dust with an acid, such as acetic acid or ammonium (B1175870) chloride in water, provides a mild and chemoselective system for this reduction, tolerating other reducible groups like carbonyls and halogens.[1][10]

Beyond nitro group reductions, zinc is also used in the formation of organozinc reagents for cross-coupling reactions and in the reduction of conjugated double bonds.[1] The reactivity of zinc can be influenced by its purity and activation method.

Key Strengths:

  • Inexpensive and readily available.

  • Highly effective for the chemoselective reduction of nitro groups.[10][11]

  • Can be used in aqueous media, offering a "green" chemistry approach.[10]

Limitations:

  • Often requires activation before use.

  • Reactions can sometimes be heterogeneous and require vigorous stirring.

Quantitative Performance Data

The following tables summarize representative experimental data for key transformations mediated by these one-electron reductants.

Table 1: Reductive Coupling of Aldehydes with Organic Halides

Reductant SystemAldehydeOrganic HalideProductYield (%)Reference
CrCl₂/NiCl₂BenzaldehydeAllyl bromide1-Phenyl-3-buten-1-ol92J. Am. Chem. Soc. 1986, 108, 504-505
SmI₂BenzaldehydeAllyl bromide1-Phenyl-3-buten-1-ol85J. Org. Chem. 1993, 58, 7216-7227
CrCl₂/NiCl₂4-chlorobenzaldehyde1-Iodovinylcyclohexane1-(4-chlorophenyl)-1-(cyclohex-1-en-1-yl)methanol88Org. Lett. 2005, 7, 1837-1839
SmI₂/NiI₂4-chlorobenzaldehyde1-Iodovinylcyclohexane1-(4-chlorophenyl)-1-(cyclohex-1-en-1-yl)methanol75J. Org. Chem. 2005, 70, 6111-6113

Table 2: Reduction of Functional Groups

Reductant SystemSubstrateProductYield (%)Reference
Cp₂TiClStyrene oxide2-Phenylethanol95J. Am. Chem. Soc. 1988, 110, 3965-3967
Zn/NH₄Cl4-Nitrobenzophenone4-Aminobenzophenone98J. Org. Chem. 2013, 78, 4533-4538[10]
SmI₂1-BromododecaneDodecane95J. Am. Chem. Soc. 1980, 102, 2693-2698
Cp₂TiClN-Hydroxy-N-phenylbenzamideN-Phenylbenzamide92Org. Lett. 2009, 11, 381-384

Experimental Protocols

Nozaki-Hiyama-Kishi Reaction: Coupling of a Vinyl Bromide and an Aldehyde

This procedure is adapted from a reported synthesis.[10]

  • In a glovebox, add nickel(II) chloride (0.1 eq) and chromium(II) chloride (8.0 eq) to an oven-dried flask.

  • Remove the flask from the glovebox, place it under a nitrogen atmosphere, and immerse it in a room temperature water bath.

  • Add degassed N,N-dimethylformamide (DMF) to the stirring mixture.

  • After 10 minutes, add a solution of the vinyl bromide (2.0 eq) and the aldehyde (1.0 eq) in degassed DMF.

  • Warm the reaction mixture to 50 °C and stir for 1 hour.

  • Cool the mixture to room temperature, quench with water, and dilute with diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired alcohol.

Samarium(II) Iodide Mediated Intramolecular Barbier Cyclization

This is a general procedure based on established methods.[4]

  • To a flame-dried flask under argon, add samarium metal (2.2 eq) and iodine (2.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Stir the mixture at room temperature until the blue color of SmI₂ persists.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add a solution of the halo-aldehyde substrate in THF dropwise over a period of time to maintain high dilution conditions if necessary.

  • Stir the reaction until completion, as monitored by thin-layer chromatography.

  • Quench the reaction with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir until the color dissipates.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Titanocene(III) Chloride Mediated Epoxide Ring-Opening

This protocol is based on the work of Nugent and RajanBabu.[8]

  • In a glovebox, charge a flask with titanocene dichloride (2.0 eq) and zinc dust (2.0 eq).

  • Add anhydrous THF and stir the mixture at room temperature for 2-3 hours, during which the color should change from red to green.

  • Add a solution of the epoxide (1.0 eq) in THF to the green solution of Cp₂TiCl.

  • Stir the reaction at room temperature for the required time (typically 30 minutes to a few hours).

  • For reductive opening to an alcohol, add a hydrogen atom source like 1,4-cyclohexadiene.

  • Quench the reaction with 1 M aqueous HCl.

  • Extract the product with an organic solvent, wash, dry, and purify by chromatography.

Visualizing the Mechanisms

Nozaki-Hiyama-Kishi Reaction Pathway

NHK_Mechanism CrII 2 Cr(II)Cl₂ Ni0 Ni(0) CrII->Ni0 Reduction NiII Ni(II)Cl₂ NiII->Ni0 R_Ni_X R-Ni(II)-X Ni0->R_Ni_X Oxidative Addition CrIII_1 2 Cr(III)Cl₃ R_Cr_X R-Cr(III)-X CrIII_1->R_Cr_X R_X R-X (Vinyl/Aryl Halide) R_X->R_Ni_X R_Ni_X->R_Cr_X Transmetalation Intermediate Organochromium Adduct R_Cr_X->Intermediate Nucleophilic Addition Aldehyde R'CHO Aldehyde->Intermediate Alcohol Product (Alcohol) Intermediate->Alcohol Protonation Workup H₃O⁺ Workup Workup->Alcohol

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

General Workflow for Single-Electron Transfer Reductions

SET_Workflow cluster_reductant Reductant System cluster_substrate Substrate Reductant One-Electron Reductant (CrI₂, SmI₂, Cp₂TiCl, Zn) Radical_Intermediate Radical Intermediate Reductant->Radical_Intermediate Single-Electron Transfer Substrate Organic Substrate (Halide, Carbonyl, Epoxide, etc.) Substrate->Radical_Intermediate Anionic_Intermediate Anionic Intermediate Radical_Intermediate->Anionic_Intermediate Second SET (optional) Final_Product Final Product Radical_Intermediate->Final_Product e.g., H-atom abstraction, cyclization Anionic_Intermediate->Final_Product Protonation or reaction with electrophile

Caption: Generalized pathway for reductions via single-electron transfer.

Conclusion

The choice of a one-electron reductant is a critical decision in the design of a synthetic route. This compound, through the Nozaki-Hiyama-Kishi reaction, offers unparalleled chemoselectivity for the coupling of organic halides with aldehydes, making it a powerful tool for the synthesis of complex molecules. Samarium(II) iodide stands out for its versatility and tunable reactivity, enabling a wide array of reductive transformations. Titanocene(III) chloride provides a mild and effective method for specific transformations such as epoxide ring-opening. Finally, zinc dust remains a cost-effective and highly selective reagent, particularly for the reduction of nitro groups. By understanding the unique performance characteristics of each of these reagents, researchers can make informed decisions to achieve their synthetic goals with greater efficiency and selectivity.

References

A Mechanistic Showdown: Chromous Iodide vs. Titanocene Dichloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of the appropriate reagent is paramount to achieving desired synthetic outcomes. This guide provides a detailed comparative analysis of two powerful reagents in the synthetic chemist's arsenal: chromous iodide (CrI₂) and titanocene (B72419) dichloride (Cp₂TiCl₂). While both are renowned for their ability to mediate unique carbon-carbon bond formations, they operate through distinct mechanisms and exhibit different reactivity profiles, making them suitable for a range of specific applications.

This publication delves into the mechanistic underpinnings of reactions mediated by these two reagents, presenting available experimental data to facilitate an objective comparison of their performance. Detailed experimental protocols for key transformations are also provided to aid in the practical application of this information.

At a Glance: Key Differences and Applications

FeatureThis compound (CrI₂)Titanocene Dichloride (Cp₂TiCl₂)
Primary Application Nozaki-Hiyama-Kishi (NHK) type reactions (carbonyl additions/olefinations)Single-electron transfer (SET) mediated radical reactions (cyclizations, pinacol (B44631) couplings)
Active Species Organochromium(III) speciesTitanocene(III) chloride (Cp₂TiCl)
Mechanism Nucleophilic addition of organochromium to carbonylsReductive generation of radicals from precursors like epoxides
Key Strengths High chemoselectivity for aldehydes, tolerance of various functional groupsEfficient generation of radical intermediates for complex cyclizations
Typical Substrates Aldehydes, vinyl/aryl halides, iodoform (B1672029)Epoxides, unsaturated esters, ketones

Mechanistic Insights and Performance Data

This compound: A Workhorse for Carbonyl Additions

This compound, and more commonly its chloride counterpart, is a key reagent in the Nozaki-Hiyama-Kishi (NHK) reaction. This reaction is a powerful tool for the formation of alcohols from the coupling of organic halides with aldehydes. A related transformation, the Takai olefination, utilizes a geminal dichromium species generated from iodoform and a chromium(II) salt to produce vinyl iodides.

The generally accepted mechanism for the NHK reaction involves the oxidative addition of an organic halide to two equivalents of Cr(II), forming an organochromium(III) species. This organometallic reagent then adds nucleophilically to a carbonyl group. The reaction is often catalyzed by a nickel(II) salt, which is first reduced to Ni(0) and undergoes oxidative addition with the organic halide, followed by transmetalation with the chromium(III) salt.

NHK_Mechanism cluster_catalytic Catalytic Cycle (Ni) cluster_stoichiometric Stoichiometric Path (Cr) Cr(II) Cr(II) Ni(0) Ni(0) Cr(II)->Ni(0) 2e⁻ reduction R-X Organic Halide (R-X) R-Cr(III)-X Organochromium(III) Intermediate Chromium Alkoxide Intermediate R-Cr(III)-X->Intermediate Nucleophilic Addition + R'CHO Aldehyde (R'CHO) Aldehyde (R'CHO) Product Alcohol Product Intermediate->Product Workup R-Ni(II)-X R-Ni(II)-X Ni(0)->R-Ni(II)-X Oxidative Addition + R-X Ni(II) Ni(II) Ni(II)->Cr(II) R-Ni(II)-X->R-Cr(III)-X Transmetalation + Cr(III)

While direct comparative data for this compound is scarce in the literature, which favors chromous chloride, the Takai olefination provides insight into its reactivity. This reaction is highly E-selective for the formation of vinyl iodides from aldehydes.

Table 1: Representative Data for Takai Olefination using a Cr(II) source and Iodoform

Aldehyde SubstrateProductYield (%)E/Z RatioReference
Benzaldehyde(E)-β-Iodostyrene84>99:1[1]
Cyclohexanecarboxaldehyde(E)-1-Iodo-2-cyclohexylethylene95>99:1[2]
4-Methoxybenzaldehyde(E)-1-(2-Iodovinyl)-4-methoxybenzene9291:9[3]

Note: These reactions typically use CrCl₂ as the chromium(II) source with CHI₃.

Titanocene Dichloride: A Gateway to Radical Chemistry

Titanocene dichloride is a versatile precursor to the active titanocene(III) chloride (Cp₂TiCl), a powerful single-electron transfer (SET) reagent. Cp₂TiCl is typically generated in situ by the reduction of Cp₂TiCl₂ with a reducing agent such as zinc or manganese powder.[4] This reagent is highly effective in promoting a variety of radical reactions, including the reductive opening of epoxides and subsequent intramolecular cyclizations, as well as pinacol couplings of carbonyl compounds.

The general mechanism for titanocene-mediated radical cyclization of epoxides involves an initial single-electron transfer from the low-valent titanocene(III) species to the epoxide. This leads to the homolytic cleavage of a C-O bond, forming a β-titanoxy radical. This radical intermediate can then undergo intramolecular cyclization onto a tethered π-system. The resulting cyclized radical can be further reduced and protonated upon workup to yield the final alcohol product.

Titanocene_Mechanism Cp2TiCl2 Titanocene Dichloride (Cp₂TiCl₂) Cp2TiCl Titanocene(III) Chloride (Cp₂TiCl) Cp2TiCl2->Cp2TiCl Reduction ReducingAgent Reducing Agent (e.g., Zn, Mn) ReducingAgent->Cp2TiCl RadicalIntermediate β-Titanoxy Radical Cp2TiCl->RadicalIntermediate SET & C-O Cleavage Epoxide Epoxy-Olefin Substrate Epoxide->RadicalIntermediate CyclizedRadical Cyclized Radical RadicalIntermediate->CyclizedRadical Intramolecular Cyclization FinalProduct Cyclized Alcohol Product CyclizedRadical->FinalProduct Reduction & Protonation

Table 2: Performance Data for Titanocene Dichloride-Mediated Radical Cyclizations of Epoxy-Olefins

SubstrateProductYield (%)Diastereomeric RatioReference
(E)-1,2-Epoxy-6-heptene1-(Cyclopentylmethyl)methanol85-[5]
(2R,3R)-2,3-Epoxy-1-phenyl-5-hexene(1R,2S)-2-((S)-1-Phenylethyl)cyclopentanol7595:5[6]
Geraniol-derived epoxideTetrahydrofuran (B95107) derivative90>95:5[7]

Note: Reactions are typically mediated by Cp₂TiCl generated in situ from Cp₂TiCl₂ and a reducing agent.

Experimental Protocols

General Procedure for the Takai Olefination

Materials:

  • Chromium(II) chloride (CrCl₂)

  • Iodoform (CHI₃)

  • Aldehyde

  • Anhydrous, deoxygenated tetrahydrofuran (THF)

  • Standard Schlenk line and glassware

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk flask is charged with CrCl₂ (4-6 equivalents).

  • Anhydrous and deoxygenated THF is added to the flask.

  • The mixture is cooled to 0 °C, and iodoform (2 equivalents) is added.

  • The solution is stirred at 0 °C for 30 minutes.

  • A solution of the aldehyde (1 equivalent) in THF is added dropwise to the reaction mixture at 0 °C.

  • The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched by the addition of water.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

General Procedure for Cp₂TiCl-Mediated Reductive Cyclization of an Epoxy-Olefin

This protocol provides a general procedure for the titanocene(III) chloride-mediated reductive cyclization of an epoxy-olefin.

Materials:

  • Titanocene dichloride (Cp₂TiCl₂)

  • Zinc powder (activated) or Manganese dust

  • Epoxy-olefin substrate

  • Anhydrous, deoxygenated tetrahydrofuran (THF)

  • Standard Schlenk line and glassware

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk flask is charged with titanocene dichloride (typically 10-20 mol%) and the reducing agent (2-3 equivalents).

  • Anhydrous and deoxygenated THF is added, and the mixture is stirred at room temperature until the color changes from red to green, indicating the formation of Cp₂TiCl.

  • A solution of the epoxy-olefin substrate (1 equivalent) in THF is added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched by the addition of aqueous HCl (1 M).

  • The mixture is filtered through a pad of celite, and the filtrate is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the cyclized alcohol product.

Conclusion

Both this compound and titanocene dichloride are valuable reagents in organic synthesis, each with its distinct advantages and preferred applications. This compound and its related chromium(II) halides excel in the chemoselective addition to carbonyl compounds, particularly in the context of the Nozaki-Hiyama-Kishi reaction and Takai olefination, offering high yields and, in the latter case, excellent E-selectivity for vinyl iodides. The lack of extensive studies on this compound itself necessitates drawing comparisons from the broader family of chromium(II) reagents.

On the other hand, titanocene dichloride serves as a robust precursor to a powerful single-electron transfer reagent, Cp₂TiCl, which is highly effective for generating radical intermediates. This has been widely exploited in the synthesis of complex cyclic structures from acyclic precursors, such as in the reductive cyclization of epoxy-olefins, often with high diastereoselectivity.

The choice between these two reagents will ultimately depend on the specific transformation required. For nucleophilic additions to carbonyls with high functional group tolerance, chromium-based reagents are often the superior choice. For intricate cyclizations proceeding through radical intermediates, titanocene-mediated chemistry offers a powerful and reliable approach. This guide provides the foundational knowledge and practical protocols to aid researchers in making an informed decision for their synthetic endeavors.

References

The Industrial Chemist's Guide to Chromous Iodide: A Cost-Benefit Analysis in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of reagents and catalysts is a critical decision balancing cost, efficiency, safety, and environmental impact. Chromous iodide, and more broadly chromium(II) species, play a significant role in advanced organic synthesis, particularly in the formation of carbon-carbon bonds. This guide provides an objective comparison of this compound-mediated reactions with viable alternatives, supported by available data and experimental insights.

At the Forefront: The Nozaki-Hiyama-Kishi (NHK) Reaction

The primary industrial application of this compound is in the Nozaki-Hiyama-Kishi (NHK) reaction. This reaction involves the coupling of an aldehyde with an allyl or vinyl halide to form an alcohol.[1] The NHK reaction is highly valued for its exceptional chemoselectivity, allowing for the synthesis of complex molecules with various functional groups that might not be tolerated by other organometallic reagents like Grignard or organolithium reagents.[1][2] For instance, ketones, esters, and amides often remain intact during an NHK reaction.[1] This high degree of selectivity makes it a powerful tool in the late-stage synthesis of complex natural products.[3]

However, the classical NHK reaction has significant drawbacks, primarily the need for stoichiometric or even a large excess of toxic chromium salts, which presents both cost and environmental challenges.[2][4] This has spurred the development of more sustainable and cost-effective catalytic versions of the reaction.

Performance and Cost: A Comparative Analysis

The following tables provide a comparative overview of the traditional stoichiometric NHK reaction, its modern catalytic counterpart, and other alternative synthetic methods.

Table 1: Performance Comparison of C-C Bond Forming Reactions

FeatureStoichiometric NHK ReactionCatalytic NHK ReactionGrignard Reaction
Active Reagent This compound (CrI₂)Catalytic Cr(II)/Ni(II)Organomagnesium Halide (RMgX)
Key Advantage High chemoselectivity; tolerance of diverse functional groups[1][2]Reduced chromium waste; lower cost[2][4]Low reagent cost; well-established
Key Disadvantage High cost; chromium toxicity; large amount of metal waste[2]More complex reaction setup; requires a co-reductant[4]Low functional group tolerance; side reactions are common[1]
Typical Yields Generally high (e.g., 80% in palytoxin (B80417) synthesis)[3]Comparable to stoichiometric version[4]Highly variable; sensitive to substrate
Stereoselectivity Predictable and often high[3]Maintained from the stoichiometric version[4]Variable; often difficult to control

Table 2: Estimated Cost-Benefit Analysis

FactorStoichiometric NHK ReactionCatalytic NHK ReactionGrignard Reaction
Reagent Cost High (due to large excess of chromium salts)Moderate (catalytic chromium, but requires co-reductant like Mn)[4]Low
Process Cost High (includes waste disposal of heavy metals)Lower (reduced waste)Low
Applicability Complex, multi-functional molecules[3]Complex, multi-functional molecules[4]Simpler molecules with fewer functional groups
Overall Benefit Enables synthesis of otherwise inaccessible complex molecules.High value for complex synthesis with improved sustainability.[4]Cost-effective for simple building blocks.

The Catalytic Advantage: A More Sustainable Approach

The development of NHK reactions that are catalytic in chromium represents a significant advancement.[4] These systems use a co-reductant, such as manganese, or electrochemical methods to regenerate the active Cr(II) species from the Cr(III) byproduct in a catalytic cycle.[2][4][5] This approach drastically reduces the amount of chromium required, making the process more economical and environmentally friendly without compromising the reaction's efficiency and selectivity.[4]

The catalytic cycle for the improved NHK reaction can be visualized as follows:

Catalytic_NHK_Cycle cluster_main Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs CrIII Cr(III) CrII Cr(II) CrIII->CrII Reduction (e.g., Mn, electrochemistry) Oxidized_Reductant Oxidized Reductant OrganoCr R-Cr(III) CrII->OrganoCr + Ni(0) catalyst + R-X Product_Cr Product-O-Cr(III) OrganoCr->Product_Cr + Aldehyde (R'CHO) Product_Cr->CrIII Workup / Ligand Exchange Product Alcohol Product Product_Cr->Product Aldehyde Aldehyde (R'CHO) Aldehyde->OrganoCr Halide Organic Halide (R-X) Halide->CrII Reductant Stoichiometric Reductant Reductant->CrIII Synthesis_Decision_Flow Start Start: Need for C-C Bond Formation (Aldehyde + R-X) CheckComplexity Is the substrate complex with many sensitive functional groups? Start->CheckComplexity UseGrignard Consider Grignard or other simple organometallics CheckComplexity->UseGrignard No ConsiderNHK NHK reaction is a strong candidate CheckComplexity->ConsiderNHK Yes CheckScale Is this for large-scale industrial synthesis? ConsiderNHK->CheckScale StoichiometricNHK Stoichiometric NHK may be feasible for small scale CheckScale->StoichiometricNHK No CatalyticNHK Catalytic NHK is preferred for cost and sustainability CheckScale->CatalyticNHK Yes

References

structural comparison of anhydrous vs solvated chromous iodide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural distinctions between anhydrous and solvated chromium(II) iodide.

Chromium(II) iodide (CrI₂), a compound of significant interest in inorganic chemistry and materials science, exhibits distinct structural properties depending on the presence or absence of solvent molecules within its crystal lattice. This guide provides a detailed comparison of the crystal structures of anhydrous and solvated chromous iodide, supported by experimental data and detailed methodologies. Understanding these structural variations is crucial for researchers working with chromium(II) compounds, as the coordination environment of the chromium ion profoundly influences its reactivity, magnetic properties, and potential applications.

At a Glance: Key Structural Differences

The primary distinction between anhydrous and solvated this compound lies in the coordination sphere of the chromium(II) ion. In the anhydrous form, iodide ions directly coordinate to the chromium center, forming a polymeric lattice. In contrast, solvated forms incorporate solvent molecules, such as water, into the primary coordination shell, leading to the formation of discrete molecular complexes or altered crystal packing. This fundamental difference gives rise to variations in bond lengths, coordination geometry, and overall crystal structure.

PropertyAnhydrous this compound (CrI₂)Hydrated this compound (trans-[CrI₂(H₂O)₄])
Crystal System Monoclinic[1]Orthorhombic (predicted based on isostructural compounds)
Space Group C2/m[1]Pnnm (predicted based on isostructural compounds)
Coordination Geometry Distorted OctahedralDistorted Octahedral
Coordinating Ligands 6 x I⁻2 x I⁻, 4 x H₂O
Cr-I Bond Lengths (Å) 4 x 2.74, 2 x 3.37[1]Expected to be longer than the shorter Cr-I bonds in the anhydrous form
Cr-O Bond Lengths (Å) N/AExpected to be in the range of 2.0 - 2.2 Å
Key Structural Feature Layered structure with edge-sharing CrI₆ octahedra[2]Discrete molecular complexes with trans-coordination of iodide ions

The Anhydrous Structure: A Layered Polymeric Network

Anhydrous this compound crystallizes in a monoclinic system with the space group C2/m.[1] Its structure is characterized by a two-dimensional layered network of edge-sharing CrI₆ octahedra.[2] The chromium(II) ion, with its d⁴ electron configuration, is subject to a significant Jahn-Teller distortion.[2] This distortion manifests as an elongation of the octahedron, resulting in two distinct sets of Cr-I bond lengths: four shorter equatorial bonds at approximately 2.74 Å and two longer axial bonds at approximately 3.37 Å.[1] This structural feature is a direct consequence of the uneven occupation of the eg orbitals, which leads to a lowering of the overall energy of the system through geometric distortion.

The Solvated Structure: Discrete Molecular Complexes

In this solvated form, four water molecules would occupy the equatorial positions of the octahedral coordination sphere around the chromium(II) ion, with the two iodide ions in the axial positions. This trans arrangement is commonly observed in related chromium(II) halide hydrates. The Cr-O bond lengths are expected to be in the range of 2.0 - 2.2 Å, typical for aquated Cr(II) complexes. The Cr-I bond lengths in the solvated complex are anticipated to differ from those in the anhydrous form due to the change in the electronic environment around the chromium center. The Jahn-Teller distortion is still expected to be present, likely resulting in a tetragonal elongation along the I-Cr-I axis.

Experimental Protocols

Synthesis of Anhydrous this compound (CrI₂)

Anhydrous this compound can be synthesized via the thermal decomposition of chromium(III) iodide (CrI₃).[2]

Procedure:

  • Place a sample of high-purity CrI₃ in a quartz tube.

  • Heat the tube under a high vacuum or in an inert atmosphere (e.g., argon).

  • The decomposition of CrI₃ to CrI₂ and iodine gas (I₂) occurs at elevated temperatures. The volatile iodine can be removed by sublimation, leaving behind pure anhydrous CrI₂.

  • Due to the air and moisture sensitivity of CrI₂, all handling and storage should be performed under inert conditions (e.g., in a glovebox).

Synthesis of Hydrated this compound

Hydrated this compound can be prepared by the reaction of chromium metal with hydroiodic acid.[2]

Procedure:

  • Add powdered chromium metal to a deoxygenated solution of concentrated hydroiodic acid (HI) under an inert atmosphere.

  • The reaction produces a blue solution of hydrated chromium(II) iodide and hydrogen gas.[2]

  • Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent or by carefully layering a miscible, less-coordinating solvent to induce crystallization.

  • Given the air-sensitivity of Cr(II) compounds, all steps must be carried out using Schlenk line techniques or within a glovebox to prevent oxidation.

Single-Crystal X-ray Diffraction

The determination of the crystal structures of both anhydrous and solvated this compound requires single-crystal X-ray diffraction.

Methodology for Air-Sensitive Samples:

  • Crystal Mounting: Under an inert atmosphere (e.g., inside a glovebox), a suitable single crystal is selected and coated with a layer of inert oil (e.g., paratone-N) to protect it from air and moisture. The crystal is then mounted on a cryoloop.

  • Data Collection: The mounted crystal is quickly transferred to the diffractometer, which is equipped with a cryostream to maintain a low temperature (typically 100-150 K). The low temperature minimizes thermal vibrations and protects the crystal from degradation.

  • Structure Solution and Refinement: A full sphere of diffraction data is collected. The resulting diffraction pattern is then used to solve and refine the crystal structure using specialized software. This process yields the precise atomic positions, bond lengths, and bond angles.

Structural Visualization

The logical relationship between the anhydrous and solvated forms of this compound can be visualized as a transition from a polymeric to a molecular structure upon the introduction of a coordinating solvent.

G Structural Relationship of this compound Forms Anhydrous Anhydrous CrI₂ (Polymeric Layered Structure) Solvated Solvated CrI₂(Solvent)n (Discrete Molecular Complexes) Anhydrous->Solvated Solvation Solvated->Anhydrous Desolvation (e.g., heating) Solvent Coordinating Solvent (e.g., H₂O) Solvent->Solvated Coordination

Caption: From Polymeric to Molecular: The Role of Solvation.

The experimental workflow for determining the crystal structure of these compounds is a multi-step process that requires careful handling due to their air-sensitivity.

G Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis cluster_handling Handling (Inert Atmosphere) cluster_analysis Analysis Anhydrous_Synth Anhydrous CrI₂ (Thermal Decomposition) Mounting Crystal Mounting (Inert Oil) Anhydrous_Synth->Mounting Solvated_Synth Solvated CrI₂ (Reaction in Solvent) Solvated_Synth->Mounting Data_Collection X-ray Diffraction (Low Temperature) Mounting->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Chromous Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents, such as chromous iodide, are critical components of laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, referred to herein as chromium (III) iodide (CrI3), the more common and stable form. Adherence to these procedures will help mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Chromium (III) iodide is a hazardous substance that can cause skin, eye, and respiratory irritation.[1] It is harmful if swallowed or inhaled.[1] Therefore, stringent adherence to safety protocols is necessary.

Personal Protective Equipment (PPE): Before handling chromium (III) iodide, ensure the following PPE is worn:

  • Eye Protection: Chemical safety glasses or goggles and a face shield.[1]

  • Skin Protection: Nitrile or rubber gloves and a complete protective suit.[1]

  • Respiratory Protection: An approved respirator should be used, especially when dust is generated.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Eyewash stations and quick-drench showers should be readily accessible.[1]

Spill Management Protocol

In the event of a chromium (III) iodide spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Secure the Area: Immediately evacuate personnel from the affected area and restrict access.[2][3]

  • Ensure Proper Ventilation: Increase ventilation to the area.[3]

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE detailed above.

  • Contain the Spill: Prevent the spillage from entering drains or watercourses.[1][2][3]

  • Clean-up Procedure:

    • For solid spills, gently sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1][2][3]

    • Using a HEPA-filter vacuum for cleanup is also a recommended option.[4]

  • Decontaminate the Area: After the spilled material has been collected, wash the area to decontaminate it.[3]

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated clothing, should be placed in a sealed container for proper disposal.[3]

Proper Disposal Procedure for this compound Waste

Disposal of this compound must be carried out in accordance with local, state, and national regulations.[5] The following is a general procedural guide for the treatment and disposal of chromium (III) iodide waste. The primary goal is to convert the chromium waste into a more stable and less mobile form, such as chromium (III) oxide.[6]

Step 1: Precipitation of Chromium (III) Hydroxide (B78521)

  • In a designated and properly ventilated area, dissolve the chromium (III) iodide waste in water.

  • Slowly add a solution of sodium hydroxide or calcium hydroxide (lime) while stirring. This will precipitate chromium (III) hydroxide, a less soluble compound. The chemical reaction is as follows: CrI₃(aq) + 3NaOH(aq) → Cr(OH)₃(s) + 3NaI(aq)

  • Continue adding the base until the precipitation is complete. This can be checked by monitoring the pH of the solution.

Step 2: Separation and Washing

  • Allow the chromium (III) hydroxide precipitate to settle.

  • Carefully decant the supernatant liquid. This liquid will contain soluble iodide salts and should be collected for separate disposal in accordance with regulations for iodide waste.

  • Wash the precipitate with water to remove any remaining soluble impurities. Repeat this washing step several times.

Step 3: Conversion to Chromium (III) Oxide

  • Carefully transfer the washed chromium (III) hydroxide precipitate to a suitable container for heating.

  • Heat the chromium (III) hydroxide to a high temperature in a furnace. This will convert it to the more stable chromium (III) oxide. The reaction is: 2Cr(OH)₃(s) → Cr₂O₃(s) + 3H₂O(g)

Step 4: Final Disposal

  • Allow the chromium (III) oxide to cool completely.

  • Package the solid chromium (III) oxide in a clearly labeled, sealed container.

  • Dispose of the container as hazardous waste through your institution's environmental health and safety office or a licensed waste disposal contractor.[4]

Quantitative Data Summary

ParameterValue/InformationSource
Storage Temperature 15-30° C[1]
Hazard Class (Transport) 8 (Corrosive)[5]
UN Number 3260[5]

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Waste Preparation cluster_treatment Chemical Treatment cluster_conversion Conversion to Stable Form cluster_final Final Disposal A This compound Waste B Dissolve in Water A->B C Precipitate with NaOH or Ca(OH)2 to form Cr(OH)3 B->C D Separate Precipitate C->D E Wash Precipitate D->E F Heat Precipitate to form Cr2O3 E->F G Cool and Package Cr2O3 F->G H Dispose as Hazardous Waste G->H

Caption: Logical workflow for the proper disposal of this compound waste.

Disclaimer: This document provides a general guideline for the proper disposal of this compound. It is imperative to consult your institution's specific safety protocols and to adhere to all local, state, and federal regulations regarding hazardous waste disposal.

References

Essential Safety and Handling Guide for Chromium (III) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Chromium (III) Iodide (CrI₃). It offers procedural steps for safe operation, emergency response, and proper disposal. Note: The term "Chromous" typically refers to Chromium (II). However, safety data is most readily available for Chromium (III) Iodide, which is addressed herein.

Hazard Identification and Personal Protective Equipment (PPE)

Chromium (III) Iodide is harmful if swallowed, inhaled, or comes into contact with skin.[1] It causes severe skin burns and serious eye damage.[1] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Type of ProtectionSpecific Requirements & Recommendations
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or chemical safety glasses.[1][2] A face shield is also recommended.[1]
Skin Protection Wear nitrile or rubber gloves.[1] A complete chemical-resistant suit is advised for comprehensive protection.[1] Fire/flame resistant and impervious clothing should also be worn.[2]
Respiratory Protection Use an approved respirator, particularly if dust or aerosols may be generated.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[2]
General Body Protection A lab coat that covers to the knees is a minimum requirement.[3] For handling pyrophoric materials or when open flames are present, a flame-resistant (FR) lab coat over 100% cotton clothing is required.[3]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risk and maintain chemical stability.

Handling Procedures:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][2][4][5]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[5]

  • Do not eat, drink, or smoke in areas where Chromium (III) Iodide is handled.[5]

  • Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[4]

  • Use non-sparking tools to prevent ignition.[2]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep containers tightly sealed and store in the original container.[4][5]

  • The recommended storage temperature is between 15-30°C.[1]

  • Store away from incompatible materials and foodstuffs.[5]

Table 2: Emergency and First Aid Procedures

Exposure RouteFirst Aid Response
Inhalation Move the person to fresh air and keep them at rest. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical assistance if irritation persists.[1]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids.[1] Remove contact lenses if present and easy to do.[1] Get immediate and competent medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse the mouth with water.[2] Seek immediate medical assistance and call a poison control center.[1]

Spill and Disposal Plan

A clear plan for accidental spills and waste disposal is essential for laboratory safety and environmental protection.

Accidental Release Measures:

  • Evacuate: Clear the area of all personnel and move upwind.[5]

  • Ventilate: Ensure the area has adequate ventilation.[1]

  • Contain: Prevent the spillage from entering drains or waterways.[1]

  • Clean-up: For minor spills, use dry clean-up procedures to avoid generating dust.[5] Sweep up the material and place it in a suitable, labeled container for disposal.[1][5] Using vacuum equipment for collection is also an option where practical.[4]

  • Decontaminate: After clean-up, decontaminate and launder all protective clothing and equipment before reuse.[5]

Waste Disposal:

  • Dispose of waste material in accordance with local, state, or national legislation.[4]

  • The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[2]

  • Do not mix with other waste; keep chemicals in their original containers for disposal.

  • Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to be made unusable before disposal in a sanitary landfill.[2]

Diagram 1: Workflow for Handling Chromium (III) Iodide

G prep 1. Preparation & Risk Assessment ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep->ppe handling 3. Chemical Handling (In Fume Hood, Avoid Dust) ppe->handling storage 4. Secure Storage (Cool, Dry, Well-Ventilated) handling->storage waste 5. Waste Collection (Labeled, Sealed Containers) handling->waste emergency Emergency Procedures handling->emergency disposal 6. Disposal (Follow Institutional Protocols) waste->disposal spill Spill Response (Evacuate, Ventilate, Contain, Clean) emergency->spill first_aid First Aid (Inhalation, Skin/Eye Contact, Ingestion) emergency->first_aid

Caption: A logical workflow for the safe handling of Chromium (III) Iodide.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.